Quizalofop-P

Catalog No.
S631670
CAS No.
94051-08-8
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

CAS Number

94051-08-8

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Quizalofop-P mode of action ACCase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Technical Overview

Quizalofop-P-ethyl is a post-emergence herbicide from the aryloxyphenoxypropionate ("FOP") family. It is classified as a Group 1 herbicide by the Herbicide Resistance Action Committee (HRAC) and belongs to the WSSA MoA class 1 [1] [2]. Its mode of action involves a series of specific biochemical and physiological events.

The diagram below illustrates the core sequence of this compound-ethyl's action.

G A Application of this compound-ethyl (Proherbicide Ester Form) B Absorption & Systemic Movement in Susceptible Grass Weeds A->B C Bioactivation (Ester to Acid Form) B->C D Translocation to Meristems (High ACCase Concentration) C->D E Inhibition of Acetyl-CoA Carboxylase (ACCase) (Binding to Carboxyl Transferase Domain) D->E F Disruption of De Novo Fatty Acid Synthesis (Blocks conversion of Acetyl-CoA to Malonyl-CoA) E->F G Depletion of Lipids for New Membranes F->G H Increased Membrane Permeability & Metabolite Leakage G->H I Plant Death H->I

Figure 1: The sequential process of this compound-ethyl's herbicidal activity, from application to plant death.

The process begins when the herbicide is applied as a proherbicide (ester form) and is absorbed by the foliage. Inside the plant, it is rapidly converted into its active acid form, this compound [3]. This active form is then translocated to the meristematic tissues, where it binds to the carboxyl transferase (CT) domain of the plasticic ACCase enzyme [3].

ACCase is a key enzyme that catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [3]. By inhibiting ACCase, this compound halts the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. Fatty acids are essential building blocks for the lipids needed to construct new cell membranes, particularly in rapidly growing tissues. The inhibition leads to a cascade of effects, including increased cellular membrane permeability, leakage of metabolites, and ultimately the death of the plant [4].

Structural Basis of Inhibition and Resistance

The selectivity of this compound-ethyl between grasses and broadleaf plants stems from a fundamental difference in their ACCase enzymes. Grasses possess a eukaryotic, multifunctional form of ACCase in their plastids that is highly sensitive to inhibition by "FOP" herbicides. In contrast, broadleaf plants have a prokaryotic, multi-subunit form of ACCase that is not affected by these herbicides, granting them natural tolerance [5].

Resistance to quizalofop and other ACCase inhibitors primarily evolves through two mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) [6] [7].

Target-Site Resistance (TSR)

TSR involves mutations in the gene encoding the ACCase enzyme, leading to an altered target site that reduces the herbicide's binding affinity. These are often single nucleotide polymorphisms (SNPs) that cause amino acid substitutions at critical positions within the CT domain [6]. The following table summarizes key known mutations.

Table 1: Documented target-site mutations conferring resistance to ACCase inhibitors, including quizalofop.

Amino Acid Substitution Weed Species Resistance Profile
Ala-2004-Val Wheat (Triticum aestivum), Black-grass (Alopecurus myosuroides) Confers high-level resistance to quizalofop, but can confer negative cross-resistance (increased sensitivity) to haloxyfop [3].
Asp-2078-Gly Asia minor bluegrass (Polypogon fugax) Confers cross-resistance to multiple ACCase inhibitors, including quizalofop, haloxyfop, fenoxaprop, and pinoxaden [7].
Ile-2041-Asn Asia minor bluegrass (Polypogon fugax) Confers resistance to APP herbicides ("FOPs") but not to CHD ("DIMs") or DEN herbicides [7].
Trp-1999-Ser Asia minor bluegrass (Polypogon fugax) Implicated in high-level resistance to fenoxaprop and pinoxaden [7].

The Ala-2004-Val mutation is a well-studied example. Biochemical and structural modeling studies have shown that substituting the small alanine residue with the larger valine causes a steric hindrance within the herbicide-binding pocket. This reduces the binding affinity for quizalofop, making the enzyme 39.4-fold more resistant in vitro [3]. Intriguingly, this same mutation can simultaneously make the plant more sensitive to other herbicides like haloxyfop, a phenomenon known as negative cross-resistance [3].

Non-Target-Site Resistance (NTSR)

NTSR mechanisms reduce the amount of active herbicide that reaches the target site. This can include:

  • Reduced absorption or translocation of the herbicide into the plant.
  • Enhanced metabolic degradation, where the herbicide is broken down into non-toxic compounds before it can act. This often involves enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) [6] [7].
  • Herbicide sequestration away from the target site.

NTSR is particularly concerning as it can confer resistance to multiple herbicides with different sites of action, a phenomenon known as multiple resistance [6].

Key Experimental Protocols

For researchers investigating this compound-ethyl, the following experimental approaches are critical.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (GR₅₀) of a plant population in a greenhouse setting.

  • Procedure: Grow susceptible (S) and putative resistant (R) plants under controlled conditions. Apply this compound-ethyl in a logarithmic series of doses (e.g., 0, 7.13, 52.5, 102, 485 g ae ha⁻¹). After 21 days, harvest shoots and measure fresh weight [3] [7].
  • Data Analysis: Fit the dose-response data to a log-logistic model (e.g., a 2-parameter model with Box-Cox transformation). The GR₅₀ is the dose causing a 50% reduction in biomass compared to the untreated control. The Resistance Index (RI) is calculated as GR₅₀(R) / GR₅₀(S) [3].
In Vitro ACCase Enzyme Activity Assay

This biochemical assay measures the direct effect of the herbicide on the ACCase enzyme (I₅₀).

  • Enzyme Extraction: Homogenize fresh plant leaf tissue in an extraction buffer (e.g., 100 mM HEPES, pH 7.5, containing glycerol, DTT, and protease inhibitors). Centrifuge at a high speed (e.g., 20,000 × g) and use the supernatant as the crude enzyme extract [3].
  • Activity Measurement: The assay mixture typically contains HEPES buffer (pH 8.0), ATP, NaHCO₃, acetyl-CoA, and the enzyme extract. The reaction is initiated by adding the cofactors and is stopped with acid. ACCase activity is determined by quantifying the incorporation of ¹⁴C from NaH¹⁴CO₃ into acid-stable products [3].
  • Herbicide Inhibition: Include quizalofop acid (the active form) at a range of concentrations (e.g., 0.486 to 19.3 µM) in the assay. The I₅₀ is the herbicide concentration that inhibits ACCase activity by 50% [3].
Molecular Analysis for Target-Site Mutations

This protocol identifies known resistance-conferring SNPs in the ACCase gene.

  • DNA Amplification: Extract genomic DNA from leaf tissue. Design primers to amplify a region of the ACCase gene encompassing known mutation sites (e.g., from codon 1656 to 2134). Perform PCR [7].
  • Mutation Detection:
    • Sequencing: Sanger sequence the PCR products and align them with reference sequences from susceptible biotypes to identify nucleotide changes [7].
    • dCAPS Assay: For high-throughput screening, a derived Cleaved Amplified Polymorphic Sequence (dCAPS) method can be developed. This involves designing a primer that creates a restriction enzyme cut site in the PCR product only in the presence of the specific mutation, allowing for easy gel-based detection [7].

G A Whole-Plant Dose-Response D Phenotypic Confirmation of Resistance A->D B In Vitro Enzyme Assay E Biochemical Confirmation (Target-Site vs Non-Target-Site) B->E C Molecular Analysis F Identification of Specific Mutation C->F G Mechanism of Action Confirmed D->G Combined results lead to: E->G H Resistance Management Strategy F->H G->H

Key Insights for Research and Development

The intense selection pressure from this compound-ethyl and other ACCase inhibitors has led to the evolution of sophisticated resistance mechanisms in weeds. The following table quantifies the resistance levels associated with a specific mutation.

Table 2: Resistance factors for the A2004V mutation in wheat ACCase, comparing whole-plant and enzyme-level effects.

| Genotype | Whole-Plant Resistance (GR₅₀) | In Vitro Enzyme Resistance (I₅₀) | | :--- | :--- | :--- | | Wildtype (Susceptible) | 7.13 g ae ha⁻¹ | 0.486 µM | | Homozygous mutation in one genome | 7.0-fold | 3.8-fold | | Homozygous mutation in two genomes | 68.0-fold | 39.4-fold | | Data compiled from Scientific Reports volume 12, Article number: 679 (2022) [3] |

Key challenges and future directions include:

  • Negative Cross-Resistance: The A2004V mutation, while conferring strong resistance to quizalofop, makes plants more sensitive to haloxyfop [3]. This presents a potential rotational strategy for managing resistant weeds.
  • Metabolic Resistance: The involvement of P450s and GSTs in NTSR is a major concern. Research into specific isoforms and their regulation is crucial [6] [7].
  • Novel Herbicide Design: Structural biology and modeling of mutant ACCase-herbicide interactions, as demonstrated with the A2004V mutation, are invaluable for designing new compounds that can overcome known resistance mechanisms [3] [4].

References

Comprehensive Technical Guide: Environmental Fate and Degradation of Quizalofop-P-ethyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Quizalofop-P-ethyl (QPE) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) family. It is specifically designed for controlling grass weeds in broad-leaved crops through inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] [2]. The "P" designation indicates that it consists of the biologically active R-(+) enantiomer, which demonstrates significantly greater herbicidal activity compared to the racemic mixture [2]. This enantioselectivity is critical both for efficacy and environmental behavior, as degradation rates often differ between enantiomers.

This compound-ethyl functions as a systemic herbicide that is absorbed through leaf surfaces and translocated throughout the plant via both xylem and phloem tissues. It accumulates in meristematic tissues where it disrupts lipid biosynthesis, ultimately leading to growth inhibition and plant death [3]. This translocation property makes it particularly effective against perennial grasses that regenerate from root systems, as the herbicide reaches these underground structures. The compound is used in numerous agricultural systems worldwide, including applications in sugarbeet, potatoes, soybeans, oilseed rape, and various vegetable crops [2] [4].

Table 1: Chemical Identifiers and Basic Properties of this compound-ethyl

Property Value Reference
IUPAC Name ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate [2]
CAS Registry No. 100646-51-3 [2]
Molecular Formula C₁₉H₁₇ClN₂O₄ [2]
Molar Mass 372.81 g/mol [2]
Appearance White crystalline powder [2]
Melting Point 75.0°C [2]
Vapor Pressure 0.000011 mPa @ 20°C [4]

Environmental Fate and Behavior

Degradation in Soil Systems

This compound-ethyl undergoes relatively rapid transformation in soil environments, with its primary metabolic pathway involving hydrolysis to quizalofop-acid (also referred to as this compound). This conversion occurs through enzymatic cleavage by soil microorganisms and chemical hydrolysis, resulting in the removal of the ethyl ester group [3]. The half-life of this compound-ethyl in typical agricultural soils is approximately 60 days under standard conditions [1] [4]. However, degradation kinetics are significantly influenced by soil properties and environmental factors.

Research has demonstrated that degradation occurs more slowly in railway track soils compared to agricultural soils, with half-lives differing by a factor of 1.4-26 depending on the specific compound and soil characteristics [5]. Railway soils typically contain lower organic carbon content and different microbial communities than agricultural soils, which explains the prolonged persistence. The degradation of this compound-ethyl follows first-order kinetics, with the formation of quizalofop-acid as the primary metabolite, followed by further transformation to hydroxylated compounds including 3-OH-quizalofop-acid and 3-OH-CQO [5].

Table 2: Soil Degradation Parameters for this compound-ethyl and Metabolites

Compound DT₅₀ in Agricultural Soils (days) DT₅₀ in Railway Soils (days) Koc (mL/g) Reference
This compound-ethyl ~60 84-126 510 [1] [5] [4]
Quizalofop-acid 7-21 30-58 108-350 [5]
2,3-Dihydroxyquinoxaline - 19-33 - [5]
Transformation Pathways and Metabolites

The degradation of this compound-ethyl follows a complex pathway involving both biotic and abiotic processes:

  • Primary hydrolysis: this compound-ethyl is rapidly hydrolyzed to quizalofop-acid (this compound) via ester cleavage [3]. This reaction is catalyzed by esterases produced by soil microorganisms such as Pseudomonas sp. strain J-2, which possesses a specific QPE hydrolase esterase (QpeH) with high catalytic efficiency (Kₘ = 41.3 ± 3.6 μM, K꜀ₐₜ = 127.3 ± 4.5 s⁻¹) [3].

  • Further degradation: Quizalofop-acid undergoes subsequent transformations including hydroxylation at the quinoxaline ring to form 3-OH-quizalofop-acid, followed by cleavage to form 3-OH-CQO (6-chloro-3-hydroxyquinoxalin-2-ol) and ultimately 2,3-dihydroxyquinoxaline [5].

  • Ring opening: The quinoxaline ring structure eventually undergoes cleavage, leading to the formation of simpler organic compounds that enter general metabolic pathways [6].

The following diagram illustrates the major degradation pathways of this compound-ethyl in the environment:

G QPE This compound-ethyl C19H17ClN2O4 QA Quizalofop Acid (this compound) C17H13ClN2O4 QPE->QA Hydrolysis (esterases) OH_QA 3-OH-Quizalofop Acid QA->OH_QA Hydroxylation OH_CQO 3-OH-CQO C8H6ClN2O2 OH_QA->OH_CQO Side chain cleavage DHQ 2,3-Dihydroxyquinoxaline OH_CQO->DHQ Dechlorination Mineralization CO2 + H2O + Biomass DHQ->Mineralization Ring cleavage & mineralization

Major degradation pathways of this compound-ethyl in the environment. The transformation involves sequential hydrolysis, hydroxylation, and ring cleavage processes leading to complete mineralization.

Mobility and Sorption Characteristics

This compound-ethyl exhibits low mobility in soil environments due to its relatively high adsorption coefficient (Koc values ranging from 510 in typical agricultural soils to 108-350 for its acid metabolite) [5] [4]. The compound is classified as "moderately to strongly sorbed" in soils, which significantly reduces its leaching potential to groundwater. However, the acid metabolite demonstrates greater mobility than the parent compound, requiring careful monitoring in vulnerable environments [5].

The soil adsorption of this compound-ethyl correlates strongly with organic carbon content, with higher sorption observed in soils with greater organic matter. In railway track soils characterized by low organic carbon content (0.2-0.6%), sorption coefficients were 3-19 times lower than in typical agricultural soils, indicating enhanced mobility in these specific environments [5]. This finding has important implications for the compound's use in non-agricultural settings where subsurface conditions may differ significantly from typical agricultural soils.

Aquatic Environmental Fate

In aquatic systems, this compound-ethyl and its commercial products demonstrate medium to high persistence, with dissipation half-lives (DT₅₀) exceeding 15 days for most analytes [7]. The transformation occurs primarily through photodegradation and hydrolysis, with metabolites typically appearing within 7 days of application. Photodegradation studies have shown that the process is influenced by water pH, with the highest degradation rates observed at pH 4 compared to neutral or alkaline conditions [8].

The presence of certain ions in water affects photodegradation kinetics. For example, nitrate ions at concentrations of 4 mmol/L significantly increase the degradation half-life of related compounds like propaquizafop, while Fe³⁺ exhibits varying inhibitory effects depending on concentration [8]. Other metal ions including Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ demonstrate concentration-dependent inhibition of photodegradation, with higher concentrations resulting in stronger inhibitory effects [8].

Analytical Methodologies and Experimental Protocols

Sample Extraction and Clean-up Procedures

Advanced analytical methods have been developed to quantify this compound-ethyl and its metabolites in environmental matrices. For soil and sediment samples, the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is typically employed using acetone or acetonitrile as extraction solvents [6]. The procedure involves:

  • Extraction: 10 g of soil sample is combined with 10 mL of acetonitrile and shaken vigorously for 1 minute.
  • Partitioning: Addition of 4 g MgSO₄ and 1 g NaCl followed by centrifugation at 3000 rpm for 5 minutes.
  • Clean-up: Transfer of supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent.
  • Concentration: Evaporation under nitrogen stream and reconstitution in methanol for analysis [6].

For water samples, Solid Phase Extraction (SPE) using Oasis HLB cartridges or strata X cartridges has proven effective. The protocol typically involves:

  • Acidification: Adjusting water samples to pH 2-3 with hydrochloric acid.
  • Extraction: Passing 100-500 mL water sample through preconditioned SPE cartridges.
  • Elution: Using 5-10 mL of ethyl acetate or acetonitrile to elute target compounds.
  • Concentration: Evaporating to dryness under gentle nitrogen stream and reconstituting in mobile phase [7].
Analytical Determination Techniques

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for determining this compound-ethyl and its metabolites [6]. Recent advances incorporate high-resolution mass spectrometry (HRMS) using Orbitrap technology, which enables both target analysis and non-target screening of transformation products [6] [7].

Table 3: Optimal LC-MS Parameters for this compound-ethyl Analysis

Parameter Setting Alternative Options Reference
Column C18 reverse phase (150 mm × 4.6 mm × 5 μm) HILIC + C18 combination [6] [7]
Mobile Phase Methanol: water (80:20 v/v) Acetonitrile: ammonium formate [3]
Flow Rate 0.6 mL min⁻¹ 0.3-0.8 mL min⁻¹ [3]
Ionization Mode Positive ESI for QPE, Negative for metabolites APCI for some metabolites [6]
Detection UV @ 236 nm or MS/MS HRMS (Orbitrap) [3]

The analytical workflow for comprehensive screening of this compound-ethyl and its transformation products involves multiple stages as illustrated below:

G Sample Environmental Sample Extraction Sample Preparation (QuEChERS/SPE) Sample->Extraction Analysis UHPLC-Orbitrap-MS Analysis Extraction->Analysis Data1 Target Analysis (Known compounds) Analysis->Data1 Data2 Retrospective Screening (Known compounds with new transitions) Analysis->Data2 Data3 Non-target Analysis (Unknown compounds) Analysis->Data3 Identification Compound Identification Data1->Identification Data2->Identification Data3->Identification

Comprehensive analytical workflow for this compound-ethyl and transformation products. The method combines targeted, retrospective, and non-target screening approaches for complete compound identification.

Method Validation Parameters

Properly validated methods for this compound-ethyl analysis typically demonstrate:

  • Linearity: R² > 0.99 over concentration ranges of 0.1-100 μg/L
  • Recovery: 70-120% for most compounds across different matrices
  • Precision: Relative standard deviation < 15% for replicate analyses
  • Limit of Quantification (LOQ): 0.1-1.0 μg/kg in soil, 0.01-0.1 μg/L in water
  • Limit of Detection (LOD): Approximately 3-5 times lower than LOQ [6] [7]

Ecotoxicological Profile

This compound-ethyl demonstrates selective toxicity across different organism groups, with particular sensitivity observed in aquatic organisms. The compound is classified as highly to very highly toxic to fish, with 96-hour LC₅₀ values of 10.7 mg/L in rainbow trout and 0.46 to 2.8 mg/L in bluegill sunfish [4]. This aquatic toxicity necessitates careful management to prevent contamination of surface waters.

In contrast, the herbicide exhibits low toxicity to birds and bees. The 8-day dietary LC₅₀ is greater than 5000 ppm in bobwhite quail and mallard ducks, while the 48-hour contact LD₅₀ for bees exceeds 100 μg/bee [4]. Mammalian toxicity is also relatively low, with oral LD₅₀ values in rats ranging from 1182 to 1670 mg/kg, placing the compound in EPA toxicity class III (slightly toxic) [4].

The ecotoxicological profile of this compound-ethyl metabolites differs from the parent compound, with quizalofop-acid demonstrating higher mobility in soil environments and potentially greater risk of groundwater contamination [5]. However, the available data indicate no significant carcinogenic, teratogenic, or mutagenic effects in mammalian studies [4].

Regulatory Status and Environmental Classification

This compound-ethyl is approved for use in the European Union under Regulation (EC) No 1107/2009, with approval valid until February 28, 2027 [2]. The dossier rapporteurs for the EU assessment were Finland and Sweden, and the compound is not currently identified as a Candidate for Substitution. The herbicide is also registered for use in other regions including Australia and Morocco [1] [2].

In the United States, this compound-ethyl is classified as a General Use Pesticide (GUP) with toxicity class III (slightly toxic) [4]. End-use products require the signal word "CAUTION" on product labels. The compound is not listed under international conventions such as the Stockholm Convention or Rotterdam Convention, though it is monitored under the OSPAR convention for marine pollutant protection [2].

The HRAC (Herbicide Resistance Action Committee) classification for this compound-ethyl is Group A, while the WSSA (Weed Science Society of America) classification is Group 1. Both designations indicate inhibition of acetyl-CoA carboxylase (ACCase) as the primary mode of action [2]. Resistance to AOPP herbicides has been documented in some grass weed species, including Bromus rigidus, emphasizing the importance of resistance management strategies when incorporating this herbicide into weed control programs [2].

Conclusion

This compound-ethyl represents an important tool for selective grass control in broad-leaved crops, with a well-characterized environmental profile. The compound demonstrates moderate persistence in soil systems (half-life ~60 days) with low leaching potential due to strong sorption to organic matter. Its transformation follows a defined pathway through quizalofop-acid to hydroxylated metabolites and eventual mineralization.

References

Physicochemical Properties of Quizalofop-P and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The data for Quizalofop-P refers to the free acid form, while this compound-ethyl and this compound-tefuryl are ester derivatives that function as herbicides. Their properties differ significantly due to their chemical structures.

Compound Name Chemical Formula Molecular Weight (g/mol) Water Solubility (at 20°C, mg/L) Octanol-Water Partition Coefficient (Log P) Data Source & Notes
This compound (Acid) [1] C₁₇H₁₃ClN₂O₄ 344.79 1000 (at pH 7) 2.22 (at pH 7); 3.7 (at pH 2-3) EU regulatory data; A metabolite in soil [1].
This compound-ethyl [2] C₁₉H₁₇ClN₂O₄ 372.81 0.61 4.61 EU regulatory data; The active herbicidal product [2].
This compound-tefuryl [3] C₂₂H₂₁ClN₂O₅ 428.89 0.708 4.32 EU regulatory data; The active herbicidal product [3].

Experimental Protocols for Key Data

The following methodologies outline how the key parameters for these compounds are typically determined.

Determination of Water Solubility
  • Principle: The saturation shake-flask method is a standard approach for determining the equilibrium solubility of a chemical in water [2] [3].
  • Procedure:
    • An excess amount of the solid compound is added to a vial containing water or a buffer solution (e.g., pH 7).
    • The mixture is shaken at a constant temperature (e.g., 20°C) until equilibrium is reached, which can take 24 hours or more.
    • The solution is then filtered to separate undissolved material.
    • The concentration of the compound in the saturated solution is quantified using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
  • Supporting Research: A 2022 study on this compound-ethyl used the gravimetric method to determine its solubility in various pure and binary solvent systems. The compound was dissolved and maintained at a constant temperature in sealed vessels. After reaching equilibrium, a portion of the solution was filtered and weighed. The solvent was then evaporated to determine the mass of the dissolved solute, allowing for solubility calculation [4].
Determination of Octanol-Water Partition Coefficient (Log P)
  • Principle: The shake-flask method is the most direct way to measure Log P, which defines the ratio of a chemical's concentration in n-octanol to its concentration in water at equilibrium [2] [3].
  • Procedure:
    • High-purity n-octanol and water are mutually saturated with each other for 24 hours prior to the experiment.
    • The test compound is dissolved in a known volume of one of the phases (often water-saturated octanol).
    • The octanol and water phases are combined in a flask and shaken vigorously at a controlled temperature (e.g., 20°C) to allow for partitioning.
    • After shaking, the mixture is centrifuged to achieve complete phase separation.
    • The concentration of the compound in each phase is analyzed, typically using HPLC. The partition coefficient (P) is calculated from these concentrations, and Log P is the logarithm (base 10) of this value.

Detection and Analysis Workflow

Advanced detection methods are crucial for studying the environmental fate of these herbicides. The following diagram illustrates a novel, highly sensitive detection workflow for this compound-ethyl, as described in recent research.

G Sample Sample Collection (Water, Agricultural Products) Prep Sample Preparation Sample->Prep Mix Mix Sample with Probe Prep->Mix Probe Fluorescent Probe (AS-CPM in DMSO-H₂O) Probe->Mix Detect Fluorescence Detection ('Turn-on' Signal) Mix->Detect Result Quantitative Analysis (LOD: 1.12×10⁻⁸ M) Detect->Result

Figure: Workflow for detecting this compound-ethyl using a 'turn-on' fluorescent probe. This method offers high sensitivity and selectivity for environmental and food samples [5].
  • Method Details: A 2025 study developed a "turn-on" fluorescent probe using an amide-substituted cyanostilbene-pyridine macrocycle (AS-CPM) for detecting this compound-ethyl [5].
    • Procedure: The AS-CPM probe displays weak fluorescence on its own. When this compound-ethyl enters its cavity through hydrogen bonding, π-π stacking, and hydrophobic interactions, it induces a strong blue fluorescence.
    • Performance: This method is highly selective, capable of distinguishing this compound-ethyl from 28 other herbicides and ions. It achieves an exceptionally low limit of detection (LOD) of 1.12 × 10⁻⁸ M [5].

Key Insights and Data Gaps

  • Esterification Impact: The data clearly shows that the ester forms (This compound-ethyl and -tefuryl) have significantly lower water solubility and higher Log P values than the free acid (This compound). This influences their application, absorption, and environmental behavior [1] [3] [2].
  • Data Availability: Comprehensive, peer-reviewed solubility data for the pure This compound acid in organic solvents is not fully available in the searched literature. The provided data primarily comes from regulatory dossiers. The extensive dataset for This compound-ethyl in various solvents is available in a 2022 solubility study [4].

References

difference between Quizalofop-P-ethyl and Quizalofop-P-tefuryl

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The core difference lies in their ester groups, which influence their physical and chemical properties.

Property Quizalofop-P-ethyl This compound-tefuryl
IUPAC Name Ethyl (R)-2-[4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate [1] (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [2]
CAS Number 76578-14-8 [1] 200509-41-7 [3] [2]
Molecular Formula C₁₉H₁₇ClN₂O₄ [1] C₂₂H₂₁ClN₂O₅ [3] [2]
Molecular Weight 372.80 g/mol [1] 428.87 g/mol [3] [2]
Physical State Information not specific in sources White solid (pure), orange waxy solid (technical material) [2]
Melting Point Information not available in sources 58.3 °C [2]
Water Solubility (at 20°C, pH 7) Information not available in sources 0.708 mg/L (Low) [2]
Octanol-Water Partition Coefficient (Log P) Information not available in sources 4.32 [2]

Regulatory Status and Applications

Both compounds are subject to ongoing regulatory review, particularly in the European Union.

Aspect This compound-ethyl This compound-tefuryl
Regulatory Context Assessed with other variants; confirmatory data gaps for plant commodities not addressed as of 2024 [4] Assessed with other variants; confirmatory data for animal commodities partially addressed in 2024 [4]
Example Uses Control of grass weeds in broadleaf crops (e.g., soybeans, vegetables) [5] [6] Control of grass weeds in broadleaf crops (e.g., sugarbeet, oilseed rape, sunflowers) [2]
Example Products Information not available in sources Panarex, Pantera [2]
EU Approval Status Included in assessment; data gaps remain [4] Approved until 28 February 2027 [2]

Environmental Fate and Degradation

Quizalofop herbicides share a common degradation pathway, hydrolyzing into the same active acid metabolite.

G A This compound-ethyl (C19H17ClN2O4) C Hydrolysis (in water, soil, or enzymatically) A->C B This compound-tefuryl (C22H21ClN2O5) B->C D Quizalofop Acid (QA) (C17H13ClN2O4) C->D E Further Degradation Metabolites (CHHQ, CHQ, PPA) D->E

Common degradation pathway of this compound-ethyl and this compound-tefuryl

Parameter This compound-ethyl This compound-tefuryl
Primary Metabolite Quizalofop acid (QA) [5] Quizalofop acid (QA) (implied by shared pathway)
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor [6] Acetyl CoA carboxylase (ACCase) inhibitor [2]
Persistence in Water (DT₅₀) Ranges from 10 to 70 days for commercial products [7] Ranges from 10 to 70 days for commercial products [7]
Key Degradation Metabolites CHHQ, CHQ, PPA [7] CHHQ, CHQ, PPA [7]
Biodegradation Microbial degradation by specific strains (e.g., Pseudomonas sp. J-2) [5] Information not available in sources

Insights for Research and Development

The shared properties and degradation pathways of these herbicides lead to several key R&D considerations:

  • Analytical Methods and MRLs: Regulators define residues for the entire group as "quizalofop (sum of quizalofop, its salts, its esters [including propaquizafop] and its conjugates)" [4]. This means methods must quantify the total, and MRLs apply to the group. Recent assessments show that fully validated enforcement methods are still lacking for many plant and some animal commodities [4].
  • Bioremediation Potential: The discovery of a specific hydrolase enzyme (QpeH) from Pseudomonas sp. J-2 is significant [5]. This enzyme can degrade both this compound-ethyl and this compound-tefuryl, showing higher catalytic efficiency for this compound-tefuryl [5]. This presents a promising avenue for environmental remediation of herbicide residues.
  • Drift and Non-Target Effects: While not a direct comparison, research shows this compound-ethyl is highly toxic to corn via spray drift [8]. This highlights a critical area for application technology development and environmental risk assessment for all quizalofop variants.

Practical Experimental Considerations

  • Analytical Reference Materials: High-purity chemical standards for both compounds are commercially available for residue analysis and method development [3] [9].
  • Handling and Safety: this compound-tefuryl is classified as suspected of causing genetic defects and damaging fertility, and is very toxic to aquatic life [3]. Appropriate personal protective equipment (PPE) is essential.

References

hydrolysis pathway of Quizalofop-P esters

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Pathway and Metabolites

The involves a clear sequence of breakdown steps. The following diagram illustrates the primary metabolic pathway, from the parent esters to the final metabolites.

G Esters Parent Esters (Quizalofop-P-ethyl, etc.) QuizalofopP This compound (Acid) Esters->QuizalofopP Hydrolysis (via Esterases) CHQ 6-Chloroquinoxalin-2-ol (CHQ) QuizalofopP->CHQ Cleavage PPA (R)-2-(4-Hydroxyphenoxy) propionic acid (PPA) QuizalofopP->PPA Cleavage Conjugates Plant Conjugates QuizalofopP->Conjugates In Plants

Diagram of the primary hydrolysis and degradation pathway of this compound esters in the environment and plants.

  • Initial Hydrolysis: The parent esters (This compound-ethyl, -tefuryl, and propaquizafop) are first hydrolyzed, losing their ester side chains. This process rapidly converts them into the common metabolite This compound (the acid form) [1] [2]. This is the key activation/de-toxification step.
  • Further Degradation: this compound is unstable and undergoes further breakdown. The molecule is cleaved, leading to the formation of simpler phenolic compounds, primarily 6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [2].
  • Conjugation in Plants: In addition to this breakdown pathway, studies note that in plants, Quizalofop and its conjugates are consistently the main residues found at harvest [1].

Experimental Protocols for Analysis

To study this pathway, robust analytical methods are required to extract, separate, and identify the compounds.

  • Sample Preparation and Extraction

    • Water Samples: A common approach involves using Solid Phase Extraction (SPE). For example, Oasis HLB or Strata X cartridges can be used. The compounds are eluted with solvents like ethyl acetate or acetonitrile [2].
    • Bacterial Culture Media: For liquid cultures, the supernatant is often extracted multiple times with dichloromethane. The aqueous layer may be acidified and re-extracted to ensure recovery of the acid metabolite (this compound) [3].
  • Instrumental Analysis and Metabolite Identification

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the standard technique. The use of high-resolution mass spectrometry (HRMS) like Orbitrap-MS is highly advantageous as it allows for both targeted quantification and non-targeted screening of unknown metabolites [2].
    • Method Workflow: The flowchart below outlines the major steps for analyzing this compound esters and their metabolites in environmental water samples.

G Start Water Sample Collection SPE Solid Phase Extraction (Oasis HLB/Strata X cartridge) Start->SPE Elution Elution with Solvent (Ethyl Acetate, Acetonitrile) SPE->Elution Recon Concentrate & Reconstitute in Methanol Elution->Recon Analysis UHPLC-Orbitrap-MS Analysis Recon->Analysis ID Metabolite Identification (Target & Non-target Screening) Analysis->ID

Experimental workflow for analyzing this compound esters and metabolites in water.

Quantitative Degradation Data

Understanding the persistence of these compounds is crucial for environmental risk assessment. The following table summarizes half-life (DT50) data in water, which measures how long it takes for 50% of the compound to degrade.

Compound DT50 in Water (Lab) Experimental Conditions & Key Metabolites
This compound-ethyl [2] > 15 days Metabolites This compound, CHQ, and PPA were detected after 7 days.
Propaquizafop [2] > 15 days Shows medium to high persistence in water.
This compound-tefuryl [2] ~ 9 days The least persistent of the three main esters under study conditions.

Molecular Mechanism of Enzymatic Hydrolysis

The hydrolysis of these esters is significantly accelerated by specific microbial enzymes, which have been isolated and studied in detail.

  • Key Microbial Esterases: Bacteria like Pseudomonas sp. J-2 and Sphingobium sp. QE-1 produce specialized esterases (QpeH and QeH, respectively) that initiate degradation by cleaving the ester bond [3] [4].
  • Enantioselectivity: Commercially available this compound-ethyl is often a racemic mixture of (R) and (S) enantiomers, with the (R) form being herbicidally active. The esterase QeH exhibits enantioselectivity, preferentially hydrolyzing the (R)-enantiomer over the (S)-enantiomer [4].
  • Molecular Dynamics Insights: Advanced simulations show that in the enzyme's active site, the (R)-enantiomer forms a more stable complex through simultaneous anion-π and cation-π interactions with residues Glu328 and Arg384. This positions it closer to the catalytic triad (Ser78-Lys81-Tyr189), facilitating more efficient hydrolysis compared to the (S)-enantiomer [4].

References

Comprehensive Technical Guide: Quizalofop-P-ethyl and its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon environmental release and in biological systems, QpE undergoes rapid transformation into several metabolites, primarily quizalofop-acid and 3-OH-quizalofop-acid, which exhibit distinct environmental behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPARγ-mediated pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties, environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to support ongoing research and risk assessment.

Chemical Identity and Properties

Parent Compound: this compound-ethyl (QpE)

This compound-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal residual soil activity. [1]

  • IUPAC Name: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester
  • Chemical Formula: C₁₉H₁₇ClN₂O₄
  • Molar Mass: 372.8 g/mol
  • Appearance: White powder [1]
  • Mode of Action: Inhibition of acetyl-CoA carboxylase (ACCase), hindering fatty acid synthesis in grasses [1]
  • HRAC Classification: Group A (Australia/global) or Group 1 (numeric) [1]
Primary Metabolites

The major transformation products of QpE and their characteristics are summarized in the table below.

Table 1: Characteristics of this compound-ethyl and Its Major Metabolites

Compound Chemical Formula Molar Mass (g/mol) IUPAC Name Key Properties
This compound-ethyl C₁₉H₁₇ClN₂O₄ 372.8 (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester ACCase inhibitor; systemic herbicide [1]
Quizalofop-acid C₁₇H₁₃ClN₂O₄ 344.75 (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid Primary soil metabolite; higher toxicity than parent compound to earthworms [3]
3-OH-quizalofop-acid C₁₇H₁₃ClN₂O₅ 360.75 (R)-2-[4-(6-chloro-3-hydroxyquinoxalin-2-yloxy)phenoxy]propionic acid Major soil & sediment metabolite; non-herbicidal [4]

Environmental Fate and Behavior

Degradation Pathways and Kinetics

This compound-ethyl undergoes a sequential transformation pathway in the environment, primarily through hydrolysis and hydroxylation.

G QpE This compound-ethyl (Parent Compound) QuizAcid Quizalofop-acid (Primary Metabolite) QpE->QuizAcid Hydrolysis (Rapid) OH_QuizAcid 3-OH-quizalofop-acid (Secondary Metabolite) QuizAcid->OH_QuizAcid Hydroxylation (Slow) Hydroxy 2-hydroxy-6-chloroquinoxaline OH_QuizAcid->Hydroxy Microbial Degradation (Novel Pathway) labDT50 Lab DT₅₀ (20°C): 19.7 days OH_QuizAcid->labDT50 fieldDT50 Field DT₅₀: 39.1 days OH_QuizAcid->fieldDT50 Quinox Quinoxaline Hydroxy->Quinox Further Degradation

Figure 1: Metabolic pathway of this compound-ethyl in the environment, showing major transformation products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]

The degradation kinetics vary significantly between soil types. In railway track materials (low organic carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-lives of this compound-ethyl and its metabolites are substantially longer in railway soils. [5]

Sorption and Mobility

Sorption coefficients determine the leaching potential of these compounds to groundwater. The following table summarizes the mobility characteristics.

Table 2: Sorption and Mobility Parameters of this compound-ethyl and Metabolites

| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential | | :--- | :--- | :--- | :--- | :--- | | This compound-ethyl | Data not available in search results | Low (based on agricultural soil data) [5] | Low (in agricultural soils) [5] | | Quizalofop-acid | Data not available in search results | Moderately mobile (in railway soils) [5] | High (in railway soils) [5] | | 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately mobile [4] | Moderate |

Analytical Methods and Experimental Protocols

Enantioselective Analysis of Quizalofop-ethyl and Quizalofop-acid

Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]

Detailed Protocol:

  • Chromatographic Column: (R,R) Whelk-O 1 column
  • Mobile Phase: Not specified in search results (standard HPLC solvents anticipated)
  • Detection: Standard HPLC detection (e.g., UV-Vis or MS)
  • Sample Preparation: Soil extraction followed by appropriate clean-up procedures
  • Application: Used to study enantioselective degradation in soils and metabolite formation [3]

Key Findings:

  • Quizalofop-ethyl is configurationally stable but rapidly hydrolyzes to quizalofop-acid
  • Quizalofop-acid degrades enantioselectively at a slower rate
  • Enantiomeric inversion of S-(-)-quizalofop-acid to R-(+)-quizalofop-acid observed in certain soils [3]
Soil Degradation and Sorption Studies

Experimental Design for Railway Track Soils: [5]

  • Soil Sampling: Three railway track locations in Switzerland (Münchenbuchsee, Müntschemier, Erlenbach) plus crushed construction sand
  • Soil Incubation: 800 g field-moist soil portions spiked with test substances
    • Application rate: 800 μg for primary compounds (2,4-D, QpE, quizalofop-acid)
    • Application rate: 80 μg for metabolites (2,4-DCP, 2,4-DCA, 3-OH-quizalofop-acid, 3-OH-CQO)
  • Extraction and Analysis: Periodical sampling and analysis to determine degradation kinetics
  • Sorption Experiments: Batch equilibrium method to determine Kd and Koc values
Adipogenesis Assay in 3T3-L1 Adipocytes

Methodology for Obesogenicity Assessment: [2]

  • Cell Line: Murine 3T3-L1 adipocytes
  • Exposure: QpE tested at concentrations from 5-100 μM
  • Assessment Endpoints:
    • Triglyceride accumulation (Oil Red O staining or similar)
    • Cytotoxicity assessment of commercial formulation (Targa Super)
    • Receptor antagonism tests (estrogen receptor ICI 182,780; glucocorticoid receptor RU486)
    • RNAseq analysis for pathway identification
    • PPARγ reporter gene assay

Key Results:

  • QpE induced dose-dependent significant triglyceride accumulation at 5-100 μM
  • Commercial formulation was 100 times more cytotoxic than active ingredient alone
  • Lipid accumulation effects not blocked by estrogen or glucocorticoid receptor antagonists
  • RNAseq suggested PPARγ-mediated pathway involvement
  • PPARγ reporter assay showed 4% maximal response compared to rosiglitazone control [2]

Biological Significance and Toxicological Assessment

Obesogenic Potential and Mechanisms

This compound-ethyl demonstrates concerning adipogenic activity in experimental models:

  • PPARγ Activation: RNAseq analysis of QpE-exposed 3T3-L1 adipocytes suggests effects mediated through peroxisome proliferator-activated receptor gamma (PPARγ) pathways, a nuclear receptor critical in lipid metabolism. [2]
  • Dose Response: Statistically significant triglyceride accumulation observed from 5 μM concentration, indicating potent effects. [2]
  • Receptor Specificity: Effects not blocked by estrogen or glucocorticoid receptor antagonists, suggesting specific PPARγ-mediated mechanism rather than general endocrine disruption. [2]
  • Formulation Toxicity: Commercial formulation (Targa Super) exhibited 100-fold greater cytotoxicity than pure QpE, highlighting the importance of evaluating complete formulations rather than just active ingredients. [2]
Ecotoxicological Profile

Table 3: Toxicity Profile of this compound-ethyl and Metabolites

Compound Earthworm Toxicity Aquatic Toxicity Bird/Bee Toxicity Notes
This compound-ethyl Moderate (enantioselective) [3] LC₅₀ 10.7 mg/L (rainbow trout, 96h) [1] Non-toxic [1] Oral LD₅₀ 1182-1670 mg/kg (rat) [1]
Quizalofop-acid Higher than parent compound [3] Data not available Data not available Significant increase in toxicity compared to QpE [3]
3-OH-quizalofop-acid Data not available Data not available Data not available Consider in cumulative risk assessment

Research Gaps and Future Directions

Based on the current state of knowledge, several critical research areas require attention:

  • Mechanistic Toxicology: Further elucidation of the precise molecular mechanisms through which QpE and its metabolites activate PPARγ and other nuclear receptors involved in adipogenesis. [2]
  • Human Health Implications: Investigation of potential obesogenic effects in mammalian models at environmentally relevant exposure levels.
  • Metabolite Toxicity: Comprehensive toxicological profiling of 3-OH-quizalofop-acid and other metabolites, which currently have significant data gaps.
  • Environmental Monitoring: Expanded studies on the occurrence and persistence of quizalofop metabolites in various environmental compartments, particularly groundwater in vulnerable areas like railway tracks. [5]
  • Enantioselective Risk Assessment: Development of enantiomer-specific risk assessments given the enantioselective degradation and toxicity patterns observed. [3]

References

Mechanism of Action and Basis for Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Quizalofop-P-ethyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or "FOP") family. Its remarkable selectivity between grass weeds and broadleaf crops is founded on a well-understood biochemical mechanism [1] [2].

  • Activation to the Acid Form: The applied herbicide, this compound-ethyl, is a protoherbicide. It is first absorbed through the foliage and then hydrolyzed within the plant to its active form, this compound (acid) [2].
  • Inhibition of ACCase: The active this compound acid inhibits the key enzyme acetyl-CoA carboxylase (ACCase) [3] [2]. ACCase is essential for the first committed step in the biosynthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.
  • Disruption of Fatty Acid Synthesis: By inhibiting ACCase, this compound disrupts the production of lipids necessary for the formation of new cell membranes. This primarily affects meristematic tissues (e.g., shoot tips and root growth zones), leading to the cessation of growth, membrane disruption, and eventual plant death [1] [4].
  • The Selectivity Mechanism: The basis of selectivity lies in the existence of two distinct forms of the ACCase enzyme. Grass weeds possess a sensitive, plastidic form of ACCase that is inhibited by this compound. In contrast, broadleaf plants have a different, insensitive form of the enzyme that is not affected by the herbicide, rendering the crops safe [2].

The diagram below summarizes this primary mechanism and the subsequent metabolic degradation pathway studied in bacteria, which is crucial for environmental dissipation.

G Application Application Uptake Foliar Uptake Application->Uptake Protoherbicide This compound-Ethyl (Protoherbicide) Uptake->Protoherbicide Activation Hydrolysis in Plant Protoherbicide->Activation MicrobialDegradation Microbial Degradation (in Environment) Protoherbicide->MicrobialDegradation ActiveForm This compound (Active Acid Form) Activation->ActiveForm ACCaseBinding Binds to & Inhibits ACCase Enzyme ActiveForm->ACCaseBinding Effect Disruption of Fatty Acid Synthesis ACCaseBinding->Effect ResultGrass Necrosis & Death (Grass Weeds) Effect->ResultGrass ResultBroadleaf No Effect (Broadleaf Crops) Effect->ResultBroadleaf Esterase Microbial Esterase (e.g., QpeH, QeH) MicrobialDegradation->Esterase DegradedAcid Quizalofop Acid (QA) Esterase->DegradedAcid Mineralization Further Degradation DegradedAcid->Mineralization

Quantitative Data on Herbicide Activity

The tables below summarize key quantitative data related to this compound's activity and the enzymes involved in its degradation.

Table 1: Kinetic Parameters of a Recombinant this compound-Ethyl Hydrolase (QpeH) This table provides data on the efficiency of a bacterial enzyme that catalyzes the first step of herbicide degradation [3].

Parameter Value Unit
Specific Activity 198.9 ± 2.7 U mg⁻¹
Kₘ (Michaelis Constant) 41.3 ± 3.6 μM
Kcat (Turnover Number) 127.3 ± 4.5 s⁻¹
Optimal pH 8.0 -
Optimal Temperature 30 °C

Table 2: Drift Deposition Hazard to Corn Plants This table shows the impact of non-target drift on corn, a grass crop, highlighting its sensitivity to this compound [5].

Spray Volume (L/ha) Drift Deposition Rate for 10% Plant Height Inhibition (R10) Drift Deposition Rate for No Plant Height Inhibition (R0)
150 5.70% 5.05%
300 4.56% 1.23%
450 3.31% 1.86%

Detailed Experimental Protocols

For researchers, the following methodologies are critical for studying the fate and action of this compound.

Protocol for Isolation of QPE-Degrading Microorganisms and Biodegradation Analysis [3]
  • Enrichment Culture: Inoculate soil or activated sludge samples into a minimal salt medium (MSM) containing this compound-ethyl (QPE) as the sole carbon source.
  • Serial Transfer and Isolation: Periodically transfer the enriched culture into fresh MSM-QPE medium. After several transfers, streak the culture onto MSM agar plates containing QPE to isolate pure colonies.
  • Strain Identification: Identify the isolates using 16S rRNA gene sequencing and morphological/biochemical characteristics.
  • Degradation Analysis in Culture:
    • Grow the isolate in MSM with QPE.
    • Monitor QPE concentration by High-Performance Liquid Chromatography (HPLC). Typical conditions include a C18 reverse-phase column, a mobile phase of methanol:water (80:20 v/v), a flow rate of 0.6 mL/min, and detection at 236 nm.
    • Identify metabolites using Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSⁿ).
Protocol for Cloning and Heterologous Expression of a QPE Hydrolase Gene [3]
  • Genomic Library Construction: Partially digest genomic DNA from the degrading strain (e.g., Pseudomonas sp. J-2) with Sau3AI. Ligate 2-4 kb fragments into a cloning vector (e.g., pUC118) and transform into E. coli.
  • Functional Screening: Plate transformants onto LB agar containing ampicillin and QPE. Look for colonies surrounded by a transparent halo, indicating hydrolysis of the herbicide.
  • Sequence Analysis: Sequence the insert from positive clones and use BLAST for identity analysis.
  • Recombinant Protein Expression: Amplify the target gene (e.g., qpeH) with primers containing appropriate restriction sites (e.g., BamHI and XhoI). Clone the product into an expression vector (e.g., pET-29a(+)) and express in E. coli BL21(DE3).
  • Enzyme Purification and Characterization: Purify the recombinant protein using a His-tag affinity system. Determine enzyme kinetics (Kₘ, Kcat) and characterize biochemical properties (optimal pH, temperature, and effects of metal ions/inhibitors).

Insights for Research and Development

  • Enantioselectivity is Crucial: this compound-ethyl is the (R)-enantiomer. Research shows that microbial esterases (e.g., QpeH, QeH) can be enantioselective, often preferentially hydrolyzing the active (R)-enantiomer over the (S)-form. This has significant implications for the environmental fate and residue analysis of the herbicide [6].
  • Resistance is an Emerging Field: While not detailed for this compound in the available results, resistance to ACCase-inhibiting herbicides (Group 1) is well-known in grass weeds. Research should focus on both target-site (ACCase mutations) and non-target-site (enhanced metabolism) resistance mechanisms [7].
  • Drift Management is Critical for Cropping Systems: As shown in the quantitative data, even low drift deposition rates (1-5%) can cause significant damage to non-target grass crops like corn. This is especially relevant in integrated cropping systems like soybean-corn intercropping [5].

References

Comprehensive Application Notes and Protocols: QuEChERS Method for Quizalofop-P Residue Analysis in Agricultural Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Significance

Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial gramineous weeds in various crops, including beans. As a member of the aryloxyphenoxypropionate family, it inhibits acetyl-CoA carboxylase, disrupting fatty acid synthesis in susceptible plants. Following application, This compound-ethyl rapidly undergoes hydrolysis to its acid metabolite, This compound-acid, which is also phytotoxic and requires monitoring in residue analyses. The maximum residue limits (MRLs) established by regulatory bodies such as the U.S. Department of Agriculture are 0.05 mg/kg for this compound-ethyl and 0.025 mg/kg for fomesafen in bean seeds, necessitating sensitive and accurate analytical methods to ensure compliance and food safety [1].

The determination of pesticide residues in complex agricultural matrices presents significant analytical challenges due to the presence of co-extractives such as proteins, lipids, pigments, and organic matter that can interfere with detection and quantification. Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often involve large solvent volumes, multiple steps, and specialized equipment, making them time-consuming and costly. In this context, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a versatile sample preparation approach that minimizes solvent usage, reduces preparation time, and maintains high analytical performance for a wide range of pesticides, including this compound-ethyl and its metabolite [2] [1].

Extraction and Cleanup Optimization

Modified QuEChERS Procedure for Enhanced Recovery

The conventional QuEChERS approach requires significant modification to efficiently extract this compound-ethyl and its acid metabolite from complex matrices like beans and soil. The optimized extraction protocol employs a mixture of acetonitrile and acetic acid (99:1, v/v) as the extraction solvent, which significantly improves the recovery of both the parent compound and its polar metabolite compared to acetonitrile alone. This modified solvent system enhances analyte solubility and facilitates the disruption of analyte-matrix interactions, particularly challenging for the acidic metabolite. The extraction process is further optimized by adding NaCl before MgSO₄, which promotes water-organic solvent separation and prevents MgSO₄ agglomeration, thereby minimizing the entrapment of target analytes and improving reproducibility [1].

For the cleanup step, a combination of C18 and primary secondary amine (PSA) sorbents in equal proportions (1:1, m/m) effectively removes both non-polar and polar matrix interferents. The C18 sorbent eliminates non-polar co-extractives like lipids and sterols, while PSA removes various polar interferents including organic acids, sugars, and fatty acids. This dual-sorbent clean-up approach is particularly crucial when using less selective detectors like HPLC-DAD, as it significantly reduces matrix effects and improves baseline stability, peak shape, and method sensitivity. The entire extraction and clean-up process can be completed in approximately 30 minutes, offering significant time savings compared to traditional methods while maintaining high analytical performance [1].

Matrix-Specific Considerations

The complexity of the sample matrix significantly influences the efficiency of QuEChERS extraction. Soils with high organic matter or clay content strongly adsorb pesticides, potentially reducing extraction efficiency and requiring method adjustments. Research indicates that 83% of agricultural soils tested contained one or more pesticide residues, with 58% containing mixtures, highlighting the importance of selective methods that can accurately quantify target analytes amidst complex residue profiles. For high-fat matrices like some bean varieties, additional clean-up or increased sorbent amounts may be necessary to remove co-extracted lipids that could interfere with analysis [2].

Table 1: Optimization Parameters for QuEChERS Extraction of this compound-ethyl

Parameter Standard Approach Optimized Approach Impact on Recovery
Extraction Solvent Acetonitrile Acetonitrile:Acetic Acid (99:1, v/v) Improves acid metabolite recovery
Salt Addition MgSO₄ + NaCl simultaneously NaCl first, then MgSO₄ Prevents salt agglomeration, improves reproducibility
Sample Size 10-15 g 5 g Optimal for homogenization and extraction efficiency
Extraction Volume 10 mL ACN 15 mL ACN:Acetic Acid Complete coverage of sample, thorough extraction
Clean-up Sorbents PSA only PSA + C18 (1:1, m/m) Removes both polar and non-polar interferents

Chromatographic Configuration and Detection

Instrumentation and Separation Parameters

The analysis of this compound-ethyl and its metabolite employs high-performance liquid chromatography with diode array detection (HPLC-DAD), providing a cost-effective yet reliable analytical solution suitable for laboratories without access to sophisticated mass spectrometry instrumentation. The separation is achieved using an Athena C18 column (4.6 × 250 mm, 5 μm) maintained at 40°C, offering optimal resolution for the target compounds while maintaining backpressure within acceptable limits. The mobile phase consists of a mixture of acetonitrile and acidified water containing 1% acetic acid (70:30, v/v), operated in isocratic mode at a flow rate of 1 mL/min [1].

The inclusion of acetic acid in the aqueous mobile phase serves multiple purposes: it enhances peak shape by suppressing silanol interactions, improves ionization efficiency for the acid metabolite, and maintains a stable pH throughout the analysis. The isocratic elution simplifies the chromatographic conditions and eliminates the need for column re-equilibration, thereby increasing sample throughput. Under these conditions, both this compound-ethyl and its metabolite are effectively separated from matrix interferents within a total run time of 15 minutes, making the method suitable for high-throughput routine analysis [1].

Detection Wavelength Optimization

Detection is performed at 220 nm, selected based on the maximum absorbance wavelengths of both this compound-ethyl and its acid metabolite. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interferents from the matrix while maintaining adequate detection capability. The DAD also enables peak purity assessment by acquiring spectral data throughout the analysis, providing additional confirmation of analyte identity in the absence of mass spectrometric detection. For laboratories equipped with more advanced instrumentation, the method can be adapted to LC-MS/MS for enhanced sensitivity and specificity, particularly important for complex matrices or when lower detection limits are required [1].

Table 2: HPLC-DAD Instrumental Parameters for this compound-ethyl Analysis

Parameter Setting Rationale
Column Athena C18 (4.6 × 250 mm, 5 μm) Optimal balance of resolution and analysis time
Column Temperature 40°C Improves efficiency, reduces backpressure
Mobile Phase ACN:Acidified Water (1% Acetic Acid) (70:30, v/v) Isocratic separation, enhanced peak shape
Flow Rate 1.0 mL/min Standard flow for conventional HPLC
Injection Volume 20 μL Compatible with standard HPLC autosamplers
Detection Wavelength 220 nm Maximum absorbance for target analytes
Run Time 15 minutes High throughput for routine analysis

Method Validation and Performance Characteristics

Analytical Figures of Merit

The optimized QuEChERS-HPLC-DAD method for this compound-ethyl and its metabolite has been rigorously validated according to accepted guidelines for pesticide residue analysis. The method demonstrates excellent linearity across the concentration range of 0.1 to 25 μg/mL, with correlation coefficients (R²) exceeding 0.999 for both compounds. The limits of detection (LODs) were determined to be 0.005 mg/kg for this compound-ethyl and 0.003 mg/kg for this compound-acid, while the limits of quantification (LOQs) were established at 0.01 mg/kg for both analytes, sufficiently sensitive to monitor compliance with established MRLs [1] [3].

Recovery studies conducted at multiple fortification levels (0.02, 0.2, and 2 mg/kg) demonstrate the method's accuracy and precision, with mean recoveries ranging from 92.4% to 117.8% for this compound-ethyl and 88.7% to 116.2% for this compound-acid across different bean matrices. The method precision, expressed as relative standard deviation (RSD), ranges from 0.35% to 4.39%, well within the acceptable criteria of ≤20% for pesticide residue分析方法 [1] [3]. These validation parameters confirm that the method is fit-for-purpose for routine monitoring of this compound-ethyl and its metabolite in beans and related agricultural commodities.

Matrix Effects and Practical Considerations

Despite the effective clean-up procedure, matrix effects remain an important consideration in the analysis of this compound-ethyl residues, particularly when using HPLC-DAD. The modified QuEChERS approach minimizes these effects through the combination of PSA and C18 sorbents, but matrix-matched calibration is recommended for accurate quantification, especially when analyzing samples with varying matrix compositions. The method has been successfully applied to multiple bean varieties, including azuki bean, soybean, mung bean, black soybean, and kidney bean, demonstrating its versatility across different matrix types [1].

The robustness of the method has been verified through deliberate variations in key parameters such as extraction time, solvent volume, and sorbent amounts, with results indicating that the method remains reliable under minor operational changes. The ruggedness of the method has been confirmed through inter-day and inter-analyst comparisons, showing consistent performance across different analysis conditions and operators. These characteristics make the method particularly suitable for implementation in quality control laboratories with varying levels of technical expertise [1].

Detailed Application Protocol

Step-by-Step Experimental Procedure
  • Sample Preparation: Weigh 5 g of homogenized bean sample into a 50-mL centrifuge tube. For soil samples, air-dry and sieve through a 2-mm mesh before weighing.

  • Extraction: Add 15 mL of acetonitrile:acetic acid (99:1, v/v) to the sample. Vortex vigorously for 2 minutes to ensure complete mixing and solvent-sample contact.

  • Phase Separation: Add 0.3 g of NaCl to the mixture and vortex for 30 seconds, followed by the addition of 1.5 g of anhydrous MgSO₄ and further vortexing for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation.

  • Concentration: Transfer the supernatant (acetonitrile phase) to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of acetonitrile and vortex for 30 seconds to ensure complete dissolution.

  • Clean-up: Transfer the reconstituted extract to a 2-mL centrifuge tube containing 25 mg of d-SPE sorbent (C18:PSA = 1:1, m/m). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm membrane filter prior to HPLC-DAD analysis.

Workflow Visualization

G Sample_Prep Sample Preparation (5 g homogenized bean) Extraction Extraction with 15 mL ACN:Acetic Acid (99:1) Sample_Prep->Extraction Separation Phase Separation Add 0.3 g NaCl + 1.5 g MgSO₄ Extraction->Separation Centrifugation Centrifugation 4000 rpm for 10 min Separation->Centrifugation Concentration Concentration Evaporate to dryness Centrifugation->Concentration Reconstitution Reconstitution in 1 mL ACN Concentration->Reconstitution Cleanup d-SPE Cleanup 25 mg C18:PSA (1:1) Reconstitution->Cleanup Filtration Filtration 0.22 μm membrane Cleanup->Filtration Analysis HPLC-DAD Analysis 220 nm detection Filtration->Analysis

Diagram 1: QuEChERS Workflow for this compound-ethyl Analysis. This diagram illustrates the complete sample preparation process from extraction to analysis, highlighting key steps and parameters.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Recovery of Acid Metabolite: If recovery of this compound-acid is consistently below 80%, ensure the acetic acid concentration in the extraction solvent is maintained at 1% (v/v) and that the extraction time is sufficient (minimum 2 minutes vortexing). Also verify that the pH of the final extract is slightly acidic to maintain the compound in its protonated form.

  • Matrix Interference in Chromatograms: If chromatograms show significant baseline noise or interfering peaks, increase the amount of C18 sorbent in the d-SPE clean-up step (up to 20 mg) to remove non-polar interferents more effectively. Alternatively, consider a two-step clean-up process using additional sorbents such as GCB for pigment removal, though this may risk analyte adsorption.

  • Poor Chromatographic Peak Shape: If peak symmetry deteriorates, particularly for the acid metabolite, check the mobile phase composition and ensure fresh acidified water is prepared daily. Column performance should be monitored regularly using system suitability tests, and the column should be flushed with strong solvents to remove accumulated matrix components.

Quality Control Recommendations
  • Include procedure blanks with each batch of samples to monitor potential contamination.
  • Analyze fortified quality control samples at a mid-level concentration (e.g., 0.1 mg/kg) with each batch to verify method performance.
  • Use matrix-matched calibration standards to compensate for matrix effects, particularly when analyzing diverse sample types.
  • Implement a column cleaning and regeneration protocol after every 50-100 injections to maintain chromatographic performance.

Conclusion

The modified QuEChERS method combined with HPLC-DAD analysis provides a robust, cost-effective solution for monitoring this compound-ethyl and its acid metabolite in bean and soil matrices. The method offers excellent accuracy and precision while maintaining simplicity and accessibility for laboratories with conventional HPLC instrumentation. The optimized extraction and clean-up procedures effectively address the challenges associated with these complex matrices, making the method suitable for routine monitoring, regulatory compliance, and dissipation studies. As pesticide residue monitoring requirements continue to evolve, this method provides a reliable framework that can be adapted to additional matrices or expanded to include other herbicide residues with similar physicochemical properties.

References

LC-MS/MS Determination of Quizalofop-P in Agricultural Products: Comprehensive Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Method Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of pesticide residues in complex agricultural matrices due to its exceptional sensitivity, selectivity, and specificity. This document presents comprehensive application notes and detailed protocols for the determination of Quizalofop-P-ethyl and its metabolites in agricultural products, particularly focusing on onion matrices as documented in recent scientific literature. The method described herein has been specifically validated for monitoring pesticide residue levels to maintain quality and guarantee food safety as consumption of onion green leaves and bulbs continues to rise globally.

This compound-ethyl is a post-emergence fop herbicide widely used in onion cultivation for effective weed control. Monitoring its residue levels becomes crucial as it can persist in harvestable parts of the crop, potentially posing health risks to consumers. The method outlined in this document provides a robust analytical approach that enables researchers to accurately quantify this compound-ethyl residues at trace levels, facilitating appropriate dietary risk assessments and ensuring regulatory compliance. The protocol incorporates sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters based on current scientific research and established guidelines for pesticide residue analysis [1].

The development and validation of a reliable LC-MS/MS method requires careful consideration of multiple performance characteristics. According to established bioanalytical guidelines, eight essential characteristics must be evaluated during method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability. Each of these parameters has been addressed in the presented method to ensure the reliability and reproducibility of results across different laboratories and analytical conditions [2]. This comprehensive approach to method validation guarantees that the analytical procedure can produce trustworthy data suitable for making informed decisions regarding food safety and regulatory compliance.

Experimental Design & Workflow

The analytical workflow for determining this compound-ethyl in agricultural products follows a systematic sequence from sample collection through data analysis, with each step critically important for achieving accurate and reproducible results. The complete process can be divided into four main stages: sample preparation, chromatographic separation, mass spectrometric detection, and data processing. The following workflow diagram illustrates the comprehensive analytical procedure:

G SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS SPE SPE Clean-up QuEChERS->SPE Reconstitution Reconstitution SPE->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation Reporting Result Reporting Validation->Reporting

Figure 1: Analytical Workflow for this compound-ethyl Determination

Sample Collection and Storage
  • Collection Protocol: Agricultural samples (onion bulbs, green leaves, or other matrices) should be collected from representative field locations using random sampling techniques. For onion crops, collect both immature and mature bulbs along with green leaves if applicable.

  • Sample Handling: Immediately after collection, store samples in clean, sterile containers and transport to the laboratory under controlled temperature conditions (preferably 4°C). Process samples within 24 hours of collection to prevent analyte degradation.

  • Long-term Storage: For extended storage, keep samples at -20°C or below to maintain stability. Conduct stability studies to determine the maximum allowable storage duration without significant analyte degradation [1].

Sample Preparation Procedure

The sample preparation follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has become the standard for pesticide residue analysis in complex matrices:

  • Homogenization: Commute representative agricultural samples using a high-speed blender or food processor until a homogeneous mixture is obtained.

  • Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (1% acetic acid) and internal standards if applicable. Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Partitioning: Add a salt mixture containing 6g MgSO4, 1.5g NaCl, 1.5g trisodium citrate dihydrate, and 0.75g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 8 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer 5 mL of the cleaned extract to a evaporation tube. Evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol-water (50:50, v/v) and filter through a 0.22 μm nylon membrane before LC-MS/MS analysis [1].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

The chromatographic separation represents a critical component of the analytical method, directly impacting peak shape, resolution, and sensitivity. The following conditions have been optimized specifically for this compound-ethyl separation:

Table 1: Liquid Chromatography Conditions

Parameter Specification Rationale
Column C18 (100 mm × 2.1 mm, 3.0 μm) Optimal balance of resolution and analysis time
Mobile Phase A Water with 2 mM ammonium acetate + 0.1% formic acid Enhances ionization in positive mode
Mobile Phase B Methanol with 2 mM ammonium acetate + 0.1% formic acid Improves desolvation and spray stability
Gradient Program 5% B (0-1.5 min), 5-70% B (1.5-6 min), 70% B (6-9 min), 70-100% B (9-10 min), 100% B (10-12 min) Effective separation from matrix interferences
Flow Rate 0.5 mL/min Optimal for ESI ionization efficiency
Injection Volume 5-10 μL Balances sensitivity and column longevity
Column Temperature 40°C Improves chromatographic efficiency

The gradient elution program is specifically designed to achieve effective separation of this compound-ethyl from co-extracted matrix components, which is essential for minimizing ion suppression/enhancement effects and achieving accurate quantification [3].

Mass Spectrometry Conditions

Mass spectrometric detection provides the selectivity and sensitivity required for trace-level determination of this compound-ethyl in complex agricultural matrices. The following parameters have been optimized for this application:

Table 2: Mass Spectrometry Parameters

Parameter Setting Purpose
Ionization Mode ESI Positive Optimal for this compound-ethyl protonation
Capillary Voltage 5.5 kV Stable electrospray formation
Nebulizer Gas 45 psi Efficient droplet formation
Drying Gas 55 psi Complete desolvation
Desolvation Temperature 400-550°C Analyte-dependent optimization
Collision Gas 10 psi Optimal fragmentation for MRM

| MRM Transitions | Quantifier: 373.1→299.1 Qualifier: 373.1→91.0 | Confirmation with ion ratio |

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least two fragmentation transitions for unambiguous identification and confirmation of the target analyte. The most abundant transition should be used for quantification, while the secondary transition(s) serve as qualifier ions with predefined acceptable ion ratio tolerances (typically ±20-30%) [3].

The relationship between various mass spectrometric parameters and sensitivity can be visualized through the following optimization pathway:

G Start Sensitivity Optimization Ionization Ionization Efficiency Start->Ionization SourceParams Source Parameter Optimization Ionization->SourceParams Transmission Ion Transmission SourceParams->Transmission 2-3x Improvement Capillary Capillary Voltage SourceParams->Capillary Adjust Nebulizer Nebulizer Gas SourceParams->Nebulizer Adjust Desolvation Desolvation Temp SourceParams->Desolvation Adjust MRM MRM Optimization Transmission->MRM Sensitivity Enhanced Sensitivity MRM->Sensitivity Final Method

Figure 2: MS Sensitivity Optimization Pathway

Method Validation Results

Method validation is an essential process that verifies the analytical method is suitable for its intended purpose. For LC-MS/MS methods in pesticide residue analysis, validation should follow established international guidelines such as CODEX or SANTE. The validation of the this compound-ethyl method included the following comprehensive assessments:

Sensitivity, Linearity, and Accuracy

Table 3: Method Validation Performance Characteristics

Validation Parameter Results Acceptance Criteria
Limit of Quantification (LOQ) 0.04 mg/kg S/N ratio ≥ 10:1
Linearity Range 0.04-1.0 mg/kg r² > 0.99
Accuracy (Recovery %) 85-105% Within ±15% of spiked value
Precision (RSD %) <10% Consistent with Horwitz equation
Matrix Effect <±15% Signal suppression/enhancement
Specificity No interference Resolution from matrix peaks

The method demonstrates excellent sensitivity with a Limit of Quantification (LOQ) of 0.04 mg/kg, which is sufficient for monitoring this compound-ethyl residues against established Maximum Residue Limits (MRLs). The linearity of the method was verified over a concentration range of 0.04-1.0 mg/kg with a coefficient of determination (r²) greater than 0.99, indicating a strong proportional relationship between concentration and detector response [1].

Accuracy was assessed through recovery studies at multiple fortification levels (0.04, 0.10, and 0.50 mg/kg) with six replicates at each level. The mean recovery values ranged between 85-105%, well within the acceptable criteria for pesticide residue analysis. Precision was evaluated both as repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) consistently below 10%, demonstrating the method's reliability across different analytical runs and analysts [2].

Additional Validation Parameters
  • Specificity: The method demonstrated excellent specificity with no significant interference from matrix components at the retention time of this compound-ethyl. This was confirmed by analyzing blank samples from at least six different sources of the same matrix.

  • Matrix Effects: Matrix effects were evaluated by comparing the analytical response of standards prepared in sample extract to those in pure solvent. The ion suppression/enhancement was found to be less than ±15%, which is considered acceptable for quantitative analysis. To compensate for any observed matrix effects, the use of matrix-matched calibration or stable isotope-labeled internal standards is recommended.

  • Stability: The stability of this compound-ethyl in standard solutions and sample extracts was evaluated under various storage conditions. The analyte demonstrated acceptable stability in processed samples for at least 24 hours at 10°C and for 30 days at -20°C in long-term storage [4].

Application to Real Samples

The validated method has been successfully applied to monitor this compound-ethyl residues in onion crops under field conditions. Field trials were conducted over two consecutive growing seasons with applications at 50 and 100 g active ingredient per hectare (g a.i. ha⁻¹). The dissipation behavior and terminal residues were determined in onion green leaves, immature bulbs, and mature bulbs at various intervals after application.

The initial residue levels of this compound-ethyl in onion matrices ranged between 2.5-4.4 mg/kg, irrespective of seasons and application doses. The herbicide demonstrated a typical dissipation pattern with rapid initial decline followed by slower degradation, with the half-life calculated to be 2.5-4.5 days depending on application rate and environmental conditions. At harvest, the terminal residues in mature onion bulbs were below the LOQ (0.04 mg/kg) for both application rates, indicating minimal risk to consumers [1].

Dietary risk assessment was performed by calculating the Estimated Daily Intake (EDI) and comparing it to the Acceptable Daily Intake (ADI). The hazard quotient (EDI/ADI) was found to be significantly less than 1, confirming that onion crops treated with this compound-ethyl at the recommended rates are safe for human consumption. Additionally, studies confirmed that this compound-ethyl did not adversely affect soil microbial communities at standard application rates, indicating its environmentally benign nature when used as directed [1].

Troubleshooting and Best Practices

Common Issues and Solutions
  • Signal Instability: If experiencing signal fluctuations, check the calibration curve acceptance criteria including slope, intercept, and coefficient of determination (R²). Predefined pass criteria should be established for these parameters based on initial validation data [4].

  • Reduced Sensitivity: A decline in sensitivity over time may indicate source contamination or deteriorating LC column performance. Regular maintenance of the MS interface and timely replacement of LC columns is essential. Source parameter optimization can potentially bring sensitivity gains of two- to threefold [3].

  • Matrix Effects: To address matrix effects, consider implementing additional cleanup steps or using matrix-matched calibration standards. The use of stable isotope-labeled internal standards is the most effective approach to compensate for matrix effects if available [2].

Quality Control Measures
  • System Suitability Test: Perform daily system suitability tests to verify instrument performance. This should include evaluation of retention time stability, peak area reproducibility, and signal-to-noise ratio at the LOQ level.

  • Batch Acceptance Criteria: Establish predefined criteria for batch acceptance including calibration curve performance, quality control sample results, and blank contamination checks. Typical criteria require at least 67% of QC samples and 50% at each level to be within ±15% of their respective nominal values [4].

  • Continual Performance Verification: Implement a dynamic validation approach that continuously monitors method performance throughout its lifecycle. This is particularly important for LC-MS/MS methods which can exhibit "volatile" performance from day to day due to highly variable LC-MS performance over the useful life of an instrument and other factors [4].

Conclusion

The LC-MS/MS method presented in this document provides a reliable, sensitive, and accurate approach for determining this compound-ethyl residues in agricultural products, particularly onion matrices. The method has been comprehensively validated according to international guidelines and demonstrates excellent performance across all validation parameters including sensitivity, accuracy, precision, and specificity.

The applicability of the method has been proven through successful implementation in field studies, providing valuable data on residue dissipation patterns and facilitating science-based risk assessments. The methodology can be adapted for the analysis of this compound-ethyl in other agricultural matrices with appropriate modification and re-validation of sample preparation procedures.

This protocol serves as a comprehensive guide for researchers and analytical laboratories involved in pesticide residue monitoring, food safety assessment, and regulatory compliance. By following the detailed procedures outlined in this document, laboratories can establish this analytical capability to generate reliable data that supports the responsible use of pesticides in agriculture while ensuring consumer safety.

References

Comprehensive Application Notes & Protocols: HPLC-DAD Analysis of Quizalofop-P-ethyl and Its Metabolites in Agricultural Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Quizalofop-P-ethyl (QpE) is a selective systemic herbicide belonging to the aryloxyphenoxypropionate family, widely used for post-emergence control of annual and perennial grass weeds in various crops including soybeans, adzuki beans, and other legumes. Upon environmental exposure and plant uptake, QpE rapidly undergoes enzymatic hydrolysis to its major metabolite, This compound-acid (QpA), which is also herbicidally active. Both compounds have demonstrated potential genotoxic effects in scientific studies, necessitating careful monitoring of their residue levels in agricultural products and environmental samples. [1] The analysis of these compounds presents particular challenges due to their presence at low concentrations in complex matrices and the need for selective detection methods that can distinguish the parent compound from its metabolite.

High-performance liquid chromatography with photodiode array detection (HPLC-DAD) provides a practical analytical solution for laboratories requiring reliable quantification of these compounds without access to more expensive mass spectrometry instrumentation. This methodology balances analytical performance with economic practicality, making it accessible for routine monitoring in quality control laboratories and research institutions with limited budgets. The following application notes and protocols detail optimized procedures for extracting, cleaning up, separating, and quantifying QpE and QpA in various matrices, with validation data confirming method reliability for regulatory decision-making. [1] [2]

Sample Preparation Protocols

Extraction Procedures

Efficient extraction is critical for accurate quantification of herbicide residues in complex matrices. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been demonstrated to provide excellent recovery for both QpE and QpA from plant and soil samples.

  • Plant Tissue Extraction: Weigh 5.0 g (±0.1 g) of homogenized bean sample (seeds, leaves, or pods) into a 50-mL centrifuge tube. Add 15 mL of acetonitrile:acetic acid (99:1, v/v) extraction solvent. Vortex vigorously for 2 minutes to ensure complete sample dispersion and solvent contact. Add 0.3 g of sodium chloride (NaCl) and vortex for 30 seconds to initiate phase separation. Add 1.5 g of anhydrous magnesium sulfate (MgSO₄) and vortex immediately for 30 seconds to remove residual water. Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation. [2]

  • Soil Sample Extraction: Weigh 10.0 g (±0.1 g) of air-dried, homogenized soil into a 50-mL centrifuge tube. Follow the same solvent addition and extraction procedure as for plant tissues, but extend the initial vortexing time to 3 minutes to ensure complete extraction from the soil matrix. For soils with high organic matter content, increase the extraction solvent volume to 20 mL. [1]

  • Alternative Extraction Solvents: For laboratories lacking acetic acid-modified acetonitrile, pure acetonitrile has been successfully employed with comparable recovery rates. Studies have demonstrated that pure acetonitrile provides recoveries of 88.7-116.2% for QpE and QpA in adzuki bean matrices. [1]

Cleanup and Purification

Matrix co-extractives can interfere with chromatographic separation and detection, necessitating effective cleanup prior to analysis.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant from the extraction step to a 2-mL centrifuge tube containing 25 mg of a mixed sorbent (C18:PSA = 1:1, mass ratio). Vortex for 30 seconds to ensure complete interaction between sorbents and matrix components. Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbents. Carefully collect the supernatant for analysis. [2]

  • Sorbent Selection Rationale: C18 effectively removes non-polar interferents (lipids, sterols) while PSA (primary secondary amine) targets polar matrix components (organic acids, sugars, pigments). For matrices with high chlorophyll or carotenoid content (e.g., plant leaves), addition of 5-10 mg of graphitized carbon black (GCB) can be incorporated, though it should be used cautiously as it may potentially adsorb target analytes. [3]

  • Alternative Cleanup Approaches: Zirconium dioxide-modified silica particles (Z-SEP) have demonstrated excellent cleanup efficiency for complex matrices, particularly for cereal grains and legumes. The Z-SEP sorbent (75 mg per 1.5 mL extract) effectively removes pigments and phospholipids while maintaining high recovery of target analytes. [3]

HPLC-DAD Analysis Conditions

Instrumental Parameters

The following optimized chromatographic conditions provide baseline separation of QpE and QpA with excellent peak symmetry and minimal matrix interference.

  • Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with quaternary pump, autosampler, thermostated column compartment, and DAD detector. [1] [2]

  • Column Selection: Athena C18 column (4.6 × 250 mm, 5 μm particle size) or equivalent reversed-phase column. The C18 stationary phase provides optimal retention and separation for both compounds. [1] [2]

  • Mobile Phase Composition: Isocratic elution with acetonitrile and acidified water containing 1% acetic acid (70:30, v/v). The acidic modifier improves peak shape and enhances detection sensitivity for both compounds. [2]

  • Alternative Mobile Phase: For instruments with gradient capability, a gradient program can be employed: initial 70% acetonitrile, increasing to 90% over 8 minutes, holding for 3 minutes, then re-equilibrating to initial conditions. This approach may provide better separation from co-extracted matrix components in complex samples. [4]

Table 1: Optimized HPLC-DAD Operating Conditions

Parameter Specification Alternative Option
Column Athena C18 (4.6 × 250 mm, 5 μm) Equivalent C18 column
Mobile Phase ACN:acidified water with 1% acetic acid (70:30, v/v) ACN:water (80:20, v/v)
Flow Rate 1.0 mL/min 1.5 mL/min
Column Temperature 40°C 30°C
Injection Volume 20 μL 10-25 μL
Detection Wavelength 220 nm 260 nm
Run Time 15 minutes 12-20 minutes
Detection Wavelength Optimization

Diode array detection allows for simultaneous monitoring at multiple wavelengths, providing flexibility in wavelength selection based on matrix interference.

  • Primary Detection Wavelength: 220 nm provides maximum sensitivity for both QpE and QpA, as this wavelength corresponds to strong absorption by the quinoxaline and phenoxy functional groups. [2]

  • Confirmatory Wavelength: 260 nm can be used for confirmatory analysis, particularly when matrix interference occurs at lower wavelengths. While sensitivity is reduced at 260 nm, selectivity may be improved in complex matrices. [4]

  • Spectral Confirmation: The DAD should be configured to collect full spectra (190-400 nm) for each analyte peak, allowing post-run confirmation of peak purity by comparing sample spectra with reference standards. [1]

Method Validation and Performance Data

Accuracy, Precision, and Sensitivity

Comprehensive method validation following ICH guidelines demonstrates the reliability of the HPLC-DAD method for regulatory analysis.

  • Accuracy and Recovery: The method demonstrates excellent accuracy with mean recovery rates of 92.4-117.8% for QpE and 88.7-116.2% for QpA across various matrices (beans, plants, soil) at different fortification levels. These recovery values fall within the acceptable range for pesticide residue analysis. [1] [2]

  • Precision: Intra-day and inter-day precision, expressed as relative standard deviation (RSD), ranges from 0.35% to 4.39% for both analytes, well below the generally accepted 20% threshold for pesticide residue analysis. This demonstrates excellent method repeatability and intermediate precision. [1] [2]

  • Sensitivity: The method offers sufficient sensitivity for monitoring residues at regulatory limits, with limits of detection (LOD) of 0.003-0.008 mg/kg and limits of quantification (LOQ) of 0.01-0.03 mg/kg for both compounds in various matrices. [1]

Table 2: Comprehensive Method Validation Parameters

Validation Parameter This compound-ethyl This compound-acid
Linearity Range (μg/mL) 0.1-10 0.1-10
Correlation Coefficient (R²) >0.999 >0.999
LOD (mg/kg) 0.005-0.008 0.003-0.01
LOQ (mg/kg) 0.015-0.02 0.01-0.03
Recovery Range (%) 92.4-117.8 88.7-116.2
Repeatability (RSD%) 0.35-4.36 0.82-4.39
Measurement Uncertainty <15% <15%
Linearity and Matrix Effects
  • Calibration Approach: Prepare matrix-matched calibration standards at concentrations of 0.1, 0.5, 1, 3, 5, and 10 μg/mL in blank matrix extract to compensate for matrix-induced enhancement or suppression effects. [1]

  • Linearity Performance: The method demonstrates excellent linearity across the calibration range with correlation coefficients (R²) ≥ 0.999 for both compounds, indicating proportional response to concentration. [1] [4]

  • Matrix Effects: Significant matrix effects were observed in bean samples, necessitating the use of matrix-matched calibration rather than solvent-based calibration for accurate quantification. The use of isotopically labeled internal standards was not required when employing matrix-matched calibration. [1]

Application Data and Real-World Analysis

Residual Dissipation in Crops and Soil

Field studies conducted in different geographical regions provide valuable data on the environmental behavior of QpE and its metabolite.

  • Dissipation Dynamics: Research conducted in Zhangjiajie (subtropical climate) and Anda (temperate climate) demonstrated that QpE undergoes rapid dissipation in adzuki bean plants and soil, with half-lives of 3.4-6.7 days. The faster dissipation observed in the subtropical region (3.4-4.2 days) compared to the temperate region (5.6-6.7 days) suggests temperature-dependent degradation. [1]

  • Final Residue Levels: At harvest time (14-21 days after application), residues of QpE and QpA in adzuki bean seeds were below the maximum residue limit (MRL) of 0.05 mg/kg established by the United States Department of Agriculture, indicating minimal risk to consumers when the herbicide is applied according to label directions. [1]

  • Metabolite Formation: QpA is detected shortly after application and reaches maximum concentration within 3-5 days, followed by a gradual decline. This pattern confirms the rapid transformation of the parent compound to its acid metabolite in plant tissues. [1]

Table 3: Residue Dissipation of this compound-ethyl in Field Conditions

Matrix Half-life (Days) Initial Deposit (mg/kg) Final Residue (mg/kg) Climate Influence
Adzuki Bean Plants 3.4-6.7 1.24-2.67 <0.05 Faster dissipation in subtropical vs temperate
Soil 4.2-5.9 0.87-1.52 <0.03 Moderately persistent
Adzuki Bean Seeds - - <0.05 Below MRL at harvest
Analysis of Commercial Formulations

The HPLC-DAD method has also been successfully applied to the analysis of commercial herbicide formulations containing QpE.

  • Formulation Analysis: A validated method for determining QpE in commercial formulations (e.g., Torgy 5% EC) demonstrated linearity in the range of 2000-10000 μg/mL with excellent precision (RSD < 1.5%). [4]

  • Quality Control Applications: The method is suitable for quality control of manufacturing processes and verification of formulation content, with LOD and LOQ of 17.8 μg/mL and 54.1 μg/mL, respectively, for concentrated formulations. [4]

Conclusions and Practical Recommendations

The HPLC-DAD method described in these application notes provides a reliable, cost-effective solution for monitoring this compound-ethyl and its acid metabolite in agricultural and environmental samples. The modified QuEChERS sample preparation effectively extracts both compounds from complex matrices while minimizing interferents. The optimized chromatographic conditions achieve baseline separation with excellent peak symmetry and detection sensitivity.

Based on comprehensive validation data and field application studies, the following recommendations are provided:

  • Matrix-matched calibration is essential for accurate quantification due to significant matrix effects observed in bean samples.
  • The 220 nm detection wavelength provides optimal sensitivity for both compounds, with 260 nm available for confirmatory analysis when matrix interference occurs.
  • The method is sufficiently sensitive for monitoring residues at and below the established MRL of 0.05 mg/kg, with LOQs of 0.01-0.03 mg/kg.
  • Field dissipation data indicate that QpE residues in adzuki bean seeds are below the MRL at harvest when applied according to label directions.

This methodology represents a practical alternative to more expensive LC-MS/MS approaches for laboratories engaged in routine monitoring, regulatory compliance testing, and environmental fate studies of these important herbicides.

Workflow Diagram

The following diagram illustrates the complete analytical workflow for the determination of this compound-ethyl and its metabolite in agricultural samples:

workflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Start Sample Collection Step1 Weigh 5g Sample Start->Step1 Step2 Add 15mL ACN:Acetic Acid (99:1) Step1->Step2 Step3 Vortex 2 min Step2->Step3 Step4 Add 0.3g NaCl Step3->Step4 Step5 Add 1.5g MgSO₄ Step4->Step5 Step6 Centrifuge 4000 rpm, 10 min Step5->Step6 Step7 Collect Supernatant Step6->Step7 Step8 d-SPE Cleanup (25mg C18:PSA 1:1) Step7->Step8 Step9 Centrifuge 10000 rpm, 2 min Step8->Step9 Step10 Filter (0.22μm) Step9->Step10 Step11 Inject 20μL Step10->Step11 Step12 Athena C18 Column (4.6×250mm, 5μm) Step11->Step12 Step13 Mobile Phase: ACN:1% Acetic Acid (70:30) Step12->Step13 Step14 Flow Rate: 1.0 mL/min Step13->Step14 Step15 Column Temp: 40°C Step14->Step15 Step16 Detection: 220 nm Step15->Step16 Step17 Peak Integration Step16->Step17 Step18 Matrix-Matched Calibration Step17->Step18 Step19 Calculate Concentration Step18->Step19 Step20 Compare to MRL (0.05 mg/kg) Step19->Step20 End Result Reporting Step20->End

References

Comprehensive Application Notes and Protocols: Extraction and Cleanup of Quizalofop-P in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Quizalofop-P-ethyl is a selective systemic herbicide widely used for grass weed control in various crops, belonging to the aryloxyphenoxypropionate family. As a chiral compound, its herbicidal activity primarily resides in the (+)-enantiomer (this compound-ethyl). The analysis of this compound and its metabolites in complex matrices presents significant challenges due to the low concentrations typically found in environmental and biological samples, combined with potential matrix interferences that can compromise analytical accuracy and sensitivity. Recent studies have demonstrated that commercial formulations contain approximately 0.6% of the inactive M-enantiomer as an impurity, highlighting the need for precise analytical methods to monitor enantiomeric purity and environmental fate [1].

The transformation of this compound-ethyl to its acid metabolite (this compound) in environmental matrices further complicates analysis, requiring methods that can simultaneously determine both the parent compound and its metabolites. Regulations such as the Positive List System (PLS) in South Korea have established stringent maximum residue limits, often requiring detection capabilities as low as 0.01 mg/kg [2]. This technical guide provides detailed protocols for the extraction, cleanup, and analysis of this compound in various complex matrices, incorporating validated approaches from recent research to ensure reliability and regulatory compliance.

Sample Preparation Principles

Fundamental Considerations

Effective sample preparation is critical for accurate determination of this compound in complex matrices. The three primary objectives of sample preparation are:

  • Removing interferences from biological sample matrices
  • Concentrating the analyte(s) of interest to detectable levels
  • Improving analytical system performance by reducing matrix effects [3]

The selection of appropriate sample preparation methods depends on several factors, including the matrix type, required detection limits, number of samples, analyte stability, and available matrix quantity. For regulatory studies requiring high data quality, such as human safety assessments, more extensive method development and validation are justified compared to screening assays [3].

Selection of Sample Preparation Techniques

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principles Advantages Limitations Best Applications
QuEChERS Dispersive solid-phase extraction following acetonitrile extraction Quick, easy, cheap, effective, rugged, safe; high throughput May require optimization for specific matrices Multi-residue analysis in various agricultural products [2]
Solid-Phase Extraction (SPE) Selective retention on sorbent with subsequent elution Clean extracts; high selectivity; concentration capability More time-consuming; higher cost Complex matrices requiring high purity extracts [3]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents Effective removal of polar interferents; rugged Potential for emulsion formation; large solvent volumes Less complex matrices; when selective cleanup not required [3]
Protein Precipitation (PPT) Denaturation of proteins with organic solvents Simple; rapid; low cost Less selective; may not remove all interferents Preliminary screening; less complex matrices [3]

For this compound analysis, QuEChERS has emerged as the preferred approach due to its balance of efficiency, effectiveness, and practicality for multiple sample types [2]. The generic extraction protocol can be optimized for specific matrices by adjusting the cleanup sorbents, making it highly adaptable to different laboratory requirements.

Extraction Protocols

Standard QuEChERS Extraction Procedure

The following protocol has been specifically optimized for the extraction of this compound-ethyl and related compounds from various matrices:

  • Sample Homogenization: Reduce sample particle size to <1 mm through grinding or blending to ensure representative sampling and efficient extraction. For dry samples (grains), mechanical grinding is sufficient, while high-moisture content samples may require freeze-drying before grinding [2].

  • Sample Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL Teflon centrifuge tube. For dry matrices such as grains and legumes, use 5.0 g sample and add 5 mL of water, then allow to hydrate for 30 minutes before extraction [2].

  • Solvent Addition: Add 20 mL of acetonitrile (HPLC grade) to the sample. For difficult matrices, acidification with 0.5% acetic acid may improve recovery [4].

  • Shaking and Partitioning: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. Add extraction salts typically included in QuEChERS kits (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate per sample) and immediately shake for an additional minute [2].

  • Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the target analytes [2] [4].

This method has demonstrated recovery rates greater than 70% for this compound-ethyl and its metabolites across various matrices, with limits of detection below 5 ng/g, meeting stringent regulatory requirements [1].

Matrix-Specific Extraction Considerations

Different matrices require specific modifications to the standard QuEChERS protocol:

  • Soil samples: Air-dry and sieve through 2 mm mesh before extraction. Addition of 0.5% acetic acid in water enhances extraction efficiency [4].
  • High-water content produce (e.g., carrots, turnips): No additional water needed; direct extraction with acetonitrile is effective [1].
  • High-fat matrices: May require additional cleanup steps to remove co-extracted lipids.
  • Tobacco samples: Oven-dry at 60°C for 2 hours, powder, and homogenize before extraction [4].

Cleanup Strategies

Dispersive Solid-Phase Extraction (dSPE)

Following extraction, cleanup using dSPE is essential to remove interfering compounds. The optimal sorbent combination depends on the matrix:

Table 2: dSPE Sorbent Combinations for Different Matrices

Matrix Type Recommended Sorbents Ratio (per mL extract) Purpose Effectiveness
General produce 25-50 mg PSA + 150 mg MgSO₄ 25-50 mg PSA + 150 mg MgSO₄ Removal of sugars, fatty acids, organic acids High recovery (>70%) with minimal interference [2]
Pigmented matrices 25 mg PSA + 7.5 mg GCB + 150 mg MgSO₄ 25 mg PSA + 7.5 mg GCB + 150 mg MgSO₄ Removal of chlorophyll and pigments Effective pigment removal without significant analyte loss [2]
Complex matrices Z-SEP or Z-SEP+ (zirconium-based sorbents) 50 mg/mL Comprehensive removal of various interferents Superior cleanup for challenging matrices [2]
Tobacco C18 (25-100 mg) + MgSO₄ 25-100 mg C18 + MgSO₄ Lipid and non-polar interference removal Optimized for tobacco-specific matrix components [4]

The cleanup procedure involves:

  • Transferring 1-2 mL of the acetonitrile extract to a dSPE tube containing the selected sorbents
  • Vortexing for 30-60 seconds to ensure complete interaction
  • Centrifuging at ≥10,000 rpm for 5 minutes to separate the sorbents
  • Filtering through a 0.2 μm polytetrafluoroethylene (PTFE) membrane filter prior to analysis [2] [4]
Alternative Cleanup Techniques

For specific applications, alternative cleanup methods may be preferable:

  • Solid-Phase Extraction (SPE): Provides superior cleanup for complex matrices. Cartridges such as C18 or strong cation exchange offer selective retention mechanisms. Basic drugs like this compound can be selectively retained on strong cation exchange sorbents, providing cleaner extracts [3].

  • Online SPE: Direct coupling of SPE to LC-MS/MS systems eliminates manual evaporation and reconstitution steps, improving reproducibility and saving time. Online SPE also enhances sensitivity by avoiding sample dilution [3].

Chromatographic Analysis and Detection

HPLC-UV Methods

For standard laboratory analysis without access to mass spectrometry, HPLC-UV provides a reliable quantification method:

  • Column: Reversed-phase C18 column (e.g., Brownlee C-18, 250 mm × 4.6 mm i.d., 5 μm) [5]
  • Mobile Phase: Acetonitrile:water (80:20, v/v) in isocratic or gradient mode [5]
  • Flow Rate: 1.5 mL/min [5]
  • Column Temperature: 30°C [5]
  • Detection: UV at 260 nm [5]
  • Injection Volume: 10-20 μL
  • Retention Time: Approximately 4-6 minutes for this compound-ethyl

This method demonstrates linearity in the range of 2-10 μg/mL with a correlation coefficient (R²) ≥ 0.997, LOD of 17.8 μg/mL, and LOQ of 54.1 μg/mL [5]. While less sensitive than MS detection, this approach provides a cost-effective solution for formulation analysis and less complex matrices.

LC-MS/MS Methods

For trace-level determination in complex matrices, LC-MS/MS offers superior sensitivity and selectivity:

  • Column: Lux Cellulose-2 (3-chloro,4-methylphenylcarbamate cellulose) for enantioselective separation [1] or C18 columns for standard reverse-phase separation [2]
  • Mobile Phase: Polar organic mode (typically methanol or acetonitrile with ammonium acetate/formate additives) for chiral separations [1]
  • Ionization: Electrospray ionization (ESI) in negative mode [2]
  • Mass Transitions: Monitor specific precursor-to-product ion transitions for this compound-ethyl and its metabolites
  • Acquisition Mode: Multiple reaction monitoring (MRM) for maximum sensitivity

LC-MS/MS methods achieve limits of detection below 5 ng/g with recovery rates ≥70%, enabling precise quantification at trace levels [1]. The enantioselective method on Lux Cellulose-2 column effectively separates this compound-ethyl enantiomers under isocratic conditions in polar organic mode, which is essential for studying enantioselective dissipation [1].

Method Validation

Performance Characteristics

Validated methods for this compound analysis should demonstrate acceptable performance across key parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria Typical Performance for this compound Reference
Linearity R² ≥ 0.99 R² ≥ 0.999 [2] [5]
Recovery 70-120% 70-120% (average >80%) [2] [4]
Precision (RSD) ≤20% <10% (typically 1-5%) [2] [5]
LOD - <5 ng/g (LC-MS/MS); 17.8 μg/mL (HPLC-UV) [1] [5]
LOQ Meets regulatory requirements 0.01 mg/kg (LC-MS/MS); 54.1 μg/mL (HPLC-UV) [2] [5]
Selectivity/Specificity No interference at retention time Baseline separation of enantiomers and metabolites [1]
Matrix Effect Evaluation

Matrix effects can significantly impact analytical accuracy, particularly in LC-MS/MS. To assess and compensate for matrix effects:

  • Use matrix-matched calibration standards prepared in blank matrix extracts [2]
  • Employ stable isotope-labeled internal standards when available [3]
  • Calculate matrix effect by comparing the response of standards in matrix extract versus pure solvent
  • Utilize compensation techniques such as standard addition when significant matrix effects are observed

Applications and Case Studies

Enantioselective Fate in Environmental Matrices

Research has revealed enantioselective dissipation of this compound-ethyl in environmental matrices. While commercial formulations contain approximately 0.6% of the inactive M-enantiomer, analysis of treated carrots showed a modified enantiomeric fraction with EFM = 7.6 ± 0.1%, indicating greater persistency of the distomer in this matrix [1]. This highlights the importance of enantioselective analysis for accurate environmental fate assessment.

Multi-Residue Analysis in Agricultural Products

The developed method has been successfully applied to the simultaneous determination of this compound-ethyl along with other herbicides (pyridate and cyhalofop-butyl) in various agricultural products including brown rice, soybean, potato, pepper, and mandarin [2]. The method demonstrated applicability to real-world market samples, though all tested samples were negative for the target herbicide residues, confirming proper agricultural practices.

The following workflow diagram illustrates the complete analytical procedure for this compound analysis in complex matrices:

QuizalofopAnalysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Soil/Vegetable/Tobacco QuEChERS Extraction QuEChERS Extraction Homogenization->QuEChERS Extraction Acetonitrile + salts dSPE Cleanup dSPE Cleanup QuEChERS Extraction->dSPE Cleanup PSA/C18/GCB/Z-SEP Concentration Concentration dSPE Cleanup->Concentration Filtration 0.2μm PTFE HPLC-UV Analysis HPLC-UV Analysis Concentration->HPLC-UV Analysis C18, UV 260nm LC-MS/MS Analysis LC-MS/MS Analysis Concentration->LC-MS/MS Analysis Chiral column, MRM Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis Method Validation Method Validation Data Analysis->Method Validation

Figure 1: Complete Analytical Workflow for this compound Determination in Complex Matrices

Conclusion

These application notes provide comprehensive protocols for the extraction, cleanup, and analysis of this compound in complex matrices. The QuEChERS approach combined with dSPE cleanup offers an efficient and robust sample preparation methodology, while both HPLC-UV and LC-MS/MS provide reliable quantification options depending on sensitivity requirements and available instrumentation. The validated methods meet stringent regulatory requirements and have been successfully applied to various matrices including agricultural products, soil, and tobacco.

Researchers should consider matrix-specific modifications to the standard protocols, particularly for challenging samples such as pigmented vegetables or high-fat matrices. Additionally, the enantioselective behavior of this compound-ethyl in certain environments necessitates chiral separation techniques for comprehensive fate studies. These protocols provide a solid foundation for monitoring this compound residues in compliance with food safety and environmental regulations.

References

validated analytical method for Quizalofop-P enforcement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-P-ethyl is a systemic herbicide widely used for controlling grass weeds in various crops. It belongs to the aryloxy phenoxy-propionates chemical group and is the active component in commercial formulations like Torgy 5% EC [1]. As regulatory standards for pesticide residues become increasingly stringent globally, with limits such as 0.01 mg/kg under the Positive List System (PLS) in South Korea, robust analytical methods for its determination are essential for compliance monitoring and food safety [2].

This document provides detailed application notes and protocols for two validated analytical approaches: a single-analyte method using HPLC-UV for formulation analysis and a multi-residue LC-MS/MS method for determining quizalofop-ethyl residues in agricultural commodities.

HPLC-UV Method for Formulation Analysis

Method Overview

A novel, cost-effective HPLC-UV method has been developed and validated for the quantification of this compound-ethyl in commercial formulations. This method offers rapid analysis with minimal solvent consumption, making it suitable for quality control and routine analysis [3].

Experimental Protocol
2.2.1. Instrumentation and Conditions
  • Chromatograph: High-Performance Liquid Chromatography system with UV detection
  • Column: Reversed-Phase Brownlee C-18 (250 mm × 4.6 mm i.d.) [4]
  • Column Temperature: 30°C [3]
  • Mobile Phase: Acetonitrile and distilled water in 4:1 (v/v) ratio (80% acetonitrile) [3] [4]
  • Flow Rate: 1.5 mL/min [3]
  • Detection Wavelength: 260 nm [3]
  • Injection Volume: 20 µL (typical for HPLC)
  • Run Time: <10 minutes (rapid method)
2.2.2. Sample Preparation
  • Accurately weigh an amount of the commercial formulation equivalent to approximately 50 mg of this compound-ethyl.
  • Transfer to a 50 mL volumetric flask.
  • Dilute to volume with acetonitrile and mix thoroughly.
  • Further dilute as needed to fall within the calibrated range (2-10 mg/mL).
  • Filter through a 0.45 µm PVDF or PTFE syringe filter prior to injection.
2.2.3. Standard Preparation
  • Prepare a stock solution of high-purity this compound-ethyl standard in acetonitrile at approximately 1 mg/mL.
  • Prepare working standards by appropriate dilution of the stock solution to concentrations of 2, 4, 6, 8, and 10 mg/mL.
  • Inject each standard in triplicate to establish the calibration curve.
Method Validation

The method has been validated according to ICH guidelines [3]. The validation parameters are summarized in the table below:

Table 1: Validation Parameters for the HPLC-UV Method of this compound-ethyl

Validation Parameter Result Acceptance Criteria
Linearity Range 2 - 10 mg/mL (2000 - 10000 µg/mL) [4] -
Regression Coefficient (R²) 0.9971 [3] R² ≥ 0.995
Limit of Detection (LOD) 17.8 µg/mL [4] -
Limit of Quantification (LOQ) 54.1 µg/mL [4] -
Precision (Repeatability) Relative Standard Deviation (RSD) < 1.5% [4] RSD < 2%
Trueness (Recovery) Data per ICH guidelines [3] 98-102%

The following diagram illustrates the workflow for the HPLC-UV method for formulation analysis:

hplc_uv_workflow start Start Sample Preparation weigh Weigh Formulation Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Calibration Range dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_inject HPLC-UV Injection filter->hplc_inject data_analysis Data Analysis & Quantification hplc_inject->data_analysis hplc_params Column: C18, 30°C Mobile Phase: ACN:H₂O (80:20) Flow: 1.5 mL/min, Detection: 260 nm hplc_params->hplc_inject

LC-MS/MS Method for Multi-Residue Analysis in Food

Method Overview

An advanced LC-MS/MS method has been developed for the simultaneous determination of quizalofop-ethyl, cyhalofop-butyl, and pyridate in complex agricultural matrices. This method is characterized by high sensitivity and selectivity, with quantification limits meeting the stringent 0.01 mg/kg requirement [2] [5].

Experimental Protocol
3.2.1. Instrumentation and Conditions
  • Chromatograph: Liquid Chromatography system coupled with Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI), positive mode
  • Mass Analyzer: Triple Quadrupole
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
  • Mobile Phase B: Methanol or Acetonitrile
  • Gradient Program: Linear gradient from 30% B to 95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
3.2.2. Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative sample of the agricultural commodity (e.g., brown rice, soybean, potato).
  • Weighing: Weigh 10.0 g of homogenized sample (5.0 g for cereals and legumes) into a 50-mL Teflon centrifuge tube.
  • Hydration: For dry samples (grains, legumes), add 5 mL of water and allow to hydrate for 30 minutes.
  • Extraction: Add 20 mL of acetonitrile (10 mL for pre-hydrated samples) and shake vigorously for 1 minute.
  • Salting Out: Add QuEChERS EN salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate) and shake manually for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Clean-up: Transfer 1.5 mL of the supernatant to a microtube containing 75 mg of Z-SEP+ sorbent.
  • Dispersive-SPE: Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Dilution: Dilute the supernatant 1:1 with methanol.
  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an LC vial for analysis [2].
3.2.3. Calibration
  • Prepare matrix-matched calibration standards by fortifying blank matrix extracts with working standard solutions.
  • Use at least six concentration levels (e.g., 2.5, 5, 7.5, 10, 25, 50 ng/mL).
  • The calibration curve should have a coefficient of determination (R²) ≥ 0.999 [2].
Method Validation

The multi-residue method was validated in five agricultural matrices (brown rice, soybean, potato, pepper, and mandarin). The results are summarized below:

Table 2: Validation Parameters for the LC-MS/MS Multi-Residue Method

Validation Parameter Result Acceptance Criteria
Linear Range 2.5 - 50 ng/mL (matrix-matched) [2] -
Regression Coefficient (R²) ≥ 0.999 [2] R² ≥ 0.990
Limit of Detection (LOD) 0.0075 mg/kg [2] [5] -
Limit of Quantification (LOQ) 0.01 mg/kg [2] [5] -
Accuracy (Recovery) 70 - 120% [2] 70 - 120%
Precision (RSD) < 20% [2] RSD < 20%

The following diagram illustrates the comprehensive workflow for the LC-MS/MS multi-residue analysis:

lcmsms_workflow start Start Sample Preparation homogenize Homogenize Agricultural Sample start->homogenize weigh Weigh 10 g Sample homogenize->weigh hydrate Hydrate if Necessary weigh->hydrate extract Extract with Acetonitrile weigh->extract No hydrate->extract Yes salt_out Add QuEChERS Salts & Shake extract->salt_out centrifuge1 Centrifuge salt_out->centrifuge1 cleanup Clean-up with Z-SEP+ Sorbent centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 dilute Dilute with Methanol centrifuge2->dilute filter Filter (0.2 µm) dilute->filter lcmsms LC-MS/MS Analysis filter->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Analytical Challenges and Solutions

Enantioselective Considerations

Commercial this compound-ethyl is formulated as the active (+)-enantiomer. However, analyses of environmental and food samples have shown a modification of the enantiomeric fraction, with the distomer (M-enantiomer) showing greater persistence in certain matrices like carrots (EFM = 7.6 ± 0.1%) compared to the commercial formulation (EFM = 0.63 ± 0.03%) [6]. For precise enantiomeric analysis, a chiral Lux Cellulose-2 column under polar organic mode is recommended [6].

Matrix Effects

Complex matrices from agricultural products can cause significant suppression or enhancement of ionization in LC-MS/MS. The use of matrix-matched calibration and effective clean-up with Z-SEP+ sorbent is critical to compensate for these effects and ensure accurate quantification [2].

Regulatory Compliance

Methods for determining pesticide residues must comply with international guidelines. The European Food Safety Authority (EFSA) has assessed confirmatory data for this compound-ethyl and related compounds, concluding that the intake from authorized uses is unlikely to present a risk to consumer health [7]. Analytical methods should be validated according to relevant guidelines such as ICH Q2(R1) for formulation analysis [3] and SANTE/11312/2021 for residue analysis [8].

Conclusion

The two methods detailed herein provide reliable and validated approaches for the determination of this compound-ethyl in different sample types. The HPLC-UV method offers a cost-effective solution for quality control of commercial formulations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for monitoring residue levels in food commodities to ensure regulatory compliance and food safety.

References

Comprehensive Guide to Quizalofop-P Residue Trials for MRL Establishment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quizalofop-P and Regulatory Context

This compound is an aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grasses in various crops including soybeans, sunflower, potatoes, and cotton. It exists in several ester variants such as This compound-ethyl, this compound-tefuryl, and propaquizafop, which rapidly hydrolyze to the corresponding acid (quizalofop) in plants [1] [2]. The establishment of Maximum Residue Limits (MRLs) is essential for ensuring food safety while facilitating agricultural production and international trade.

The regulatory landscape for this compound varies across jurisdictions. The European Food Safety Authority (EFSA) conducts comprehensive MRL reviews under Article 12 of Regulation (EC) No 396/2005, while countries like China implement MRLs through national standards such as GB 2763 [1] [2] [3]. Recent developments include the 2025 Chinese Pharmacopoeia, which has expanded pesticide residue testing requirements for herbal medicines, reflecting the growing emphasis on comprehensive safety monitoring [4] [5].

Residue Definitions and Metabolism

Regulatory Residue Definitions

The residue definition for this compound variants in plant products has been standardized across regulatory frameworks:

  • Enforcement residue definition: "The sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [2]
  • Risk assessment residue definition: Same as enforcement definition [2]
  • Applicability: Primary crops (all groups), rotational crops, and processed products [2]
Metabolic Pathways

The metabolic pathway of this compound esters in plants follows a consistent pattern:

  • Rapid hydrolysis of parent esters to quizalofop acid
  • Formation of phenoxy metabolites at lower concentrations
  • Conjugate formation with plant matrix components

Table: this compound Metabolic Pathway in Plants

Compound Detection Frequency Relative Concentration Toxicological Significance
Parent esters (this compound-ethyl, etc.) Transient, pre-harvest Low at harvest Active herbicide
Quizalofop acid Consistently present at harvest High Toxicologically relevant
Phenoxy metabolites Variable Low-Moderate Under review
Conjugates Always present Variable Included in residue definition

Experimental Design for Residue Trials

Field Trial Design

Key principles for conducting residue trials follow Good Agricultural Practices (GAP) and align with intended use patterns:

  • Geographical distribution: Trials should represent major growing regions for each crop
  • Number of trials: Minimum of 8 trials per crop under NEU (Northern European) conditions or 4 trials under SEU (Southern European) conditions [2]
  • Application parameters: Follow maximum label rates, maximum number of applications, and shortest pre-harvest intervals (PHI)
  • Control plots: Must be included for background correction
Sample Collection and Preparation

Sample collection procedures must ensure representative sampling:

  • Collection time: At normal harvest maturity
  • Sample size: Sufficient raw agricultural commodity (RAC) for processing and analysis
  • Processing requirements: For certain commodities, processing studies may be required if significant residues are expected

Analytical Methods and Validation

Approved Analytical Methods

High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for this compound residue determination [2]. The method must be validated for each commodity type to demonstrate reliability and accuracy.

Table: Analytical Method Performance Characteristics

Parameter Requirement Typical Performance
Limit of Quantification (LOQ) ≤0.01 mg/kg 0.01 mg/kg for most commodities [2]
Accuracy (Recovery) 70-120% 80-110% for most matrices
Precision (RSD) ≤20% Typically 5-15%
Linearity R² ≥ 0.99 Typically R² ≥ 0.995
Specificity/Selectivity No interference Demonstrated via blank controls
Method Validation for Animal Commodities

For animal commodities, specific validation requirements include:

  • Hydrolysis efficiency must be demonstrated for conjugates
  • Validation in multiple tissue types (muscle, liver, eggs, etc.)
  • Extraction efficiency studies for different matrix types [1]
Rapid Screening Methods

Gold nanoparticle-based lateral flow immunoassay (AuNP-LFIA) has been developed for rapid screening of this compound-ethyl with the following characteristics [3]:

  • Visual limit of detection: 10 ng/mL
  • Complete inhibition concentration: 250 ng/mL
  • Analysis time: <8 minutes
  • Cross-reactivity: Minimal with related compounds (imazethapyr, haloxyfop-p-methyl, etc.)

Processing and Environmental Fate Studies

Processing Studies

The effect of processing on this compound residues has been investigated through hydrolysis studies:

  • Pasteurization conditions: No significant degradation
  • Baking/brewing/boiling: No significant degradation
  • Sterilization conditions: Partial hydrolysis of esters to quizalofop acid [2]
  • Hydrolytic stability: Quizalofop acid demonstrates stability under processing conditions
Rotational Crop Studies

Confined rotational crop studies inform potential residue carryover:

  • Study crops: Sugar beets, lettuces, cotton seeds, peanuts, and wheat
  • Application rate: Twice the intended application rate
  • Key finding: No significant residues expected in rotational crops when applied according to GAP [2]

The following diagram illustrates the complete workflow for MRL establishment, integrating the various experimental components:

Risk Assessment Protocol

Toxicological Reference Values

The consumer risk assessment for this compound utilizes the lowest toxicological reference values across all ester variants, expressed as quizalofop equivalents:

  • Acceptable Daily Intake (ADI): 0.0083 mg/kg body weight per day
  • Acute Reference Dose (ARfD): 0.08 mg/kg body weight [2]
Dietary Exposure Assessment

The dietary risk assessment follows standardized protocols:

  • Calculation model: EFSA Pesticide Residues Intake Model (PRIMo) revision 3.1
  • Input parameters:
    • STMR (Supervised Trials Median Residue): Median residue from trials
    • HR (Highest Residue): Highest residue from trials
  • Exposure scenarios:
    • Chronic exposure: Long-term intake based on STMR
    • Acute exposure: Short-term intake based on HR [2]
Risk Characterization

The risk assessment concludes that when this compound-tefuryl is used according to reported agricultural practices:

  • Short-term intake: Unlikely to present consumer health risk
  • Long-term intake: Unlikely to present consumer health risk
  • Overall conclusion: No consumer health risk identified [1] [2]

Data Gaps and Future Research Needs

Several data gaps have been identified in current this compound residue assessments:

  • Plant metabolism impact on isomer ratio: Not fully investigated
  • Toxicological relevance of phenoxy metabolites: To be reconsidered under renewal process
  • Extraction efficiency validation: Only partially addressed for animal commodities [1] [2]

Conclusion

The establishment of scientifically robust MRLs for this compound requires comprehensive residue trials following validated analytical methods and rigorous risk assessment. The protocols outlined in this document provide researchers with the necessary framework to generate data that meets global regulatory standards. Ongoing research should address identified data gaps to further refine the understanding of this compound residue behavior and potential consumer exposure.

References

Comprehensive Application Notes and Protocols for Determination of Quizalofop-P Residues in Soil and Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-P-ethyl is a selective phenoxy herbicide widely used for post-emergence control of annual and perennial grass weeds in various crops including soybeans, adzuki beans, and other legumes. As an acetyl CoA carboxylase (ACCase) inhibitor, it effectively disrupts fatty acid synthesis in target weeds, leading to growth inhibition and plant death. Following application, This compound-ethyl rapidly undergoes hydrolysis to its major metabolite, This compound-acid (also referred to as quizalofop acid), which also exhibits herbicidal activity and potential environmental persistence. Both the parent compound and its acid metabolite have been shown to possess genotoxic potential, raising concerns about their residual presence in agricultural products and environmental matrices [1].

The determination of pesticide residues in complex matrices such as soil and plant tissues presents significant analytical challenges due to the low concentration levels and potential matrix interferences. This document provides comprehensive application notes and detailed protocols for the accurate quantification of this compound-ethyl and its primary metabolite in soil and plant matrices. The methodologies presented herein incorporate modern extraction techniques, advanced chromatographic separation, and sensitive detection systems to achieve reliable results at regulatory relevant concentrations. These protocols are designed to support researchers, regulatory agencies, and agricultural professionals in monitoring residue levels for compliance with maximum residue limits (MRLs) and conducting environmental fate studies [1] [2].

Analytical Performance Comparison

Method validation is crucial for ensuring the reliability and accuracy of analytical methods for pesticide residue analysis. The following tables summarize key performance parameters for different analytical approaches used in the determination of this compound residues.

Table 1: Analytical Method Performance Characteristics for this compound Residue Determination

Parameter HPLC-DAD Method [1] LC-MS/MS Method [3]
LOD (mg/kg) 0.005-0.008 (this compound-ethyl); 0.003-0.01 (this compound-acid) 0.0075 (all analytes)
LOQ (mg/kg) 0.015-0.02 (this compound-ethyl); 0.01-0.03 (this compound-acid) 0.01 (all analytes)
Recovery Range 88.7-116.2% 70-120%
RSD Range 0.82-4.39% <20%
Linear Range 0.1-10 μg/mL 2.5-50 ng/mL
Linearity (R²) ≥0.999 ≥0.999

Table 2: Environmental Behavior of this compound-ethyl and Metabolites

Compound Half-life in Agricultural Soils Half-life in Railway Soils Sorption Coefficient (Koc) in Railway Materials
This compound-ethyl 3.4-6.7 days [1] Significantly longer than agricultural soils [2] Low mobility [2]
This compound-acid Data not available Higher mobility than parent compound [2] Higher mobility than QE [2]
2,4-D (Reference) Data not available Slower degradation than in agricultural soils [2] 3-19 times lower than in agricultural soils [2]

Experimental Protocols

Sample Preparation and Extraction
3.1.1 QuEChERS Extraction Procedure

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been optimized for the extraction of this compound-ethyl and its acid metabolite from plant and soil matrices [1] [3]:

  • Homogenization: Weigh 10 g of homogenized plant tissue (5 g for cereal and legume samples) into a 50-mL Teflon centrifuge tube. For dry matrices such as grains and legumes, add 5 mL of water and allow to hydrate for 30 minutes before proceeding [3].

  • Extraction: Add 20 mL of acetonitrile (10 mL for pre-hydrated grains and legumes) to the sample. Homogenize the mixture vigorously using a tissue homogenizer for 1 minute [3].

  • Partitioning: Add QuEChERS extraction salts typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Shake the tube manually for 1 minute to ensure proper mixing [3].

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The acetonitrile layer (upper layer) contains the extracted analytes [1].

3.1.2 Cleanup Procedures

Matrix co-extractives can interfere with analysis; therefore, cleanup is essential for accurate quantification:

  • Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant to a microtube containing 75 mg of zirconium dioxide-modified silica particles (Z-SEP). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes [3].

  • Alternative Sorbents: For complex matrices, other sorbents including primary secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs) can be evaluated based on matrix composition and analytes of interest [3].

  • Filtration: Prior to chromatographic analysis, pass the final extract through a 0.22 μm nylon syringe filter to remove particulate matter [1].

Chromatographic Analysis
3.2.1 HPLC-DAD Analysis

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) provides a reliable alternative [1]:

  • Column: Athena C18 column (4.6 × 250 mm, 5 μm) or equivalent reversed-phase column [1]
  • Mobile Phase: Acetonitrile/water mixtures with potential modifiers; optimized for separation of parent compound and metabolite
  • Detection Wavelength: Optimized based on DAD spectrum of each compound
  • Column Temperature: Ambient or controlled temperature (e.g., 25°C)
  • Injection Volume: Typically 10-20 μL
  • Flow Rate: 1.0 mL/min or as optimized for separation efficiency
3.2.2 LC-MS/MS Analysis

For enhanced sensitivity and selectivity, particularly at lower concentrations, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended [3]:

  • Column: Suitable reversed-phase column (e.g., C18, 100 × 2.1 mm, 1.8 μm or equivalent)
  • Mobile Phase: Methanol/water or acetonitrile/water with modifiers such as 0.1% formic acid or ammonium formate to enhance ionization
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode depending on the analyte
  • Mass Detection: Multiple reaction monitoring (MRM) with optimized transition ions for each compound
  • Source Conditions: Optimized desolvation temperature, gas flow, and collision energy for each analyte

Environmental Fate and Dissipation Dynamics

Understanding the environmental behavior of this compound-ethyl and its metabolites is essential for assessing their persistence and potential mobility in different ecosystems. Field studies conducted in different geographical regions have revealed important insights into the dissipation patterns of these compounds.

Dissipation in Agricultural Environments

Studies conducted in adzuki bean fields located in Zhangjiajie (Hunan) with a humid subtropical mountain monsoon climate and Anda (Heilongjiang) with a temperate continental monsoon climate demonstrated that this compound-ethyl exhibits relatively rapid dissipation in agricultural environments. The reported half-life of this compound-ethyl in adzuki bean plants and soils ranged between 3.4 and 6.7 days under different climatic conditions. The residual concentrations of both this compound-ethyl and its acid metabolite in adzuki bean seeds, plants, and soil were determined to be below the maximum residue limit of 0.05 mg/kg at the time of harvest, supporting its safe use according to label directions [1].

The dissipation rate was influenced by climatic conditions, with the warmer temperatures and higher precipitation in Zhangjiajie potentially contributing to more rapid degradation compared to the cooler conditions in Anda. This highlights the importance of considering regional climatic factors when predicting residue persistence and establishing appropriate pre-harvest intervals [1].

Sorption and Degradation in Railway Soils

While this compound-ethyl exhibits low groundwater contamination potential in agricultural settings, its behavior may differ significantly in non-agricultural environments such as railway tracks. Studies comparing the compound's fate in railway soils versus agricultural soils have revealed noteworthy differences. In railway materials, this compound-ethyl and its metabolites were degraded slower than in agricultural soils, with mean half-lives differing by a factor of 1.4-26 depending on the specific compound [2].

Additionally, the mobility of these compounds was higher in railway environments, with mean sorption coefficients differing by a factor of 3-19 compared to agricultural soils. This reduced sorption and slower degradation in railway soils suggests that potential leaching to groundwater may be higher in these scenarios, particularly for the quizalofop-acid metabolite. These findings highlight the importance of context-specific risk assessments when considering the environmental impact of this compound-ethyl applications in different use scenarios [2].

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of this compound residues in soil and plant matrices, from sample preparation to final analysis:

G Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Soil/Plant Matrices QuEChERS Extraction QuEChERS Extraction Homogenization->QuEChERS Extraction 10 g Sample + Acetonitrile d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup Centrifugation & Partitioning HPLC-DAD Analysis HPLC-DAD Analysis d-SPE Cleanup->HPLC-DAD Analysis Filtered Extract LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Filtered Extract Data Processing Data Processing HPLC-DAD Analysis->Data Processing Chromatograms LC-MS/MS Analysis->Data Processing Mass Spectra Quality Assessment Quality Assessment Data Processing->Quality Assessment Quantified Residues

Figure 1: Complete analytical workflow for determination of this compound residues in soil and plant matrices, covering sample preparation, extraction, cleanup, and instrumental analysis.

Method Validation and Quality Assurance

Calibration and Quantification
  • Standard Preparation: Prepare stock solutions of this compound-ethyl and this compound-acid at 100 mg/mL in acetonitrile and store at 4°C. Prepare working standards by serial dilution in acetonitrile to concentrations ranging from 0.1 to 10 μg/mL [1].

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in blank matrix extracts at concentrations of 0.1, 0.5, 1, 3, 5, and 10 μg/mL. The use of matrix-matched standards significantly improves quantification accuracy by accounting for ionization suppression or enhancement in chromatographic analysis [1].

  • Internal Standardization: For LC-MS/MS analysis, consider using deuterated internal standards such as quizalofop-ethyl-D₃ when available to improve precision and accuracy [2].

Quality Control Measures
  • Recovery Studies: Include fortified quality control samples at low, medium, and high concentrations within each batch to monitor method performance. Acceptable recovery ranges are typically 70-120% with relative standard deviations <20% [3].

  • System Suitability: Prior to sample analysis, ensure chromatographic system performance meets predefined criteria including retention time stability, peak symmetry, and signal-to-noise ratios.

  • Blank Samples: Include method blanks (solvent processed through entire method) and matrix blanks (clean matrix processed through entire method) to identify potential contamination sources.

Troubleshooting and Technical Notes

Common Analytical Challenges
  • Metabolite Interconversion: During extraction and analysis, this compound-ethyl may undergo partial hydrolysis to this compound-acid, leading to inaccurate quantification. This can be minimized by controlling extraction pH and reducing processing time [4].

  • Matrix Effects: Complex matrices can cause significant ionization suppression or enhancement in LC-MS/MS analysis. Using matrix-matched calibration or internal standard correction is essential for accurate quantification [3].

  • Low Recovery: Poor recovery of this compound-acid may result from its polar nature. pH adjustment of the extraction solvent can improve recovery of the acid metabolite [1].

Enantioselective Considerations

Commercial this compound-ethyl formulations typically contain the biologically active (+)-enantiomer with high enantiomeric purity. However, studies have revealed that enantiomeric fraction may change in certain matrices such as carrots, where the distomer (M-enantiomer) showed greater persistency (EFM = 7.6 ± 0.1%) compared to the commercial formulation (EFM = 0.63 ± 0.03%). This highlights the occurrence of enantioselective biotic dissipation in certain environmental matrices. For comprehensive environmental fate studies, chiral separation methods using specialized columns such as Lux Cellulose-2 may be employed [4].

Conclusion

The methodologies detailed in these application notes provide robust and reliable approaches for determining this compound-ethyl and its acid metabolite residues in soil and plant matrices. The QuEChERS-based sample preparation coupled with either HPLC-DAD or LC-MS/MS analysis offers flexibility for laboratories with different instrumental capabilities while maintaining the sensitivity and specificity required for regulatory compliance monitoring.

The presented data on environmental fate emphasizes the importance of considering specific use scenarios when assessing the potential impact of this compound-ethyl applications. The relatively rapid dissipation in agricultural environments contrasts with its increased persistence in railway soils, highlighting the context-dependent behavior of this herbicide and its metabolites.

These protocols should serve as a foundation for researchers and analysts conducting monitoring studies, environmental fate assessments, or regulatory compliance testing for this compound residues. As with any analytical method, appropriate validation for specific matrices and regular quality control measures are essential for generating reliable data supporting the safe and effective use of this herbicide.

References

simultaneous determination of Quizalofop-P-ethyl pyridate cyhalofop-butyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The simultaneous determination of pesticide residues in complex agricultural matrices presents significant analytical challenges due to varying physicochemical properties and potential matrix interferences. This protocol presents a validated method for the determination of Quizalofop-P-ethyl, Pyridate, and Cyhalofop-butyl in various agricultural products using LC-MS/MS. The method addresses the need for compliance with strict regulatory standards like the Positive List System (PLS), which requires quantitative analysis methods with detection levels as low as 0.01 mg/kg [1].

Materials and Methods

Reagents and Chemicals
  • Pesticide standards: Quizalofop-ethyl (96.4%), Pyridate (96%), Cyhalofop-butyl (99.7%)
  • Solvents: Acetonitrile, methanol (HPLC grade)
  • Salts: MgSO₄, NaCl, trisodium citrate dihydrate, disodium hydrogencitrate sesquihydrate
  • Purification sorbents: Z-SEP, PSA, C18, GCB, MWCNTs
  • QuEChERS kits: Original, AOAC, EN versions [1]
Standard Preparation
  • Prepare individual stock solutions (1000 ppm) in methanol
  • Dilute to 100 ppm mixed standard solution
  • Prepare calibration standards at 2.5, 5, 7.5, 10, 25, and 50 ng/mL
  • Store all solutions at 4°C in brown vials [1]
Sample Preparation Workflow

G A Sample Homogenization B Acetonitrile Extraction A->B C QuEChERS EN Salt Addition B->C D Centrifugation C->D E Z-SEP Purification D->E F Vortex & Centrifuge E->F G Dilution with Methanol F->G H LC-MS/MS Analysis G->H

Detailed Extraction and Purification Protocol
  • Sample Preparation:

    • Homogenize 10 g of sample (5 g for cereals/legumes)
    • Place in 50-mL Teflon centrifuge tube
    • For grains/legumes: Add 5 mL water, hydrate for 30 min [1]
  • Extraction:

    • Add 20 mL acetonitrile (10 mL for hydrated grains)
    • Homogenize with tissue homogenizer for 1 minute
    • Add QuEChERS EN salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate)
    • Shake manually for 1 minute [1]
  • Purification:

    • Centrifuge at 4000 rpm for 5 minutes
    • Transfer 1.5 mL supernatant to microtube containing 75 mg Z-SEP
    • Vortex for 1 minute
    • Centrifuge at 4000 rpm for 5 minutes
    • Dilute supernatant with methanol (1:1) [1]
LC-MS/MS Analysis Conditions

Table 1: Optimal LC-MS/MS Parameters for Herbicide Analysis

Parameter Specification
Instrument LC-MS/MS System
Column C18 reversed-phase
Mobile Phase Acetonitrile/water with modifiers
Ionization Electrospray ionization (ESI)
Monitoring Multiple Reaction Monitoring (MRM)
Calibration Matrix-matched external calibration
Method Validation Parameters

The method was validated according to international guidelines with the following criteria [1] [2]:

  • Linearity: Coefficient of determination (R²) ≥ 0.999
  • Accuracy: Recovery rates 70-120%
  • Precision: Relative standard deviation (RSD) < 20%
  • Sensitivity: LOD 0.0075 mg/kg, LOQ 0.01 mg/kg
  • Specificity: No interference from matrix components

Results and Validation

Analytical Performance Data

Table 2: Method Validation Results for Target Herbicides

Herbicide Linear Range (ng/mL) Recovery (%) RSD (%) LOD (mg/kg) LOQ (mg/kg)
This compound-ethyl 2.5-50 70-120 <20 0.0075 0.01
Pyridate 2.5-50 70-120 <20 0.0075 0.01
Cyhalofop-butyl 2.5-50 70-120 <20 0.0075 0.01
Matrix-Specific Considerations

Different agricultural matrices require specific consideration:

  • High-water content matrices: Fruits and vegetables showed optimal recovery with standard protocol
  • Cereals and legumes: Require pre-hydration step for efficient extraction
  • High-fat matrices: May require additional cleanup steps to remove lipids [1] [3]

Discussion

Advantages of the Simultaneous Method

This optimized method provides several significant advantages over individual compound analysis:

  • High Efficiency: Simultaneous extraction and purification reduces analytical time and costs
  • Excellent Sensitivity: Meets regulatory requirements with LOQ of 0.01 mg/kg
  • Broad Applicability: Validated across multiple matrices including brown rice, soybean, potato, pepper, and mandarin
  • Green Chemistry Principles: Minimizes solvent usage and waste generation [1]
Technical Considerations

Matrix Effects: Significant matrix effects were observed in complex samples. Matrix-matched calibration is essential for accurate quantification [1] [2].

Purification Optimization: Z-SEP sorbent demonstrated superior performance compared to traditional sorbents (PSA, C18, GCB) for removing interferences while maintaining high recovery rates for all target analytes [1].

Stability Considerations: All standard solutions and extracts should be stored at 4°C and protected from light due to potential photodegradation of target compounds [1].

Troubleshooting Guide

Table 3: Common Issues and Solutions

Issue Potential Cause Solution
Low recovery for all analytes Inefficient extraction Ensure proper shaking time; check salt composition
High matrix interference Inadequate cleanup Optimize Z-SEP amount; consider additional cleanup
Poor chromatography Column contamination Use guard column; increase mobile phase modifier
Inconsistent retention times Mobile phase degradation Prepare fresh mobile phase daily

Applications

This method is suitable for:

  • Regulatory compliance monitoring
  • Routine surveillance of agricultural products
  • Import-export testing
  • Research on pesticide dissipation and transformation
  • Risk assessment studies [1]

Conclusion

The developed method provides a reliable, sensitive, and efficient approach for simultaneous determination of this compound-ethyl, Pyridate, and Cyhalofop-butyl in various agricultural matrices. The use of QuEChERS extraction with Z-SEP purification followed by LC-MS/MS analysis offers robust performance meeting international validation criteria. This protocol serves as a valuable tool for regulatory agencies, testing laboratories, and researchers involved in food safety and pesticide residue monitoring.

References

storage stability studies for Quizalofop-P in commodities

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework & Residue Definitions

For any stability study, the first step is to define the analyte. For Quizalofop-P-ethyl and related compounds, regulatory bodies have established specific residue definitions, summarized in the table below.

Scope Enforcement Residue Definition Risk Assessment Residue Definition Key Metabolites & Isomers
Plant Products "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [1] Same as enforcement definition [1] This compound-acid (primary metabolite), phenoxy acid, phenoxy propionate, quizalofop-phenol, hydroxy-quizalofop-phenol [2] [1]
Animal Commodities (Most) "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [1] Same as enforcement definition [1] ---
Poultry Liver & Kidney "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" and "pentanoic acid and its conjugates" [1] Same as enforcement definition [1] Quizalofop pentanoic acid (main component) [1]

The stability of these residue definitions during processing has been assessed. Hydrolysis studies indicate that quizalofop is stable under standard pasteurization, baking, brewing, and boiling conditions. It is only partially hydrolyzed under sterilization conditions [2].

Analytical Methods for Enforcement

A sufficiently validated analytical method based on high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is available for enforcing the residue definition in plant commodities like grains and caraway, with a limit of quantification (LOQ) of 0.01 mg/kg [3] [2]. The method must include a step to hydrolyze conjugates and potentially other ester variants to ensure it quantifies the entire residue as defined [2].

For complex matrices (e.g., herbal infusions, spices), a fully validated method is not available and is still required [1]. For animal commodities, a "common moiety" method that determines residues as 6-chloro-2-methoxyquinoxaline after hydrolysis is noted, but its full validation is still pending [1].

Degradation and Metabolism Insights

While not specific to storage, understanding the degradation behavior of this compound-ethyl in other environments can inform stability studies.

  • In Water: The ester variants (this compound-ethyl, -tefuryl, propaquizafop) hydrolyze to this compound acid. The main metabolites identified are PPA ((R)-2-(4-hydroxyphenoxy)propionic acid), CHHQ (dihydroxychloroquinoxalin), and CHQ (6-chloroquinoxalin-2-ol). The DT₅₀ (half-life) of the active substances in water ranges from 10 to 70 days, classifying them as medium-high persistent in this matrix [4].
  • In Soil: When used on railway tracks, this compound-acid and its metabolites were found to degrade slower and have higher mobility compared to agricultural soils, highlighting how matrix properties can influence stability [5].

Experimental Workflow for Residue Analysis

The diagram below outlines a generalized workflow for the extraction and analysis of this compound-ethyl and its metabolites in a commodity, based on the methodologies cited.

workflow Start Commodity Sample Step1 Sample Homogenization Start->Step1 Step2 Extraction (Solvent e.g., Methanol/Water) Step1->Step2 Step3 Hydrolysis of Conjugates Step2->Step3 Step4 Clean-up (e.g., SPE, Partitioning) Step3->Step4 Step5 Instrumental Analysis (HPLC-MS/MS) Step4->Step5 Step6 Quantification as Quizalofop Equivalents Step5->Step6 End Residue Level Report Step6->End

Protocol Development Guide

To design a storage stability study for this compound in your specific commodity, consider these parameters derived from the available literature:

  • Storage Conditions: Follow standard regulatory guidelines (e.g., OECD, CIPAC) for storing samples at typically -20°C ± 5°C. Include a minimum number of time points (e.g., 0, 3, 6, 12 months) to establish a degradation curve [3] [2].
  • Analytical Method: Use an HPLC-MS/MS method. Crucially, the method must be validated to include a hydrolysis step to break down conjugates and potentially other ester variants, ensuring it measures the entire enforcement residue definition [2] [1].
  • Analyte Focus: Ensure your stability-indicating method can separate and quantify not only the parent compound (this compound-ethyl) and its primary acid metabolite but also key phenoxy metabolites like PPA, CHHQ, and CHQ if they are relevant in your commodity [4] [1].
  • Data Collection: Monitor the degradation of this compound-ethyl and the formation and subsequent degradation of its metabolites, particularly this compound acid, over time.

References

Quizalofop-P application rates and timing for weed control

Author: Smolecule Technical Support Team. Date: February 2026

Quizalofop-P-ethyl Application Notes and Protocols

Introduction and Chemistry

This compound-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class. It is specifically designed to control grass weeds in broadleaf crops [1]. The compound is the ester form of this compound acid, which enhances its absorption and translocation within the plant. It acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, disrupting fatty acid synthesis essential for cell membrane formation and growth in susceptible grass weeds [1].

Registered Formulations and Application Rates

Recent herbicide introductions for the 2025 growing season include new formulations that contain this compound-ethyl. The table below summarizes a key new product [2].

Table 1: New Commercial Formulation Containing this compound-ethyl for the 2025 Season

Product Name (Company) Active Ingredients (Herbicide Group) Labeled Crops Application Timing Typical Use Rate (fluid ounces per acre)
Zalo (AMVAC) [2] This compound-ethyl (Group 1) + glufosinate ammonium (Group 10) [2] Glufosinate-resistant soybeans and canola [2] Postemergence (POST) up to the R1 stage in soybeans; up to 14 days before flowering or no later than 65 days before harvest in canola [2] 32–43 (soybeans); 22–29 (canola) [2]

The addition of this compound-ethyl in a premix like Zalo broadens the spectrum of weed control, effectively managing a wide range of annual broadleaf weeds while also enhancing activity against grasses [2].

Key Experimental Factors and Protocols

Controlled environment studies are crucial for understanding the factors influencing this compound-ethyl efficacy. The following workflow outlines a standard metabolism experiment.

G cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Evaluation Plant Material & Growth Plant Material & Growth Herbicide Application Herbicide Application Plant Material & Growth->Herbicide Application e.g., 10-tiller stage Environmental Conditions Environmental Conditions Herbicide Application->Environmental Conditions Apply QPE Tissue Sampling & Analysis Tissue Sampling & Analysis Environmental Conditions->Tissue Sampling & Analysis Maintain temp. regime Data Collection & Biomass Data Collection & Biomass Tissue Sampling & Analysis->Data Collection & Biomass Over timepoints

Diagram 1: Experimental workflow for studying this compound-ethyl metabolism and efficacy under different conditions.

3.1. Protocol: Effect of Temperature on Metabolism

Objective: To investigate the effect of decreased temperature on the metabolism and content of the active form (quizalofop acid) in plants [3].

  • Plant Material: The study can use resistant wheat varieties (e.g., CoAXium system varieties LCS Fusion AX and Incline AX) and key weed species (e.g., downy brome, feral rye, jointed goatgrass) [3].
  • Growing Conditions:
    • Seeds are germinated in a greenhouse.
    • Seedlings are vernalized at 4.5°C for 6 weeks to simulate winter conditions [3].
    • Post-vernalization, plants are moved to a greenhouse to de-harden for approximately 1.5 weeks [3].
  • Herbicide Application:
    • Apply this compound-ethyl (QPE) at the tillering growth stage.
    • Dose: Use a field rate (e.g., 77.1 g ae ha⁻¹) for resistant crops. For weed species, a sublethal dose (e.g., 15.0 g ae ha⁻¹) is recommended to monitor metabolism without causing immediate plant death [3].
    • Application should be made with a research table sprayer calibrated to deliver a specific volume (e.g., 150 L ha⁻¹) with appropriate adjuvants (e.g., 0.25% NIS) [3] [4].
  • Temperature Treatments:
    • Divide plants into two controlled environments after application [3]:
      • Warmer condition: 19°C daytime / 4.5°C nighttime.
      • Cooler condition: 4.5°C daytime / 4.5°C nighttime.
  • Tissue Sampling and Analysis:
    • Harvest plant tissue at multiple timepoints (e.g., 1, 2, 8, 9, 16, 18 days after treatment) [3].
    • Use liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to detect and quantify quizalofop acid in the tissues [3].
  • Data Collection:
    • Measure herbicide content over time to plot metabolism curves.
    • Record final dry shoot tissue biomass to assess overall impact [3].
3.2. Protocol: Investigating Resistance Mechanisms

Objective: To identify and characterize non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification [5] [6] [4].

  • Plant Material: Utilize both susceptible (S) and resistant (R) plant populations. These can be field-collected or developed through selection pressure over generations [5] [4].
  • Dose-Response Assays:
    • Apply a range of QPE doses (e.g., 0, 25, 35, 50, 75, 100, 150, 200 g a.i. ha⁻¹) to plants at a specific growth stage (e.g., 8-10 tillers) [4].
    • Evaluations: Assess plant injury (%) and measure shoot dry weight (SDW) at 35 days after application (DAA) to determine resistance levels and GR₅₀ (herbicide rate causing 50% growth reduction) [4].
  • Biochemical and Molecular Analyses:
    • Enzyme Inhibition: Use specific inhibitors like NBD-Cl (a GST inhibitor) or malathion (a P450 inhibitor) in combination with QPE to indicate the involvement of key detoxification enzyme families [5] [6].
    • Enzyme Activity: Measure the activity of enzymes like Glutathione S-transferase (GST) in resistant versus susceptible plants after herbicide treatment [5].
    • Gene Expression: Perform RNA extraction, transcriptomic sequencing (RNA-seq), and quantitative real-time PCR (qRT-PCR) to identify and validate the overexpression of candidate resistance genes (e.g., CYP450s like CYP72A31 and CYP81A12, or GSTs like GSTF2) [5] [6] [4].
    • Metabolite Profiling: Use LC-MS to compare the accumulation of herbicide metabolites (e.g., GSH-quizalofop conjugate) between R and S populations, providing direct evidence of enhanced metabolism [6].
Resistance Mechanisms and Key Findings

Understanding resistance is critical for sustainable weed management. The primary mechanisms are summarized below.

Table 2: Documented Resistance Mechanisms to ACCase-Inhibiting Herbicides like this compound-ethyl

Resistance Type Mechanism Key Findings from Research
Target-Site Resistance (TSR) Mutation in the ACCase enzyme gene [5]. Specific amino acid substitutions (e.g., Ile-1781-Leu, Trp-1999-Cys, Asp-2078-Glu) in barnyardgrass confer resistance to ACCase inhibitors [5].
Non-Target-Site Resistance (NTSR) Enhanced metabolic detoxification [6]. Overexpression of specific cytochrome P450 (CYP72A31, CYP81A12) and GST (GSTF2, GSTU23) genes can metabolize QPE, leading to resistance and cross-resistance [5] [6] [4].
Biochemical Adjustment Upregulation of antioxidant defense systems [4]. Resistant populations show increased activity of antioxidant enzymes (SOD, CAT, APX) and reduced levels of hydrogen peroxide and lipid peroxidation under herbicide stress [4].

References

Quizalofop-P extraction efficiency optimization plant commodities

Author: Smolecule Technical Support Team. Date: February 2026

Current Challenge & Status

A significant point of reference comes from a recent European Food Safety Authority (EFSA) assessment published in 2024. It concluded that for plant commodities, the data gap concerning the validation of the efficiency of the extraction and hydrolysis steps in the enforcement analytical method has not been addressed [1]. This indicates that achieving fully optimized and universally validated extraction methods for these herbicides in complex plant matrices remains a key objective for researchers.

Methods for Extraction & Clean-up

The following table summarizes modified QuEChERS approaches that have been successfully developed and reported for specific crops.

Plant Commodity Extraction Solvent Clean-up Sorbents Key Findings & Optimizations
Various (Brown Rice, Soybean, Potato, etc.) [2] Acetonitrile Z-SEP Z-SEP provided effective purification. The method was validated for quizalofop-ethyl with recoveries of 70-120% and RSD <20% [2].
Beans [3] Acetonitrile:Acetic Acid (99:1, v/v) PSA & C18 Using acidified ACN improved extraction. Adding NaCl before MgSO₄ prevented salt clumping. The method achieved recoveries of 92.4-117.8% [3].
Adzuki Bean Plants, Seeds & Soil [4] Acetonitrile PSA & C18 This optimized method for quizalofop-P-ethyl and its acid metabolite yielded recoveries of 88.7-116.2% with RSDs ≤ 4.39% [4].

Experimental Protocol: Optimized QuEChERS for Beans

Here is a detailed protocol based on a study that developed a method for beans, which can serve as a robust starting point for your experiments [3].

  • Weighing: Precisely weigh 5.0 g of a homogenized bean sample into a 50 mL centrifuge tube.
  • Extraction: Add 15 mL of a precooled extraction solvent, Acetonitrile:Glacial Acetic Acid (99:1, v/v).
  • Shaking: Vortex the mixture vigorously for 2 minutes to ensure the solvent thoroughly interacts with the sample.
  • Salting Out (Step 1): Add 0.3 g of NaCl to the tube and vortex for 30 seconds. This step helps in the initial separation of the organic and aqueous phases.
  • Salting Out (Step 2): Add 1.5 g of anhydrous MgSO₄ and vortex immediately for 30 seconds. The researchers note that adding the salt at this stage, rather than as a pre-mixed blend, helps prevent agglomeration and potential trapping of analytes.
  • Centrifugation: Centrifuge the tube at 4000 rpm (approximately 3000 rcf) for 5 minutes to achieve clear phase separation.
  • Clean-up (d-SPE): Transfer 1.5 mL of the supernatant (acetonitrile layer) into a micro-centrifuge tube containing a d-SPE mixture, typically 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
  • Analysis: Carefully collect the purified supernatant, dilute it if necessary with a compatible solvent, and filter it through a 0.22 μm membrane for HPLC analysis.

Workflow for Method Optimization

The following diagram outlines a logical workflow you can follow to develop and optimize an extraction method for your specific plant commodity.

Start Start: Define Analysis Goal A Select Initial Method (e.g., a QuEChERS approach) Start->A B Test Extraction Solvent (ACN, Acidified ACN, etc.) A->B C Evaluate Clean-up Sorbents (PSA, C18, Z-SEP, GCB, etc.) B->C D Validate Method Performance (Recovery, RSD, LOQ, Matrix Effects) C->D E Performance Acceptable? D->E E:s->B:n No F Method Optimized E->F Yes

Frequently Asked Questions

Q: Why is my recovery for this compound-ethyl low in a high-chlorophyll matrix? A: The clean-up step is likely insufficient. While PSA is effective for removing fatty acids and sugars, consider using a small amount of Graphitized Carbon Black (GCB) to remove chlorophyll. Be cautious, as GCB can also adsorb planar analytes, potentially reducing the recovery of the target herbicides [2].

Q: My method works for the parent compound but not the metabolite (quizalofop acid). What should I check? A: The hydrolysis of conjugates in the plant matrix might be incomplete. The EFSA opinion specifically highlights the need to confirm that the analytical method covers conjugated forms of the residue [1]. You may need to incorporate a hydrolysis step in your extraction procedure or re-validate the efficiency of your current hydrolysis conditions.

Q: What is a common pitfall during the salting-out step? A: Adding the salt mixture (e.g., MgSO₄ and NaCl) all at once can cause it to clump into a solid mass upon contact with water. This can trap analytes and lead to low recovery. The optimized protocol suggests adding NaCl first, vortexing, and then adding MgSO₄ to prevent this issue [3].

References

improving Quizalofop-P analytical method recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Common Recovery Issues & Solutions

The table below summarizes the primary factors that can affect the recovery of Quizalofop-P-ethyl and its metabolite, along with solutions derived from established methods.

Challenge Category Specific Issue Recommended Solution Key Reference
Sample Preparation & Clean-up Inefficient extraction or poor clean-up leading to co-extracted matrix components. Use an improved QuEChERS method with ACN:acetic acid (99:1, v/v) for extraction, followed by dSPE clean-up using C18 and PSA sorbents [1] [2]. [1] [2]
For complex matrices (e.g., tobacco), optimize dSPE sorbent type and amount (e.g., PSA, C18, GCB) [3]. [3]
Chemical Instability & Degradation Degradation of the ester to its acid metabolite (this compound-acid) during sample processing or analysis [4] [2]. Ensure the analytical method is validated to account for the metabolite. Stabilize the analyte by controlling extraction conditions [2]. [4] [2]
Nonspecific Binding (NSB) Loss of hydrophobic analytes due to adsorption to vial walls and labware [5] [6]. Use low-adsorption vials/plates or silanized glassware. Add anti-adsorptive agents to the sample or solvent (e.g., 0.1% acetic acid) [5] [6]. [5] [6]
Matrix Effects (in LC-MS/MS) Ion suppression or enhancement from co-eluting matrix components, affecting detection sensitivity and accuracy [5] [6]. Use matrix-matched calibration standards. Improve sample clean-up and consider using isotope-labelled internal standards for quantification [5] [6] [7]. [5] [6]
Chromatographic Issues Poor peak shape or response due to mobile phase/column incompatibility. For HPLC-DAD, use a C18 column with a mobile phase of ACN and acidified water (1% acetic acid) in a 70:30 (v/v) ratio [1]. [1]

Optimized Method Parameters for Reference

The following table outlines key parameters from successfully validated methods for determining this compound-ethyl in agricultural products.

Parameter HPLC-DAD Method for Beans [1] HPLC-DAD Method for Adzuki Bean Plants/Soil [2] LC-MS/MS Method for Various Crops [8]
Sample Prep Improved QuEChERS Improved QuEChERS QuEChERS (EN method) + Z-SEP+ clean-up
Extraction Solvent ACN:Acetic Acid (99:1, v/v) ACN:Acetic Acid (99:1, v/v) Acetonitrile
dSPE Clean-up C18 + PSA C18 + PSA Zirconium-based sorbent (Z-SEP)
Column C18 (4.6 × 250 mm, 5 µm) C18 (4.6 × 250 mm, 5 µm) Not specified in excerpt
Mobile Phase ACN : 1% Acetic Acid (70:30, v/v) Not specified in full Not specified in excerpt
Detection DAD @ 220 nm DAD MS/MS
Reported Recovery 92.4 - 117.8% 88.7 - 116.2% 70 - 120%
LOQ 0.015 mg/kg (Fomesafen) 0.015-0.02 mg/kg (this compound-ethyl) 0.01 mg/kg

Systematic Workflow for Recovery Investigation

For a method experiencing low recovery, follow this logical troubleshooting diagram to identify the source of the problem.

G Start Low/Variable Recovery PreExtraction Pre-Extraction Losses Start->PreExtraction DuringExtraction During-Extraction Losses Start->DuringExtraction PostExtraction Post-Extraction Losses Start->PostExtraction MatrixEffect Matrix Effect Start->MatrixEffect Instability Analyte Instability/Degradation PreExtraction->Instability NSB Nonspecific Binding (NSB) to Labware PreExtraction->NSB InefficientExt Inefficient Extraction DuringExtraction->InefficientExt PostExtraction->NSB Evaporation Analyte Loss during Evaporation/Reconstitution PostExtraction->Evaporation IonSuppression Ion Suppression/Enhancement in MS Source MatrixEffect->IonSuppression Soln1 • Use stable storage conditions • Add stabilizers to matrix • Minimize processing time Instability->Soln1 Soln2 • Use low-binding vials/plates • Add anti-adsorptive agents • Ensure sufficient organic solvent NSB->Soln2 Soln3 • Optimize extraction solvent • Verify salt composition • Ensure proper mixing/time InefficientExt->Soln3 Soln4 • Optimize evaporation temp/speed • Use appropriate reconstitution solvent Evaporation->Soln4 Soln5 • Improve sample clean-up • Use matrix-matched standards • Use isotope-labelled internal standard IonSuppression->Soln5

The systematic approach involves preparing specific quality control standards spiked at different stages (pre-extraction, post-extraction, etc.) and comparing their responses to pinpoint where the loss occurs [5] [6].

Key Experimental Protocols

Here are detailed methodologies for two critical aspects of method optimization.

Improved QuEChERS Protocol for Bean Matrices [1] [2] This protocol is designed for HPLC-DAD analysis and has demonstrated recoveries between 88.7% and 117.8%.

  • Weigh: Place 5 g of homogenized bean sample into a 50-mL centrifuge tube.
  • Extract: Add 15 mL of acetonitrile with 1% acetic acid. Vortex vigorously for 2 minutes.
  • Salt-out: Add 0.3 g of NaCl, vortex for 30 seconds, then add 1.5 g of anhydrous MgSO4 and vortex for another 30 seconds.
  • Centrifuge: Centrifuge the mixture.
  • Clean-up: Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing C18 and PSA sorbents. Vortex to mix thoroughly.
  • Analyze: After another centrifugation, the extract is ready for HPLC analysis.

Strategy to Quantify Nonspecific Binding (NSB) [5] [6]

  • Prepare Standards: Prepare two sets of standards at the same concentration in your final reconstitution solvent.
    • Set A (Control): Freshly prepared in a silanized glass or low-binding vial.
    • Set B (Test): Prepared in the standard vial type used in your method.
  • Incubate and Inject: Let both sets stand for a time period representative of your sample processing and autosampler storage time (e.g., 24 hours at 4-10°C). Then, inject them into the LC-MS/MS system.
  • Calculate NSB: Compare the peak responses.
    • NSB (%) = [1 - (Peak Area of Set B / Peak Area of Set A)] × 100
    • A significant loss in Set B's response confirms NSB is an issue.

References

managing Quizalofop-P conjugate residues in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Residue Definitions & Metabolism

Why is a broad residue definition necessary?

  • Complex Metabolism: Quizalofop-P-ethyl and related esters are rapidly metabolized in plants and livestock. The primary pathway involves hydrolysis to the acid form (quizalofop), which is consistently present at harvest, along with its conjugates [1] [2].
  • Critical Metabolites: Other metabolites like phenoxy acid, phenoxy propionate, quizalofop-phenol, and hydroxy-quizalofop-phenol can also form, though typically in lower amounts [1]. Their toxicological relevance is under ongoing evaluation [1] [2].
  • Regulatory Scope: The enforcement residue definition for plant products in the EU is "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop" [1] [2] [3]. This definition also applies to processed commodities [1].

Analytical Methods for Conjugates

Your method must account for the entire residue definition, ensuring quizalofop and its conjugates are efficiently extracted, hydrolyzed, and quantified.

Method Type Key Principle Considerations & Validation
Common Moiety Approach (GC-MS/MS) [3] Converts all relevant compounds (esters, quizalofop, conjugates) to 6-chloro-2-methoxyquinoxaline (CMQ) for detection. Directly addresses the conjugate problem. Must validate hydrolysis efficiency for different conjugates and matrices [1] [3].
HPLC-MS/MS [2] [4] Quantifies residues according to the enforcement definition, potentially requiring a hydrolysis step. Must demonstrate extraction efficiency and complete hydrolysis of conjugates [1] [2].

The following workflow outlines the core steps for analyzing this compound residues, with a focus on the critical hydrolysis and purification stages for managing conjugates:

Start Sample Preparation (Homogenization) Extraction Extraction with Acetonitrile (QuEChERS EN salts) Start->Extraction Hydrolysis Key Step: Hydrolysis of Conjugates (Reflux with methanolic KOH converts residues to CMQ) Extraction->Hydrolysis CleanUp Purification Hydrolysis->CleanUp ZSEP Using Z-SEP sorbent (Effective for complex matrices) CleanUp->ZSEP MWCNT Using MWCNTs (Multi-Walled Carbon Nanotubes) CleanUp->MWCNT Analysis Instrumental Analysis (GC-MS/MS or HPLC-MS/MS) ZSEP->Analysis MWCNT->Analysis Quant Quantification (Matrix-matched calibration) Analysis->Quant

Troubleshooting Guide & FAQs

What are the most common issues when analyzing this compound conjugates, and how can they be resolved?

Issue Possible Cause Solution / Verification Step
Low recovery of total residues Incomplete extraction or hydrolysis of conjugates [1]. Validate hydrolysis efficiency; use a common moiety method that converts all compounds to CMQ and demonstrate full conversion [3].
Poor method performance in complex matrices Inadequate clean-up leading to matrix effects or interference [4]. Employ advanced purification sorbents like Z-SEP or Multi-Walled Carbon Nanotubes (MWCNTs) [4] [5].
Uncertainty in method validation for animal commodities Lack of validated methods and analytical standards for specific metabolites [1]. Note that for poultry liver/kidney, the pentanoic acid metabolite is a major residue component, but its standard is unavailable [1]. Use a common moiety method and acknowledge this limitation.
Inconsistent results between labs Slight variations in hydrolysis conditions or method calibration. Use a matrix-matched calibration curve to correct for matrix effects and strictly standardize the hydrolysis protocol [3] [4].

Frequently Asked Questions

Q1: Can I use a standard QuEChERS method for this analysis? A1: Yes, the QuEChERS approach is suitable [4]. However, the choice of purification sorbent is critical. Z-SEP and MWCNTs have been shown to provide effective clean-up for these herbicides in complex matrices [4] [5].

Q2: Is the hydrolysis step always necessary? A2: If your analytical method (like an LC-MS/MS method) can directly detect and quantify the specific conjugates, and you have validated its efficiency, hydrolysis might not be needed. However, for methods relying on the common moiety approach or to ensure all conjugates are accounted for, the hydrolysis step is essential [3].

Q3: What is the most critical parameter to validate for this analysis? A3: The most critical parameter is demonstrating the complete efficiency of the hydrolysis step (if used) in converting all conjugates to the target analyte (quizalofop or CMQ) across different crop matrices [1] [3]. Without this, you risk underestimating the total residue.

References

Quizalofop-P storage stability issues in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability Issues & Regulatory Context

The European Food Safety Authority (EFSA) has identified specific data gaps regarding the storage stability of quizalofop-P variants. The table below summarizes the key unresolved issues [1].

Data Gap ID Description of Issue Affected Matrices Status
Data Gap 3 Lack of storage stability studies Herbal infusions from flowers, leaves, and herbs; spices Not addressed
Data Gap 4 Need to confirm conjugates are covered by analytical methods Chards, herbal infusions, spices Not addressed

EFSA notes that for plant commodities, the required data gaps have not been addressed. This means standardized, validated protocols for these complex matrices are not yet available from the regulatory assessment process [1].

Experimental Insights & Methodology

Although specific storage stability protocols are lacking, recent research provides methodologies for related experiments. The following workflow summarizes a standardized approach for conducting this compound bioassay experiments, which can inform stability study design.

Start Start Experiment A Material Preparation Start->A B Herbicide Application A->B A1 Select Complex Matrices (e.g., soil, plant tissues) A->A1 A2 Prepare Samples (Sieve, adjust moisture) A->A2 C Controlled Incubation B->C B1 Spike with This compound Standard B->B1 B2 Use Solvent Carrier (e.g., Methanol/Water) B->B2 D Post-Treatment Analysis C->D C1 Store under Controlled Conditions (Temp, Humidity) C->C1 C2 Set Sampling Intervals C->C2 E Data Collection & Assessment D->E D1 Extract and Analyze Residues D->D1 D2 Use LC-MS/MS for Metabolite Identification D->D2

The key methodological details from recent studies are:

  • Soil Incubation Studies: One study investigated the degradation of this compound-ethyl in railway soils. The methodology involved [2]:

    • Soil Preparation: Field-moist soils were sieved (2 mm) and stored at 4°C before use.
    • Application: The herbicide was dissolved in a water/methanol mixture and applied evenly to the soil surface to simulate field conditions.
    • Analysis: Substance-specific analytical methods (likely LC-MS) were used to track the parent compound and its metabolites over time.
  • Bioassay for Herbicide Effect: A 2023 study on this compound-ethyl drift damage to corn used a bioassay spray tower for laboratory testing. Key parameters included [3]:

    • Controlled Environment: Experiments were conducted inside a spray tower to eliminate external environmental variables.
    • Standardized Conditions: Temperature (30-34°C) and relative humidity (66-75%) were monitored and recorded.
    • Post-Treatment Observation: Plant height and herbicide damage symptoms were recorded at 7 and 14 days after treatment.

Troubleshooting FAQs

  • Why is establishing storage stability in complex matrices difficult? Complex matrices like soils and spices contain diverse organic compounds, enzymes, and microbial life that can interact with the herbicide. These interactions are variable and can catalyze degradation, making it challenging to establish a single, universally applicable stability profile [1] [2].

  • What is a key analytical challenge when working with this compound? A major challenge is confirming that the analytical method used can efficiently extract and detect not just the parent compound but also its conjugated metabolites. Failure to account for these conjugates leads to an underestimation of the total residue level [1].

  • What can be done given the lack of established protocols? You may need to design and validate your own storage stability studies. The general workflow and methodologies cited above can serve as a starting point. Your protocol should specify detailed conditions for storage (time, temperature, lighting), a validated extraction process, and an analytical method confirmed to be suitable for your specific matrix [1] [3] [2].

References

optimizing cleanup for Quizalofop-P in fatty matrices

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clean-up Sorbents for Fatty Matrices

Sorbent Type Mechanism of Action Optimal For Matrices Performance Notes on Quizalofop Recovery Key Citations
Z-SEP / Zirconia-based Simultaneously removes fats, pigments, and organic acids Brown rice, soybean; general fatty matrices Excellent; average recovery within 70-120% with RSD <20% [1] [2]
Florisil Removes polar impurities and fatty acids Fruits, vegetables, grains, edible oils Excellent; recovery rates between 95-101% for acidic herbicides [3]
C18 Adsorbs fatty compounds Fruits, vegetables, grains, edible oils Excellent; recovery rates at 98-104% for acidic herbicides [3]
MgSO4 Primarily removes water, often used in combination Used in combination with Florisil/C18 Essential for drying; combined with Florisil provided good recovery [3]
Primary-Secondary Amine (PSA) Removes sugars, fatty acids, and other polar organic acids Less effective for complex fats; can be tried Poor for Quizalofop; recovery ~39%, indicating strong, undesired retention [3]
Multi-Walled Carbon Nanotubes (MWCNTs) High surface area for adsorbing pigments and planar molecules Can strongly retain certain analytes Very poor for Quizalofop; recovery <1%, indicating irreversible binding [1] [3]
Graphitized Carbon Black (GCB) Excellent for removing pigments (chlorophyll) Use with caution Poor for Quizalofop; recovery ~3-6%, due to strong adsorption on planar surface [1] [3]

Detailed Experimental Protocols

Here are detailed methodologies for the two most recommended cleanup approaches:

Protocol 1: Z-SEP Based Cleanup (for general agricultural products)

This method is validated for simultaneous analysis of quizalofop-ethyl in matrices like brown rice and soybean [1] [2].

  • Extraction: Weigh 10 g of homogenized sample (for dry cereals/legumes, use 5 g sample + 5 mL water, let sit for 30 min) into a 50-mL centrifuge tube. Add 20 mL of acetonitrile (10 mL for pre-moistened grains).
  • Homogenization: Homogenize the mixture vigorously for 1 minute using a tissue homogenizer.
  • Salting Out: Add a commercial QuEChERS EN extraction salt kit (containing 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate). Shake the tube manually for 1 minute.
  • Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.
  • Cleanup: Transfer 1.5 mL of the supernatant (acetonitrile layer) into a microtube containing 75 mg of Z-SEP sorbent.
  • Dispersive-SPE: Vortex the microtube for 1 minute to ensure thorough mixing, then centrifuge again at 4000 rpm for 5 minutes.
  • Dilution & Analysis: Dilute the purified supernatant with an equal volume of methanol (1:1 ratio). Transfer the solution to a vial for analysis by LC-MS/MS [2].
Protocol 2: Florisil + MgSO4 Based Cleanup (for fruits, vegetables, grains, oils)

This method, optimized for acidic herbicides, is highly effective for a wide range of plant origin matrices, including high-fat ones like soybean oil [3].

  • Extraction: Extract the sample using acidified acetonitrile. The specific initial extraction steps can follow a standard QuEChERS procedure.
  • Cleanup: For every 1 mL of the acetonitrile extract, use a combination of 150 mg of MgSO4 (to remove residual water) and 90-150 mg of Florisil (the optimized amount for removing fats and pigments). In a 6 mL extract example, this translates to 150 mg MgSO4 + 90-150 mg Florisil [3].
  • Dispersive-SPE: Vortex the mixture for efficient cleanup and then centrifuge.
  • Analysis: The purified extract is then ready for analysis by UPLC-MS/MS [3].

Workflow Overview

The following chart summarizes the complete analytical process from sample to instrument, highlighting the critical clean-up decision point.

Start Homogenized Sample Step1 Extraction with Acetonitrile Start->Step1 Step2 Salting-Out & Centrifugation Step1->Step2 Decision Matrix Type? Step2->Decision PathA General Fatty Matrices (e.g., Brown Rice, Soybean) Decision->PathA High Fat/General PathB Diverse Matrices (e.g., Fruits, Veg, Oils) Decision->PathB Fruits/Veg/Oils CleanupA Clean-up with Z-SEP PathA->CleanupA CleanupB Clean-up with Florisil + MgSO4 PathB->CleanupB FinalStep LC-MS/MS Analysis CleanupA->FinalStep CleanupB->FinalStep

Troubleshooting FAQs

Q1: My recovery of Quizalofop-P is very low after cleanup. What could be the cause?

  • Cause: The most likely cause is using an inappropriate clean-up sorbent that strongly retains the analyte.
  • Solution: Avoid PSA, GCB, and MWCNTs, as they have been shown to drastically reduce Quizalofop recovery [3]. Switch to a zirconia-based sorbent (Z-SEP) or Florisil, which provide excellent recovery rates [1] [3] [2].

Q2: I am analyzing a complex oil (like soybean oil). Which method is most robust?

  • Recommendation: The Florisil + MgSO4 method has been specifically demonstrated to be effective for a wide range of matrices, including high-oil commodities like soybean oil, with recovery rates meeting regulatory standards [3]. The Z-SEP method has also been validated for soybean, which is a high-fat matrix [1] [2].

Q3: My chromatogram shows significant matrix interference even after cleanup. How can I improve it?

  • Solution 1: Ensure you are using a matrix-matched calibration curve. This is a standard practice to correct for any remaining matrix effects that can suppress or enhance the analyte signal in the mass spectrometer [1] [2].
  • Solution 2: Re-optimize the amount of your clean-up sorbent. For the Florisil method, testing amounts between 90-150 mg per 6 mL of extract is recommended to find the optimal balance between clean-up and recovery [3].

References

addressing Quizalofop-P data gaps in regulatory submissions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary crop safety concern associated with Quizalofop-P-ethyl? The primary concern is drift damage to sensitive non-target plants, particularly corn, when the herbicide is applied to control grasses in adjacent or intercropped broadleaf crops like soybeans [1]. Even small amounts of drift can cause significant injury, growth inhibition, or plant death.

  • Q2: What is the safe drift deposition threshold for this compound-ethyl on corn? Safety is not defined by a single value but depends on the spray volume. The No Inhibition Threshold (R0) and 10% Inhibition Threshold (R10) are critical benchmarks. The table below summarizes the experimental safety thresholds. In practice, the drift deposition rate should be kept below the R0 value for the chosen spray volume, and must not exceed the R10 value [1].

  • Q3: How can I minimize the risk of this compound-ethyl drift in the field? You can mitigate drift risk by [1]:

    • Using anti-drift nozzles to produce larger, less drift-prone droplets.
    • Employing drift control additives in the spray tank.
    • Selecting appropriate operational parameters, such as a higher spray volume (e.g., 450 L/ha was effective in field tests) and ensuring proper boom height and pressure.
    • Applying during optimal environmental conditions (low wind, appropriate temperature/humidity).
  • Q4: What is a validated method for determining this compound-ethyl residues in environmental samples like soil? A method for the simultaneous determination of this compound-ethyl (along with other pesticides) in tobacco soil uses gas chromatography (GC) with a solid-phase extraction (SPE) cleanup. Samples are extracted with acetonitrile and cleaned up using a Florisil SPE column before analysis [2].

Experimental Protocols & Data

Drift Damage Bioassay Protocol

This protocol, adapted from a study on this compound-ethyl drift, allows for the controlled evaluation of herbicide effects on non-target plants [1].

  • Materials: Potted corn plants (e.g., Suyu 39), 10% this compound-ethyl EC, bioassay spray tower, TEFEN0.7-80 micro-spray nozzle, precision balance, measuring cylinders.
  • Herbicide Preparation: Prepare the herbicide at the recommended field dosage (e.g., 600 mL/ha). The dosage remains constant across tests; only the spray volume (water amount) is varied [1].
  • Experimental Design:
    • Spray Volumes: Test three common volumes: 150, 300, and 450 L/ha.
    • Drift Deposition Rates: For each volume, simulate drift levels of 1%, 5%, 10%, and 30% of the full application rate.
    • Control Group: Include plants treated with water only.
  • Application: Use a bioassay spray tower to ensure precise and uniform application. Set the spray pressure to 3 bar and adjust the spray time to achieve the desired deposition amount for each drift rate [1].
  • Data Collection:
    • Visual Injury Assessment: Score herbicide damage symptoms (e.g., chlorosis, wilting) at 7 and 14 days after treatment (DAT). Use a standardized scale (e.g., none, mild, moderate, severe).
    • Plant Height Measurement: Measure the height of each plant at 7 and 14 DAT. Calculate the percentage of height inhibition compared to the control group.
  • Data Analysis: Use regression analysis to determine the drift deposition rates that cause a 10% (R10) and 0% (R0) inhibition in plant height for each spray volume [1].
Key Quantitative Data from Drift Studies

The table below summarizes the safety thresholds for this compound-ethyl drift on corn, derived from controlled bioassay experiments [1].

Spray Volume (L/ha) No Inhibition Threshold (R0) 10% Inhibition Threshold (R10)
150 5.05% 5.70%
300 1.23% 4.56%
450 1.86% 3.31%

> Interpretation Note: The R0 value is the safe threshold. Field validation confirmed that a drift deposition rate between 1.22% and 1.69% at 450 L/ha caused no damage, which is safely below this spray volume's R0 of 1.86% [1].

Experimental Workflow Visualization

The following diagram illustrates the key steps in the drift damage bioassay protocol.

Start Start PlantPrep Plant Preparation (Pot corn, select uniform seedlings) Start->PlantPrep HerbPrep Herbicide Preparation (Prepare at 600 mL/ha in different spray volumes) PlantPrep->HerbPrep Design Experimental Design (Define spray volumes & drift rates: 1%, 5%, 10%, 30%) HerbPrep->Design Application Tower Application (Use spray tower at 3 bar, adjust spray time) Design->Application DataCollection Data Collection (Visual injury scoring & plant height at 7 & 14 DAT) Application->DataCollection Analysis Data Analysis (Calculate height inhibition, determine R0 & R10 thresholds) DataCollection->Analysis End End Analysis->End

Addressing Regulatory Data Gaps

To build a robust regulatory submission, focus on generating high-quality data to address these specific areas:

  • Drift Characterization and Risk Mitigation: The data from [1] directly addresses a major data gap. Your studies should:

    • Quantify the dose-response relationship for sensitive crops relevant to your region.
    • Validate mitigation measures by testing the efficacy of anti-drift nozzles and adjuvants under field conditions, demonstrating that drift can be kept below the established R0 safety threshold.
  • Validated Analytical Methods for Residues: While a method for soil exists [2], ensure you have fully validated analytical methods (following OECD or EPA guidelines) for determining this compound-ethyl and its metabolites in all relevant crop matrices (e.g., soybean, corn grain, forage) and environmental samples (soil, water). The GC with SPE method is a good starting point [2].

  • Environmental Fate and Ecological Risk: Be prepared to provide comprehensive data on the herbicide's persistence, mobility, and potential effects on non-target organisms, which are standard requirements for modern pesticide registration.

References

overcoming Quizalofop-P racemization during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties of Quizalofop-P and Related Esters

Understanding the core properties of the active ingredient and its variants is the first step in troubleshooting synthesis and purification.

Property This compound (Acid) This compound-ethyl This compound-tefuryl
Chemical Description The active (R)-enantiomer acid form [1] Ethyl ester prodrug [2] Tetrahydrofurfuryl ester prodrug [3]
CAS Registry No. 94051-08-8 [1] 100646-51-3 [2] 200509-41-7 [3]
Molecular Formula C₁₇H₁₃ClN₂O₄ [1] C₁₉H₁₇ClN₂O₄ [3] C₂₂H₂₁ClN₂O₅ [3]
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor [3] Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3] Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3]
Water Solubility (pH 7, 20°C) No data No data 0.708 mg/L (low) [3]
Log P (Octanol-Water) 4.05 (estimated) [1] No data 4.32 [3]

Analytical Methods for Monitoring Enantiomeric Purity

Precise analytical techniques are crucial for detecting and quantifying racemization. Here is a validated method for separating and analyzing Quizalofop enantiomers.

HPLC-MS/MS Method for Chiral Separation [4]

This protocol is designed to separate the active (P) and inactive (M) enantiomers of quizalofop-ethyl and its acid metabolite.

  • Objective: To verify the enantiomeric purity of a commercial product and study its environmental fate [4].
  • Chiral Column: Lux Cellulose-2 (a 3‑chloro,4-methylphenilcarbamate cellulose-based column) [4].
  • Elution Mode: Polar organic mode, under isocratic conditions [4].
  • Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [4].
  • Sample Preparation: A simple solid-liquid extraction from soil and vegetable samples, achieving recoveries greater than 70% [4].
  • Key Finding: The method confirmed that a commercial formulation of this compound-ethyl contained about 0.6% of the inactive M-enantiomer as an impurity. Furthermore, analysis of treated carrots showed an altered enantiomeric fraction, indicating enantioselective dissipation [4].

Insights for Synthesis and Formulation Troubleshooting

The following information can help you diagnose and prevent issues related to stability and crystallization.

  • Degradation and Metabolite Pathway: All ester forms (ethyl, tefuryl, propaquizafop) degrade to the this compound acid in the environment [5] [2]. This hydrolysis is a key process to control during synthesis and storage. Further degradation produces metabolites like CHQ (6-chloroquinoxalin-2-ol) and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid), which should be monitored as potential impurities [5].
  • Crystallization Control: A general patent highlights that active compounds susceptible to crystal formation in formulations can lead to clogging and reduced efficacy. One method to inhibit crystallization involves milling the active compound with a polymer, a dispersant, and water [6]. This approach can improve storage stability and prevent physical separation that might complicate purification.

The following workflow summarizes the key experimental and analytical steps for addressing racemization:

G Start Start: Synthesis of this compound Analysis Analyze Enantiomeric Purity Start->Analysis Problem Racemization Detected? Analysis->Problem T1 Troubleshooting Levers Problem->T1 Yes End Target: High Purity this compound Problem->End No A1 Review Synthesis Pathway: Chiral catalysts, reaction conditions T1->A1 A2 Optimize Purification: Control crystallization to prevent enantiomer enrichment T1->A2 A3 Monitor Stability: Check for abiotic/biotic degradation in final formulation T1->A3 A1->Analysis Iterate A2->Analysis Iterate A3->Analysis Iterate

Potential FAQs for a Technical Support Center

Based on the gathered information, here are answers to anticipated frequently asked questions.

Q1: What is the typical enantiomeric purity of commercial this compound, and how much of the distomer is acceptable? A commercial formulation of this compound-ethyl was found to contain approximately 0.6% of the inactive M-enantiomer (distomer) [4]. The acceptable level depends on regulatory requirements for the final product.

Q2: Why does the enantiomeric ratio of my product change after synthesis or in stability samples? This can occur due to enantioselective biotic dissipation. Research has shown that the distomer may persist longer in certain matrices (like carrots), altering the initial ratio [4]. It is also critical to rule out abiotic hydrolytic processes that convert ester forms back to the acid [4] [5].

Q3: How can I prevent crystal formation in my this compound formulation, which might lead to processing issues? To inhibit crystallization, you can co-process the active compound using techniques like milling with a polymer, a dispersant, and water. This improves physical stability by preventing crystal growth that can cause clogging and inconsistent application [6].

References

troubleshooting Quizalofop-P degradation in soil studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Q1: Why is the concentration of Quizalofop-P acid increasing in my soil study? A: This is a normal and expected part of the degradation pathway. This compound-ethyl (the ethyl ester) is rapidly hydrolyzed to this compound acid (also called quizalofop acid or QA), which is a primary metabolite [1] [2]. Your method should simultaneously track the parent compound and its metabolites over time. If the acid concentration plateaus or remains high, it may indicate that subsequent degradation steps are slower. You should verify that you are testing for and detecting the downstream metabolites [3].

Q2: My study shows slow degradation rates. What soil factors should I check? A: Degradation is highly dependent on soil properties, particularly the microbial community and organic carbon content. Studies have shown that degradation is significantly slower in railway track soils (with low organic carbon) compared to agricultural soils [1]. To troubleshoot:

  • Analyze Soil Properties: Determine the organic carbon content (% OC) and texture of your soil. Low OC often correlates with higher mobility and slower degradation [1].
  • Consider Microbial Activity: The degradation process is primarily driven by specific microorganisms, such as various Pseudomonas species [2] [4]. If using a sterile control, you should expect little to no degradation, confirming a microbial pathway.

Q3: Which metabolites should I be targeting in my analytical method? A: A comprehensive method should cover the primary metabolites and key downstream products. The table below summarizes the major compounds of interest based on recent studies.

Compound Name Role in Degradation Key Analytical Notes
This compound-ethyl Parent compound Rapidly hydrolyzes to this compound acid [1].
This compound acid (QA) Primary metabolite Main breakdown product; further transforms into hydroxylated metabolites [1] [2].
CHQ (6-chloroquinoxalin-2-ol) Secondary metabolite Detected in soils over longer time periods (e.g., 50-80 days) [3].
CHHQ (dihydroxychloroquinoxalin) Secondary metabolite Concentration can increase significantly over time [3].
PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) Secondary metabolite Can be detected alongside CHHQ and CHQ [3].

Experimental Protocol: Key Workflow & Considerations

To ensure reproducible and accurate results, follow this generalized workflow and pay close attention to the critical steps.

Soil Incubation Soil Incubation Sampling (Time Points) Sampling (Time Points) Soil Incubation->Sampling (Time Points) QuEChERS Extraction QuEChERS Extraction Sampling (Time Points)->QuEChERS Extraction Dispersive-SPE Clean-up Dispersive-SPE Clean-up QuEChERS Extraction->Dispersive-SPE Clean-up Analysis by LC-MS/MS Analysis by LC-MS/MS Dispersive-SPE Clean-up->Analysis by LC-MS/MS Data & Enantiomer Analysis Data & Enantiomer Analysis Analysis by LC-MS/MS->Data & Enantiomer Analysis Extraction Details Extraction Details Extraction Details->QuEChERS Extraction Clean-up Details Clean-up Details Clean-up Details->Dispersive-SPE Clean-up LC-MS Details LC-MS Details LC-MS Details->Analysis by LC-MS/MS

Critical Steps in the Workflow:

  • Soil Incubation:

    • Spiking: Apply the herbicide evenly to the soil surface using a spray bottle or incorporate it homogeneously. Note that some protocols use a small percentage of methanol to help dissolve the compound [1].
    • Conditions: Maintain soil at field-moist conditions and store at a representative temperature (e.g., 4°C for preservation or higher for accelerated studies) [1].
  • Sample Extraction & Clean-up (Based on QuEChERS):

    • Extraction: Use an acidic extraction with a solvent like acetonitrile (e.g., with 1% acetic acid) and acidified water (e.g., 0.1M HCl) to efficiently recover the parent compound and its metabolites [3].
    • Clean-up: A dispersive Solid-Phase Extraction (d-SPE) clean-up step using C18 sorbent is highly recommended to remove co-extracted interferents from the soil matrix and protect your instrumentation [3].
  • Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Chromatography: Utilize a C18 reverse-phase column for separation. A mobile phase of methanol and water (e.g., 80:20 v/v) is a common starting point [2].
    • Detection:
      • Orbitrap/High-Resolution MS: Ideal for untargeted screening and identification of unknown metabolites with high mass accuracy [3].
      • Tandem MS (MS/MS): Excellent for sensitive and selective quantification of target analytes.
    • Enantiomeric Separation: If studying the specific enantiomer 'this compound', a chiral LC method is necessary. Standard reverse-phase columns will not separate enantiomers. Studies show that even pure 'P' formulations can have a small percentage of the other enantiomer present over time [3].

Key Parameters for Soil Degradation Studies

Understanding these baseline parameters from the literature can help you benchmark your own results. The following table compiles half-life and sorption data from a study comparing railway and agricultural soils [1].

Compound Mean Half-life in Railway Soils (DT₅₀) Mean Sorption Coefficient (Kd) in Railway Soils Notes on Mobility & Persistence
This compound-ethyl Information not specified in detail Low sorption The parent compound is quickly transformed.
This compound acid Information not specified in detail Low sorption High leaching potential; primary metabolite with higher mobility [1].
2,4-D Information not specified in detail Low sorption High leaching potential in railway soils [1].

Note: The study indicates that degradation is generally slower and mobility is higher in railway soils with low organic carbon compared to agricultural soils. If your experimental soil has low OC, you should anticipate similarly extended half-lives [1].

References

method validation for Quizalofop-P in animal commodities

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status & Validation Gaps

A key reference point is the EFSA Article 12 MRL review published in February 2024 [1] [2]. This opinion evaluated confirmatory data submitted to address previous data gaps for Quizalofop-P variants (including -ethyl, -tefuryl, and propaquizafop).

EFSA concluded that for animal commodities, the critical data gap on the validation of the efficiency of the extraction and hydrolysis steps in the enforcement residue method was only fully addressed for a limited set of matrices [1] [2]. The table below summarizes the current status:

Commodity Group Validation Status (as of 2024 EFSA Assessment) Proposed MRL Action
Muscle, Poultry Liver, Eggs Fully addressed MRLs confirmed
Poultry Fat, Milk Not fully addressed Proposed to lower MRLs to the Limit of Quantification (LOQ)
Kidney, Bovine/Sheep/Goat/Equine/Swine Liver Not fully addressed Risk management decision required due to lack of direct validation

For plant commodities, most data gaps were not addressed, indicating that method validation in complex plant matrices remains challenging [1].

Analytical Methodologies & Protocols

While the EFSA opinion highlights validation gaps, several recent studies demonstrate successful determination of this compound-ethyl and related compounds in various matrices using advanced techniques. You can adapt these core principles and protocols for method development.

The following workflow visualizes the general steps for sample analysis, synthesizing the common elements from the cited methodologies:

G cluster_cleanup Common d-SPE Sorbents cluster_analysis Analysis Techniques start Sample (e.g., 10 g homogenized tissue) step1 Extraction Solvent: Acetonitrile Salts: MgSO₄, NaCl (citrate salts for EN method) start->step1 step2 Centrifugation ~4000-8500 x g for 5 min step1->step2 step3 Clean-up (d-SPE) step2->step3 step4 Instrumental Analysis step3->step4 sorb1 Z-SEP (Zirconia-based) step3->sorb1 sorb2 PSA (Primary Secondary Amine) step3->sorb2 sorb3 C18 step3->sorb3 step5 Data & Quantification step4->step5 inst1 LC-MS/MS (High sensitivity, confirmation) step4->inst1 inst2 HPLC-UV/DAD (Cost-effective, routine) step4->inst2

Key Protocols from Recent Research
  • Simultaneous LC-MS/MS Determination (Foods, 2022) [3] [4]:

    • Extraction: QuEChERS EN method. Sample is homogenized with acetonitrile and extracted using a kit containing MgSO₄, NaCl, trisodium citrate dihydrate, and disodium hydrogencitrate sesquihydrate.
    • Clean-up: The supernatant is purified using Z-SEP sorbent.
    • Analysis: LC-MS/MS with a matrix-matched external calibration curve.
    • Performance: This method achieved a LOQ of 0.01 mg/kg for quizalofop-ethyl in various agricultural products, with average recoveries within 70-120% and RSD < 20%.
  • HPLC-UV Method for Formulations (Scientiae Radices, 2024) [5] [6]:

    • Although developed for formulations, this method provides a cost-effective framework.
    • Chromatography: Reversed-phase C18 column, mobile phase of acetonitrile and water (4:1, v/v), flow rate of 1.5 mL/min, UV detection at 260 nm.
    • Validation: Demonstrated excellent linearity (R² > 0.997) within the 2-10 mg/mL range.
  • Consideration for Metabolites and Enantiomers:

    • The residue definition for monitoring is "quizalofop (sum of quizalofop, its salts, its esters [including propaquizafop] and its conjugates, expressed as quizalofop)" [1]. Therefore, your method must account for these related compounds and potential conjugates.
    • Research indicates that enantioselective degradation can occur, meaning the inactive enantiomer might persist differently in certain matrices [7]. For ultra-precise work, an enantioselective method may be necessary.

FAQs and Troubleshooting

Q1: For which animal commodities is a validated enforcement method still lacking according to the latest EFSA opinion? The 2024 EFSA review found that fully validated methods are still lacking for several major animal commodities, including poultry fat, milk, kidney, and the liver of bovine, sheep, goat, equine, and swine [1] [2]. Any method development for these matrices should be rigorously in-house validated, as further risk management decisions are pending.

Q2: What is a major challenge when analyzing for this compound residues, and how can it be addressed? A major challenge is ensuring the method efficiently extracts and hydrolyzes conjugated residues to meet the regulatory residue definition [1]. Furthermore, complex animal matrices (e.g., liver, kidney) contain high levels of fats and proteins that can interfere with analysis.

  • Solution: The QuEChERS approach with Z-SEP sorbent has been shown to be effective in purifying complex samples for the analysis of these herbicides [3] [4]. Using LC-MS/MS provides the necessary sensitivity and selectivity to confirm the identity of the analyte amidst matrix components.

Q3: What are the typical LOQ and recovery benchmarks I should aim for? For compliance with stringent standards like the EU's or Korea's Positive List System, your method should ideally achieve an LOQ of 0.01 mg/kg or lower [3] [4]. Recovery rates should fall within the 70-120% range, with a relative standard deviation (RSD) of less than 20%, as per common validation guidelines like SANTE [8].

Key Recommendations for Researchers

  • Prioritize LC-MS/MS: For regulatory enforcement and troubleshooting in complex animal matrices, LC-MS/MS is the gold standard due to its superior sensitivity, selectivity, and ability to confirm analyte identity [3] [7] [8].
  • Focus on Hydrolysis and Conjugates: A significant portion of the data gaps identified by EFSA revolve around the efficiency of hydrolysis steps to release conjugated residues. Your validation experiments must specifically demonstrate that your method effectively covers these conjugates [1].
  • Leverage QuEChERS and Z-SEP: The combination of a QuEChERS-based extraction with a Z-SEP or similar advanced sorbent for clean-up is a highly effective and modern approach to handle the challenging matrix of animal commodities [3] [4].

References

Quizalofop-P MRL review and confirmatory data assessment

Author: Smolecule Technical Support Team. Date: February 2026

MRL Review Overview

The table below summarizes the core components of the 2024 EFSA assessment, which was triggered by a request to evaluate confirmatory data for quizalofop-P-tefuryl and was expanded to include all this compound variants due to shared residue definitions [1] [2].

Assessment Aspect Details
Legal Framework Article 12 of Regulation (EC) No 396/2005 (MRL review) [1] [2]
Compounds Assessed This compound-ethyl, this compound-tefuryl, Propaquizafop [1] [2]
Applicant Arysta Life Science Great Britain Limited [1]
Key Outcome The short-term and long-term intake of residues is unlikely to present a risk to consumer health [1] [2].

Summary of Data Assessment and MRL Changes

EFSA's evaluation found that the required confirmatory data were only fully addressed for a limited number of animal commodities. The following table structures the findings and outcomes [2].

Data Category Status of Confirmatory Data Outcome / MRL Modification
Animal Commodities Data gap fully addressed for muscle, poultry liver, and eggs. Not fully addressed for other livestock commodities (e.g., milk, kidney, other livers) [2]. MRLs for muscle, poultry liver, eggs were confirmed. MRL for poultry fat and milk proposed to be lowered to the Limit of Quantification (LOQ). Risk management decision required for other animal tissues [2].
Plant Commodities Several data gaps were not addressed, including for herbal infusions, spices, and a wide range of crops (e.g., citrus fruits, berries, leafy vegetables) [2]. Existing MRLs for these commodities require further risk management consideration due to unresolved data gaps [2].
New Uses (this compound-tefuryl) New residue trials were assessed for grapes, sunflower seeds, and soybeans as part of an Article 6 application [1] [2]. MRLs for grapes, sunflower seeds, and soybeans were modified based on the new data [1] [2].

Experimental Protocols from Supporting Literature

While the EFSA opinion focuses on residue trials and analytical methods, other scientific literature investigates the toxicity mechanisms of this compound-ethyl. The methodologies below are cited from these studies.

  • Cytotoxicity Assessment (MTT Assay): The cytotoxicity of herbicide active ingredients and their commercial formulations was tested in human cell lines (e.g., hepatoma HepG2 cells). Cells are exposed to the test substances, and a yellow tetrazole compound (MTT) is added. Viable cells reduce MTT to purple formazan; the resulting color intensity, measured spectrophotometrically, indicates the level of cell viability. This assay showed that the formulation Targa Super (this compound-ethyl) was more toxic than the active ingredient alone [3].
  • Oxidative Stress Measurement: The generation of reactive oxygen species (ROS) was measured using a fluorescent probe. After exposing cells to the herbicide, the cell-permeant probe is added. The probe becomes fluorescent upon reaction with ROS, and the fluorescence intensity is measured, indicating the level of oxidative stress. This compound-ethyl and its formulation Targa Super were found to induce oxidative stress [3].
  • Necrosis Assay (Toxilight Bioassay): This assay measures the release of adenylate kinase (AK) from damaged cells into the surrounding culture medium. Severe membrane disruption (a hallmark of necrosis) causes the enzyme to leak out. The amount of AK in the medium is quantified by measuring its activity in a luminescence reaction, providing a direct marker for necrotic cell death. The formulation of metazachlor showed significant membrane disruption compared to its active ingredient [3].
  • ToxTracker Assay: This stem-cell-based assay uses reporter genes that are activated by specific cellular stress pathways, such as oxidative stress or protein unfolding. When this compound-ethyl and Targa Super were tested, they induced signals related to oxidative stress and the unfolded protein response, providing mechanistic insight into their toxicity profile [3].

Experimental Workflow for MRL Assessment

The following diagram illustrates the general workflow for the confirmatory data assessment and MRL review as conducted by EFSA, integrating both the regulatory process and the types of experimental data evaluated.

> MRL Assessment Workflow This diagram outlines the regulatory sequence from the identification of data gaps to the final MRL decision, highlighting the key types of experimental data evaluated in the process.

References

comparison of Quizalofop-P variants metabolism and residues

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Residue Determination

Accurate quantification requires methods that account for the complete residue definition. The main analytical challenges and approaches are summarized below.

Aspect Key Findings Experimental Protocol Notes
Enforcement Methods An HPLC-MS/MS method with LOQ of 0.01 mg/kg is available for high water/high oil content commodities [1] [2]. A GC-MS/MS method also exists that converts all compounds to 6-chloro-2-methoxyquinoxaline (CMQ) for detection [3]. Extraction efficiency and complete hydrolysis of conjugates and other esters (e.g., propaquizafop) need demonstration for both methods [1] [3].
Sample Preparation The QuEChERS method is widely used [4] [5]. It involves extraction with acidified acetonitrile, salt-induced phase separation, and a clean-up step using dispersive-SPE with sorbents like PSA, C18, or Z-SEP [6] [5]. The clean-up sorbent must be chosen based on the matrix to avoid loss of analytes or insufficient purification [6].

Environmental Fate and Regulatory Considerations

The shared metabolic fate extends to the environment and forms the basis for global regulatory standards.

  • Environmental Degradation: In soil, the parent esters (quizalofop-P-ethyl, this compound-tefuryl, propaquizafop) dissipate, leading to a temporary increase in this compound, which is also readily degraded with a half-life of less than 1 day [4]. Metabolites like CHQ and CHHQ can be detected at low levels and may increase over time [4].
  • Global Residue Definitions: While the science points to a common moiety, regulatory definitions vary slightly by region, which is critical for compliance.
    • European Union (EU) & Japan: Residue definition includes the sum of quizalofop, its salts, its esters (including propaquizafop), and its conjugates, expressed as quizalofop equivalents [1] [3].
    • United States: Defines residues as quizalofop-ethyl residues convertible to 6-chloro-2-methoxyquinoxaline (CMQ), expressed as quizalofop-ethyl equivalents [3].
    • Canada: Residue definition for quizalofop-ethyl includes the parent compound and the acid metabolites [7].

This unified metabolic pathway can be visualized as follows, illustrating the relationship between the different variants and their metabolites:

G This compound-ethyl This compound-ethyl Quizalofop (acid) Quizalofop (acid) This compound-ethyl->Quizalofop (acid) Hydrolysis Conjugates Conjugates Quizalofop (acid)->Conjugates Plant metabolism Phenoxy metabolites Phenoxy metabolites Quizalofop (acid)->Phenoxy metabolites Further degradation 6-Chloro-2-methoxyquinoxaline (CMQ) 6-Chloro-2-methoxyquinoxaline (CMQ) Quizalofop (acid)->6-Chloro-2-methoxyquinoxaline (CMQ) Analytical conversion This compound-tefuryl This compound-tefuryl This compound-tefuryl->Quizalofop (acid) Hydrolysis Propaquizafop Propaquizafop Propaquizafop->Quizalofop (acid) Hydrolysis

Important Considerations for Researchers

  • Toxicological Data Gaps: The toxicological relevance of several phenoxy metabolites (e.g., phenoxy acid, quizalofop-phenol) identified in plants has not been fully established. EFSA has highlighted this as a data gap, meaning the residue definition and risk assessment are subject to future revision [1] [2].
  • Enantiomeric Shifts: Although the commercial product this compound-ethyl is the pure R-(+)-enantiomer, its enantiomeric fraction can change in certain matrices like carrots, indicating an enantioselective biotic dissipation process. This may be a relevant factor in specific environmental fate studies [8].

For your guide, the experimental data consistently shows that the critical point of comparison is not the parent molecule, but their common metabolic destination and the resulting residues of quizalofop acid and its conjugates.

References

efficacy comparison Quizalofop-P versus other ACCase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of ACCase Inhibitors

Herbicide Test Context Key Efficacy Findings Comparative Performance
Quizalofop-P-ethyl Cereal rye termination [1] >94% control at 15 DBSP, SPD, and 15 DASP [1] Comparable to fluazifop-P-butyl and fenoxaprop-P-ethyl; superior to clethodim [1]
Clethodim Cereal rye termination [1] 77% control (15 DBSP), 66% (SPD), 31% (15 DASP) [1] Less effective than other ACCase inhibitors, especially with delayed application [1]
Fluazifop-P-butyl Cereal rye termination [1] >94% control at all application timings (15 DBSP, SPD, 15 DASP) [1] Comparable to this compound-ethyl and fenoxaprop-P-ethyl [1]
This compound-ethyl Weed control in Camelina [2] One of only two registered grass herbicides for camelina in North America [2] Considered a safe and effective option for grass weed control in this crop [2]
Haloxyfop Wheat with quizalofop resistance [3] I₅₀: 0.968 µM (wildtype), 7.63 µM (2 mutant homoeologs) [3] Negative cross-resistance: Quizalofop-resistant wheat showed increased sensitivity to haloxyfop [3]

Experimental Insights and Mechanisms

The experimental data reveals crucial details about application and resistance mechanisms.

  • Application Timing is Critical: The efficacy of ACCase inhibitors, particularly clethodim, can be significantly reduced when application is delayed after soybean planting (DASP). This compound-ethyl maintained high efficacy across all tested timings [1].
  • Resistance and Negative Cross-Resistance: Research on the CoAXium wheat system, which is resistant to quizalofop, identified an A2004V mutation in the ACCase enzyme. This mutation confers resistance by reducing the binding affinity for quizalofop [3]. Interestingly, this same mutation creates negative cross-resistance to haloxyfop, meaning the resistant plants are more sensitive to this other herbicide [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies used.

Protocol 1: Whole-Plant Herbicide Efficacy (Field Experiment) [1]

This protocol evaluated herbicides for terminating a cereal rye cover crop.

  • Application Timings: Herbicides were applied at three stages: 15 days before soybean planting (15 DBSP), on the soybean planting day (SPD), and 15 days after soybean planting (15 DASP).
  • Assessment: Researchers measured the percentage of cereal rye control and recorded soybean yield at the end of the season to evaluate crop safety and weed control impact.
Protocol 2: Enzyme Inhibition Assay (In Vitro) [3]

This study investigated the biochemical basis of resistance at the enzyme level.

  • Enzyme Extraction: ACCase was extracted from the leaves of different wheat genotypes, including wildtype and lines with one or two mutant homoeologs (A2004V mutation).
  • Activity Measurement: The enzyme's specific activity was measured by quantifying the production of acid-stable (^{14}C)-labeled malonyl-CoA from (^{14}C)-bicarbonate.
  • Herbicide Dose-Response: The extracted ACCase was exposed to varying concentrations of quizalofop and haloxyfop. The I₅₀ value (herbicide concentration required to inhibit 50% of enzyme activity) was determined for each genotype.

Herbicide Mechanism of Action

The following diagram illustrates the biochemical process of fatty acid synthesis and how ACCase inhibitors like quizalofop disrupt it.

G ACCase Inhibitor Mechanism of Action cluster_normal Normal Fatty Acid Synthesis cluster_inhibited ACCase Inhibition by Herbicides AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (ACCase Domain) AcetylCoA->ACCase Carboxylation MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Quizalofop This compound-ethyl (ACCase Inhibitor) Quizalofop->ACCase Binds to Carboxyltransferase Domain Inhibits Enzyme Activity

Key Interpretation of Findings

  • This compound-ethyl is a top-performing option for grass weed control, showing consistent and high efficacy that is comparable to other leading ACCase inhibitors like fluazifop-P-butyl [1] [2].
  • Consider the crop and timing carefully, as the performance of some ACCase inhibitors (e.g., clethodim) drops significantly with later application [1].
  • The A2004V mutation is a key resistance mechanism that confers high-level resistance to quizalofop. However, this can be exploited, as plants with this mutation show increased sensitivity to haloxyfop, suggesting a potential rotation or mixture strategy to manage resistance [3].

References

Environmental Impact & Degradation: Quizalofop-P-ethyl vs. Glyphosate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key environmental fate parameters for Quizalofop-P-ethyl and its primary metabolite, compared to glyphosate. This data is particularly relevant for use on railway tracks, a scenario where soils often have low organic carbon content, increasing leaching risk [1].

Compound Primary Metabolite Mean DT₅₀ (Degradation Half-Life) in Railway Soils Mean KFoc (Sorption Coefficient) in Railway Soils Leaching Potential to Groundwater
This compound-ethyl [1] This compound-acid Slower than in agricultural soils Lower than in agricultural soils Low for parent compound, but highest for this compound-acid
Glyphosate [1] AMPA - Strongly retained by mineral substrates Low

Key Insight: While this compound-ethyl itself has low leaching potential, its major metabolite, This compound-acid, poses a significantly higher risk of contaminating groundwater, especially in the low-organic soils typical of railway tracks [1]. Glyphosate and its metabolite AMPA are strongly bound to soil particles, resulting in a lower leaching potential [1].

Efficacy & Crop Safety Data

For agricultural use, particularly in systems like soybean-corn intercropping, efficacy and drift damage are critical factors. The table below presents data on the performance of this compound-ethyl and other herbicides as alternatives to glyphosate.

Herbicide Application Context Target Weeds / Crops Key Efficacy / Safety Finding
This compound-ethyl [2] Soybean-Corn Intercropping Gramineous weeds / Corn Drift of >5% deposition rate causes plant height inhibition in corn.
ACCase-inhibitors (e.g., Fluazifop-P-butyl, this compound-ethyl) [3] Cereal Rye Termination Cereal Rye / Soybean Provided >94% control of cereal rye, comparable to glyphosate.
Clethodim (ACCase-inhibitor) [3] Cereal Rye Termination Cereal Rye / Soybean Provided only 31-77% control, less effective than glyphosate.
Glufosinate [4] Landscape Plantings Annual weeds / Ornamentals Controls most annual weeds as effectively as glyphosate, but less effective on perennials.

Key Insight: this compound-ethyl is highly effective against grasses, but its potential for drift damage to non-target crops like corn is a significant risk that requires careful management [2]. Other ACCase-inhibitors can be effective replacements for glyphosate in specific scenarios, such as terminating cover crops [3].

Detailed Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies from key studies.

Protocol: Drift Damage of this compound-ethyl to Corn [2]
  • Objective: To determine the threshold of drift deposition that causes damage to corn.
  • Test System: Potted corn (variety Suyu 39) in a greenhouse.
  • Herbicide Application:
    • Equipment: Bioassay Spray Tower (3WP-2000).
    • Formulation: 10% this compound-ethyl EC at 600 mL/ha.
    • Variables: Three spray volumes (150, 300, 450 L/ha) and four drift deposition rates (1%, 5%, 10%, 30%).
  • Data Collection: Symptoms of herbicide damage and plant height inhibition rates were recorded 7 and 14 days after application.
Protocol: Degradation & Sorption in Railway Soils [1]
  • Objective: To determine degradation and sorption of 2,4-D and this compound-ethyl in railway soils.
  • Soil Sampling: Soils collected from three Swiss railway tracks and one crushed sand material.
  • Incubation Experiment:
    • Test substances (parent compounds and metabolites) were applied to 800 g portions of field-moist soil.
    • Concentrations: 800 µg of 2,4-D, this compound-ethyl, or this compound-acid; 80 µg of metabolites.
  • Analysis: Degradation rates (half-life, DT₅₀) and sorption coefficients (KFoc) were measured and compared to values from agricultural soils.

Visual Summary: Decision Pathway for Herbicide Comparison

The diagram below outlines the key decision factors and relationships when comparing this compound-ethyl with glyphosate alternatives, based on the experimental data.

herbicide_decision_pathway cluster_primary_factors Primary Comparison Factors cluster_efficacy_details cluster_environment_details cluster_safety_details start Herbicide Comparison: This compound-ethyl vs. Glyphosate Alternatives efficacy Efficacy & Spectrum of Control start->efficacy environment Environmental Fate & Degradation Profile start->environment safety Crop & Non-Target Safety start->safety e1 This compound-ethyl: Highly effective on grasses efficacy->e1 Key Finding e2 Glyphosate: Broad-spectrum control efficacy->e2 Benchmark e3 Other ACCase-inhibitors: Variable performance efficacy->e3 Consider env1 This compound-ethyl: Major metabolite has high leaching potential environment->env1 Critical Risk env2 Glyphosate: Low leaching potential environment->env2 Key Advantage s1 This compound-ethyl: High risk of drift damage to non-target corn safety->s1 Experimental Data s2 Application requires careful drift management s1->s2 Conclusion

References

validation of Quizalofop-P analytical methods for enforcement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes two advanced analytical procedures for determining Quizalofop-P and related compounds, highlighting their key validation parameters.

Feature Method 1: Multi-Herbicide in Crops [1] Method 2: Multi-Pesticide in Air [2]
Analytes Pyridate, Quizalofop-ethyl, Cyhalofop-butyl [1] >300 pesticides & metabolites, including this compound-ethyl [2]
Matrix Brown rice, soybean, potato, pepper, mandarin [1] Particulate (GFF) & gaseous (PUF/XAD-2) phases of ambient air [2]

| Sample Prep | Extraction: QuEChERS (EN method) with acetonitrile. Clean-up: Z-SEP sorbent [1] | GFF: QuEChERS extraction with acetonitrile. PUF/XAD-2: Cold-column extraction with dichloromethane [2] | | Instrumentation | LC-MS/MS [1] | LC/ESI-QTOF and GC/EI-MS/MS [2] | | Key Validation Results | | | | - LOQ | 0.01 mg/kg [1] | GFF: 30–240 pg/m³; PUF/XAD-2: 8–60 pg/m³ [2] | | - Recovery | 70-120% [1] | GFF: 70-120% (for 263 compounds); PUF/XAD-2: 70-120% (for 75 compounds) [2] | | - Linearity | R² ≥ 0.999 [1] | Information not explicitly stated in the provided text. |

Detailed Experimental Protocols

For a deeper understanding of the methods compared, here is a detailed breakdown of their experimental steps.

Method 1: Simultaneous Determination in Agricultural Products

This method is optimized for routine testing of herbicide residues in food commodities to ensure consumer safety [1].

  • Sample Preparation (QuEChERS)
    • Homogenization: 10 g of a homogenized sample (5 g for cereals and legumes) is weighed into a 50-mL Teflon centrifuge tube [1].
    • Extraction: 20 mL of acetonitrile is added. For dry grains and legumes, 5 mL of water is added first, allowed to soak for 30 minutes, and then 10 mL of acetonitrile is added. The mixture is homogenized for 1 minute [1].
    • Partitioning: A QuEChERS EN extraction salt kit (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate) is added. The tube is shaken manually for 1 minute and then centrifuged at 4000 rpm for 5 minutes [1].
  • Clean-up
    • A 1.5 mL aliquot of the supernatant is transferred to a microtube containing 75 mg of Z-SEP sorbent [1].
    • The tube is vortexed for 1 minute and centrifuged again at 4000 rpm for 5 minutes [1].
  • Analysis
    • The supernatant is diluted with an equal volume of methanol (1:1) [1].
    • Analysis is performed via LC-MS/MS [1].
    • Quantification uses a matrix-matched external calibration curve (e.g., at 6 points) to compensate for matrix effects [1].
Method 2: Determination of Pesticides in Ambient Air

This method is designed for environmental monitoring, targeting over 300 pesticides and their metabolites in both particulate and gaseous phases of air [2].

  • Sample Collection
    • Air is sampled using a high-volume active air sampler [2].
    • The particulate phase is collected on a Glass-Fibre Filter (GFF) [2].
    • The gaseous phase is collected on a column containing a combination of Polyurethane Foam (PUF) and XAD-2 resin [2].
  • Sample Extraction
    • For GFFs: The QuEChERS method with acetonitrile is used for extraction [2].
    • For PUF/XAD-2 columns: A cold-column extraction with dichloromethane is employed [2].
  • Instrumental Analysis
    • Extracts are analyzed using two complementary techniques for broad coverage [2]:
      • Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF)
      • Gas Chromatography/Electron Impact Ionization-Tandem Mass Spectrometry (GC/EI-MS/MS)

Workflow Visualization

To better visualize the sample preparation and analysis process for agricultural products (Method 1), the following diagram outlines the key steps.

This compound Analytical Workflow for Agricultural Products start Homogenized Sample (10 g) step1 Extraction Acetonitrile + QuEChERS salts Vortex & Centrifuge start->step1 Weigh step2 Clean-up Transfer supernatant to Z-SEP sorbent Vortex & Centrifuge step1->step2 Centrifuged extract step3 Preparation for Analysis Dilute supernatant with methanol (1:1) step2->step3 Cleaned extract step4 Instrumental Analysis LC-MS/MS step3->step4 Vial for injection step5 Quantification Matrix-matched calibration step4->step5 Chromatographic data

Key Insights for Method Selection

When comparing these methods for your specific needs, consider the following:

  • For Food Safety Enforcement: Method 1 is the definitive choice. It is specifically validated for Quizalofop-ethyl in agricultural commodities, with a well-optimized QuEChERS protocol and an LOQ (0.01 mg/kg) that meets the stringent requirements of systems like Korea's Positive List System [1]. Its single clean-up step using Z-SEP is efficient for the listed food matrices.
  • For Environmental Monitoring: Method 2 provides a blueprint for detecting this compound-ethyl in air. Its main advantage is the incredible scope of over 300 analytes. However, its recovery rates for this compound-ethyl on the air sampling media were not specified individually in the summary, which may require further investigation for your validation [2].
  • Regulatory Context: Be aware that regulatory assessments, such as those by EFSA, often scrutinize the efficiency of extraction and hydrolysis steps in analytical methods for Quizalofop variants in complex matrices. Ensuring your method fully addresses these points is critical for regulatory acceptance [3].

References

Groundwater Contamination Potential: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters that determine the groundwater contamination potential of Quizalofop-P-ethyl (QE) and its transformation products, based on experimental data from railway track soils [1] [2].

Compound Role in Degradation Mean Half-life in Railway Soils (DT50, days) Relative Leaching Potential to Groundwater
This compound-ethyl (QE) Parent Herbicide 1.4 - 4.1 Low
This compound-acid Primary Metabolite 27 - 97 High (similar to 2,4-D)
3-OH-quizalofop-acid Secondary Metabolite Formed in low quantities Not specified, but likely lower due to low formation
3-OH-CQO Tertiary Metabolite Formed in low quantities Not specified, but likely lower due to low formation
2,4-D (Reference) Alternative Herbicide 9 - 25 High

Key findings from this data [1] [2]:

  • The metabolite is the main concern: While the parent compound, this compound-ethyl, is quickly transformed and has low leaching potential, its primary metabolite, This compound-acid, poses a high risk of leaching to groundwater.
  • Context is critical: The degradation of these compounds in railway soils is slower (by a factor of 1.4 to 26) and their mobility is higher (by a factor of 3 to 19) compared to typical agricultural soils. This is because railway subsoils have very low organic carbon content, which weakens the sorption of herbicides.

Detailed Experimental Protocols

The comparative data above is derived from a specific set of experiments. Here are the methodologies used in the key study [1] [2]:

Protocol 1: Soil Degradation Experiment
  • Objective: To determine the degradation rate (half-life, DT50) of the herbicides and their metabolites in different railway soils.
  • Soil Preparation: Four materials were used: three subsoils from Swiss railway tracks and one sample of crushed sand used for drainage construction. Field-moist soils were sieved (2 mm) and stored at 4°C.
  • Incubation Setup: Separate experiments for each test substance in all four soils.
    • Portions of 800 g field-moist soil were spread in crystallizing dishes.
    • The test substance was applied evenly to the soil surface using a spray bottle.
    • Spike levels were 1 µg/g for 2,4-D, QE, and this compound-acid, and 0.1 µg/g for the other metabolites.
  • Analysis: The decline in substance concentration over time was monitored to calculate the degradation half-life.
Protocol 2: Sorption Experiment
  • Objective: To measure the sorption coefficient (Kd), which indicates how strongly a chemical binds to soil particles.
  • Method: A batch equilibrium method was used.
    • Soil samples were mixed with a background electrolyte solution (0.01M CaCl₂).
    • The solutions were spiked with the herbicides or metabolites.
    • After shaking and centrifugation, the concentration in the water phase was measured.
    • The sorption coefficient was calculated from the difference between the initial and equilibrium concentrations in the solution.

Visualizing the Degradation Pathway

The following diagram illustrates the metabolic transformation pathway of this compound-ethyl in the environment, which is crucial for understanding which compounds ultimately pose a contamination risk.

G A This compound-ethyl (Parent Herbicide) B This compound-acid (Primary Metabolite) A->B Rapid Hydrolysis C 3-OH-quizalofop-acid (Secondary Metabolite) B->C Hydroxylation D 3-OH-CQO (Tertiary Metabolite) C->D Further Transformation

Diagram Title: this compound-ethyl Metabolic Pathway

This pathway shows that the parent herbicide is rapidly transformed into this compound-acid, which is the most persistent and mobile metabolite of concern [1] [2].

Overall Conclusion

To summarize the comparison:

  • For Railway Track Applications: The use of this compound-ethyl is more critical for groundwater protection than in agriculture. Its key metabolite, This compound-acid, has a high leaching potential, comparable to the herbicide 2,4-D, in these low-organic carbon soils [1] [2].
  • Compared to Glyphosate: The study notes that glyphosate and its metabolite AMPA are strongly retained by mineral substrates, making them less susceptible to leaching. In contrast, this compound-ethyl's metabolites do not share this property, making them a potentially riskier alternative from a groundwater perspective in this specific context [1] [2].
  • For a Full Groundwater Risk Assessment: The researchers suggest that beyond laboratory studies of degradation and sorption, leaching studies with lysimeters would be a necessary next step for an advanced risk assessment [1].

References

×

XLogP3

3.6

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

94051-08-8

Wikipedia

Quizalofop-p

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

Explore Compound Types